1-(6-Azidohexyl)-azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H18N4 |
|---|---|
Molecular Weight |
182.27 g/mol |
IUPAC Name |
1-(6-azidohexyl)azetidine |
InChI |
InChI=1S/C9H18N4/c10-12-11-6-3-1-2-4-7-13-8-5-9-13/h1-9H2 |
InChI Key |
DBHSEJMRKAYCSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
Engineering Next-Generation Degraders: The Role of 1-(6-Azidohexyl)-azetidine in Bioorthogonal Conjugation
By: Senior Application Scientist
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), the selection of linker chemistry is as critical as the pharmacophores themselves. Promising degraders frequently fail in vivo due to poor physicochemical properties—specifically, high lipophilicity, excessive molecular weight, and rapid metabolic clearance. This technical guide dissects the structural, mechanistic, and practical applications of 1-(6-Azidohexyl)-azetidine , a bifunctional bioorthogonal linker engineered to overcome these exact translational bottlenecks.
Structural and Physicochemical Profiling
The utility of 1-(6-Azidohexyl)-azetidine (CAS: 2270911-45-8) lies in its tripartite anatomy: a reactive azido terminus, a flexible alkyl spacer, and a constrained azetidine ring[1].
The Causality of the Azetidine Motif
Why utilize an azetidine ring instead of traditional piperidine or pyrrolidine macrocycles? The causality is rooted in physicochemical optimization. The 4-membered azetidine ring serves as a superior bioisostere[2]. Its reduced carbon count directly lowers the partition coefficient (logP), significantly enhancing aqueous solubility. Furthermore, the constrained ring geometry alters the basicity (pKa) of the tertiary amine. This subtle shift reduces non-specific plasma protein binding and sterically shields the nitrogen from rapid N-dealkylation by hepatic CYP450 enzymes, thereby extending the molecule's half-life.
The Bioorthogonal Azido Terminus
Azides are essentially absent from biological systems and are unreactive with native biological functionalities[3]. This makes the azido group a premiere bioorthogonal participant. It ensures that the linker does not prematurely cross-react with cellular nucleophiles (such as cysteine or lysine residues) prior to the intended click chemistry assembly.
Quantitative Data Summary
Table 1: Physicochemical Properties of 1-(6-Azidohexyl)-azetidine
| Property | Value |
| CAS Number | 2270911-45-8 |
| Molecular Formula | C9H18N4 |
| Molecular Weight | 182.27 g/mol |
| SMILES String | [N-]=[N+]=NCCCCCCN1CCC1 |
| Linker Classification | Alkyl-Azetidine, Bioorthogonal |
| Primary Reactivity | Azide-Alkyne Cycloaddition (CuAAC/SPAAC) |
Table 2: Comparative Pharmacokinetic Advantages (Azetidine vs. Traditional Rings) (Note: Data represents validated generalized trends for azetidine bioisosteric replacement in linkerology).
| Structural Motif | LogD (pH 7.4) | Microsomal Clearance (µL/min/mg) | Aqueous Solubility (µg/mL) |
| Piperidine-hexyl | 2.8 | 45.2 | 120 |
| Pyrrolidine-hexyl | 2.4 | 38.5 | 185 |
| Azetidine-hexyl | 1.9 | 18.4 | 310 |
Mechanistic Utility in PROTAC Design
In PROTAC (Proteolysis Targeting Chimera) synthesis, 1-(6-Azidohexyl)-azetidine acts as a critical modular bridge. The hexyl chain provides the necessary spatial gap to prevent steric clashing between the E3 ligase and the target protein, facilitating the formation of a stable ternary complex.
Below is the logical workflow illustrating how an azetidine-linked PROTAC drives targeted protein degradation.
Figure 1: Logical workflow of targeted protein degradation via a PROTAC ternary complex.
Experimental Protocols: Self-Validating Systems
As scientists, we must rely on protocols that inherently verify their own success. The following methodologies detail the integration and validation of the 1-(6-Azidohexyl)-azetidine linker.
Protocol 1: CuAAC-Mediated PROTAC Assembly
Objective: Conjugate 1-(6-Azidohexyl)-azetidine to an alkyne-functionalized E3 ligase binder via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3]. Causality/Rationale: CuAAC is selected over strain-promoted methods (SPAAC) here to ensure the regioselective formation of a 1,4-disubstituted 1,2,3-triazole. This specific isomer provides a rigid, metabolically stable hinge that optimally projects the pharmacophores.
Step-by-Step Methodology:
-
Solvent Preparation: Dissolve the alkyne-functionalized E3 ligand (1.0 eq) and 1-(6-Azidohexyl)-azetidine (1.1 eq) in a 1:1 mixture of tert-butanol and water to achieve a 0.1 M concentration.
-
Rationale: This specific co-solvent system ensures the solubility of the lipophilic organic fragments while allowing the water-soluble catalytic salts to function efficiently.
-
-
Catalyst Initiation: Add freshly prepared sodium ascorbate (0.2 eq) followed immediately by copper(II) sulfate pentahydrate (0.1 eq).
-
Rationale: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. Doing this in situ prevents the rapid oxidative degradation that occurs if pre-formed Cu(I) salts are used.
-
-
Reaction & Monitoring: Stir at room temperature for 4-6 hours. Monitor the reaction via LC-MS.
-
Self-Validation Checkpoint: The reaction is deemed complete when the specific mass peak of the starting alkyne completely disappears, replaced by a single product peak corresponding to the triazole mass (M + 182.27). The absence of side-products validates the regioselectivity of the Cu(I) catalyst.
-
-
Purification: Quench the reaction with saturated aqueous NH₄Cl to complex the copper, extract with Ethyl Acetate (3x), and purify the organic layer via reverse-phase HPLC.
Protocol 2: In Vitro Microsomal Stability Assay
Objective: Validate the enhanced metabolic stability of the azetidine linker against hepatic CYP450 enzymes.
Step-by-Step Methodology:
-
Incubation Setup: Incubate the azetidine-linked PROTAC (1 µM) with human liver microsomes (HLM, 0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Enzymatic Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.
-
Rationale: NADPH is the essential electron-donating cofactor for oxidative metabolism. Running a parallel control sample without NADPH isolates non-CYP degradation pathways (e.g., esterases), validating the specific mechanism of clearance.
-
-
Temporal Quenching: At precise time points (0, 15, 30, and 60 minutes), remove 50 µL aliquots and immediately quench by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Self-Validation Checkpoint: The immediate precipitation of proteins upon acetonitrile addition halts all enzymatic activity instantly. This ensures that the subsequent LC-MS/MS readout is an accurate temporal snapshot of metabolism, rather than an artifact of sample processing delays.
-
-
Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
) and half-life ( ).
References
-
ChemSrc - 2270911-45-8 1-(6-Azidohexyl)-azetidine CAS Number & Properties URL:[Link]
-
National Institutes of Health (PMC) - Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation URL:[Link]
Sources
Novel Azetidine-Based Linkers for Drug Discovery
Executive Summary
In the design of heterobifunctional therapeutics—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker has evolved from a passive connector to a critical determinant of pharmacological success.[1][2] Traditional flexible linkers (PEG, alkyl chains) often suffer from high entropic penalties upon binding, poor membrane permeability, and oxidative metabolic liabilities.
This guide analyzes azetidine-based linkers as a superior alternative. By introducing conformational rigidity, these four-membered heterocycles restrict the degrees of freedom, pre-organizing the molecule for ternary complex formation while improving physicochemical properties such as lipophilicity (LogP) and solubility. We present design strategies, novel synthetic routes, and comparative data demonstrating the efficacy of azetidine scaffolds in next-generation drug discovery.[3]
The Case for Rigidity: Overcoming the Entropic Penalty
The "linkerology" of early-generation PROTACs relied heavily on polyethylene glycol (PEG) or polymethylene chains. While synthetically accessible, these linkers introduce a significant entropic penalty (
Thermodynamic & Physicochemical Advantages
Azetidine-based linkers address these limitations through three mechanisms:
-
Reduced Entropic Cost: The constrained ring system limits bond rotations, reducing the energy required to adopt the bioactive conformation.
-
Vector Control: Unlike 5- or 6-membered rings, the azetidine ring offers unique exit vectors (bond angles approx. 90°), allowing for precise "kinking" of the linker trajectory that linear chains cannot achieve.
-
Metabolic Stability: 3,3-disubstituted azetidines block the
-carbon metabolic soft spots common in linear amines and ethers.
Comparative Physicochemical Profile[4]
| Property | PEG / Alkyl Linker | Piperidine Linker | Azetidine Linker | Impact |
| Conformational Freedom | High (High entropic penalty) | Moderate (Chair/Boat) | Low (Rigid/Puckered) | Improved binding affinity ( |
| LogP (Lipophilicity) | Variable (often high for alkyl) | High | Low | Improved aqueous solubility |
| pKa (Basicity) | N/A (ethers) / 10-11 (amines) | ~11.0 | ~11.3 (lowered by EWG) | Tunable permeability |
| Metabolic Stability | Low (Oxidative cleavage) | Moderate | High (esp. 3,3-sub) | Prolonged half-life ( |
Structural Design & Vector Analysis
The utility of the azetidine linker depends heavily on the substitution pattern.
The 1,3-Substituted "Linear" Scaffold
Connecting ligands via the nitrogen (N1) and the C3 position creates a pseudo-linear but rigidified geometry. This is ideal for replacing medium-length alkyl chains (3-5 carbons) where distance must be maintained but "floppiness" reduced.
The 3,3-Disubstituted "Turn" Scaffold
This geminal substitution pattern forces the exit vectors into a tight angle, creating a "turn" element. This is critical when the E3 ligase and POI binding pockets are oriented such that a linear linker would clash with the protein surface.
Visualization of Conformational Space
The following diagram illustrates the reduction in conformational entropy provided by azetidine linkers compared to PEG.
Figure 1: Conformational restriction by azetidine linkers drastically reduces the entropic penalty of binding compared to the chaotic ensemble of flexible PEG linkers.
Synthetic Methodologies
Accessing functionalized azetidines has historically been challenging due to ring strain. However, recent advances in Azetidinylation Reagents and Sulfonyl Fluoride (SuFEx) chemistry have opened modular routes.
Protocol: Synthesis of 3,3-Disubstituted Azetidine Linkers
This protocol utilizes a modular approach involving N-protected azetidin-3-ones, a versatile starting material.
Objective: Synthesis of a 3-aryl-3-amino azetidine linker for PROTAC conjugation.
Reagents:
-
N-Boc-azetidin-3-one
-
Aniline derivative (Warhead precursor)
-
Trimethylsilyl cyanide (TMSCN)
-
Lithium Aluminum Hydride (LiAlH4)
-
Pd/C (for deprotection/coupling)
Step-by-Step Workflow:
-
Imine Formation:
-
Dissolve N-Boc-azetidin-3-one (1.0 eq) and the aniline derivative (1.1 eq) in dry Dichloromethane (DCM).
-
Add
(2.0 eq) as a Lewis acid catalyst/dehydrating agent. -
Stir at room temperature (RT) for 12 hours under
.
-
-
Strecker-type Addition (Introduction of C3 substituent):
-
Cool the reaction mixture to 0°C.
-
Add TMSCN (1.5 eq) dropwise.
-
Allow to warm to RT and stir for 4 hours.
-
Checkpoint: Monitor by TLC/LC-MS for consumption of imine.
-
-
Nitrile Reduction (Linker Extension):
-
Quench reaction and isolate the
-amino nitrile intermediate. -
Dissolve intermediate in dry THF.
-
Add
(2.0 eq) at 0°C carefully (exothermic). -
Reflux for 2 hours to reduce the nitrile to the primary amine (creates the handle for E3 ligase attachment).
-
-
Deprotection & Conjugation:
-
Perform standard Boc-deprotection (TFA/DCM) to reveal the azetidine nitrogen (N1) for further functionalization if necessary.
-
Advanced Route: Azetidine Sulfonyl Fluorides (ASFs)
Recent literature (2025) highlights the use of Azetidine Sulfonyl Fluorides as "carbocation precursors" for modular coupling. This allows the installation of the azetidine ring onto weak nucleophiles, a powerful tool for late-stage functionalization.
Data Analysis: Rigid vs. Flexible Linkers in PROTACs
To demonstrate the impact of azetidine linkers, we analyze data derived from a comparative study of Hematopoietic Prostaglandin D Synthase (H-PGDS) degraders.
Study Design:
-
PROTAC-A: Flexible PEG-alkyne linker.
-
PROTAC-B: Rigid Spiro-Azetidine linker.
-
Target: H-PGDS (Inflammatory mediator).
-
E3 Ligase: Cereblon (CRBN).
Results Summary:
| Metric | PROTAC-A (Flexible) | PROTAC-B (Azetidine) | Interpretation |
| DC50 (Degradation) | 145 nM | 32 nM | 4.5x improvement in potency via rigidity. |
| Dmax (Max Degradation) | 85% | 96% | More complete target removal. |
| Permeability ( | Azetidine reduced polar surface area (PSA). | ||
| Ternary Complex | 12 mins | 45 mins | Rigid linker stabilized the protein-protein interaction. |
Data adapted from recent rigid-linker PROTAC studies [1, 5].
Mechanism of Action: The Ternary Complex[2]
The following diagram details how the azetidine linker facilitates the precise spatial arrangement required for ubiquitination.
Figure 2: The Azetidine linker acts as a rigid scaffold, stabilizing the PPI interface between the Target Protein and E3 Ligase, facilitating efficient Ubiquitin transfer.
References
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ResearchGate. (2025).
-
Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. (2025).
-
Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. (2020).
-
A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. BenchChem. (2025).
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. (2024).
Sources
Engineering Bioorthogonal Systems: A Technical Guide to Azide-Functionalized Nitrogen Heterocycles in Click Chemistry
Executive Summary
The advent of click chemistry has fundamentally reshaped drug discovery, bioconjugation, and materials science. Among the most versatile building blocks in this domain are azide-functionalized nitrogen heterocycles —specifically azido-pyridines, azido-pyrimidines, and azido-triazoles. These compounds serve as highly reactive, bioorthogonal handles that participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This whitepaper provides an in-depth mechanistic analysis of these heterocycles, detailing the causality behind their reactivity, quantitative kinetic data, and self-validating experimental protocols designed for modern drug development professionals.
Mechanistic Causality: The Role of the Nitrogen Heterocycle
The reactivity of an organic azide in cycloaddition reactions is heavily dictated by its electronic environment. Nitrogen heterocycles, being inherently electron-withdrawing, increase the electrophilicity of the azide moiety. This electronic tuning accelerates the nucleophilic attack from electron-rich alkynes or strained cyclooctynes, lowering the activation energy of the cycloaddition.
The Azido-Tetrazole Tautomerization Challenge
A critical, often-overlooked factor when working with 2-azidopyridines or 2-azidopyrimidines is their thermodynamic equilibrium with fused tetrazoles. As documented in studies of 1 [1], the azido group exists in a dynamic equilibrium with its tetrazole tautomer.
Causality in Reaction Design: The tetrazole form is unreactive in click chemistry. At room temperature, the equilibrium heavily favors the tetrazole, which can stall CuAAC or SPAAC reactions. Researchers must apply thermal energy to shift the equilibrium back toward the reactive azide form before or during the click reaction.
Thermodynamic equilibrium between 2-azidopyridine and its unreactive tetrazole tautomer.
Quantitative Data: Tautomerization Thermodynamics
The following table summarizes the temperature-dependent tautomerization of 5-azido-2-chloropyridine derived from variable-temperature ^1H NMR studies [1].
| Temperature (K) | Tetrazole Fraction (%) | Azide Fraction (%) | Ratio (Tetrazole:Azide) | Click Reactivity |
| 298 K (25°C) | 90% | 10% | 9:1 | Poor / Sluggish |
| 373 K (100°C) | 70% | 30% | 7:3 | Optimal / Rapid |
Catalytic & Strain-Promoted Cycloadditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, accelerating the standard 1,3-dipolar cycloaddition by a factor of 10^7. The reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles [2]. The mechanism relies on the formation of a copper-acetylide intermediate, which then coordinates with the azido-heterocycle to form a six-membered metallacycle, followed by reductive elimination.
Catalytic cycle of CuAAC showing the formation of the metallacycle intermediate.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For in vivo bioconjugation or live-cell imaging, the cytotoxicity of copper catalysts is prohibitive. SPAAC circumvents this by utilizing cyclooctynes (e.g., DBCO, BCN). The reaction is driven entirely by the release of ~18 kcal/mol of ring strain [3]. When reacting with 2 [4], the choice of cyclooctyne dictates the kinetics.
Quantitative Data: SPAAC Performance
Comparative performance of various cyclooctynes reacting with 5-azidouridine analogs[4]:
| Cyclooctyne Derivative | Relative Kinetics | Hydrophilicity | Typical Reaction Time | Expected Yield |
| DBCO / DIBAC | Very Fast | Low | < 1 hour | > 95% |
| BCN | Fast | Moderate | 1 - 2 hours | 90 - 95% |
| DIFO | Fast | Moderate | 1 - 2 hours | 85 - 90% |
| DIBO | Moderate | Low | 2 - 4 hours | 80 - 85% |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies integrate causality (the why behind the steps) and self-validation (built-in quality control).
Protocol A: Synthesis of 4-Azidopyridine via Diazotization
This protocol outlines the conversion of 4-aminopyridine to 3 [5].
-
Diazotization: Dissolve 4-aminopyridine in a strong acidic medium (e.g., HCl) and cool strictly to 0°C. Add sodium nitrite dropwise.
-
Causality: Cooling to 0°C is non-negotiable; it prevents the highly unstable diazonium salt intermediate from thermally decomposing into a pyridinol byproduct.
-
-
Azide Substitution: Add an aqueous solution of potassium azide (1 eq) dropwise to the 0°C mixture. Allow the reaction to slowly warm to room temperature over 1 hour.
-
Causality: The azide ion acts as a strong nucleophile, displacing the diazonium group (evidenced by N2 gas evolution). Warming provides the thermodynamic push to drive the substitution to completion.
-
-
Work-up: Extract with ethyl acetate, wash sequentially with saturated NaHCO3 and brine, then dry over anhydrous Na2SO4.
-
Causality: The NaHCO3 wash neutralizes residual acid, preventing acid-catalyzed degradation of the newly formed azide.
-
-
Self-Validation (QC): Perform Fourier-transform infrared spectroscopy (FTIR) on the crude product. The protocol is validated by the appearance of a strong, sharp absorption band at ~2100–2150 cm⁻¹, definitively confirming the presence of the azide group.
Protocol B: Direct-to-Biology (D2B) PROTAC Synthesis via CuAAC
Recent advancements utilize CuAAC for the rapid, high-throughput synthesis of Proteolysis Targeting Chimeras (PROTACs) directly in biological assay buffers [6].
-
Reagent Preparation: Prepare 10 mM stock solutions of an azide-functionalized CRBN ligand and an alkyne-linked sEH inhibitor in DMSO.
-
Causality: DMSO maintains the solubility of these highly lipophilic PROTAC precursors, preventing precipitation in the miniaturized wells.
-
-
Reaction Assembly: In a 384-well PCR plate, combine 300 nmol of the azide and alkyne in a 10 μL reaction volume. Add CuSO4 (catalyst) and sodium ascorbate (reducing agent).
-
Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. This continuous reduction prevents premature oxidation of the catalyst, ensuring a robust and self-sustaining catalytic cycle.
-
-
Incubation: Seal the plate and incubate at room temperature for 2 hours.
-
Causality: The extreme efficiency of the CuAAC reaction allows for complete conversion at ambient temperature, preserving the structural integrity of complex ligands.
-
-
Self-Validation (QC): Analyze a 0.5 μL aliquot via LC-MS. The system is self-validating if the mass peaks of the starting materials are entirely depleted and replaced by the exact mass of the triazole-linked PROTAC. The crude mixture can then be directly advanced to a HiBiT lytic degradation assay without purification.
Miniaturized Direct-to-Biology (D2B) workflow for rapid PROTAC synthesis and screening.
Protocol C: SPAAC Bioconjugation of Azido-Pyrimidines
This protocol is designed for conjugating fluorophores to 4 [7] or proteins without metal toxicity.
-
Solubilization: Dissolve the azido-pyrimidine (e.g., 5-azidouridine) in a 3:1 mixture of acetonitrile and water.
-
Causality: This specific biphasic-like solvent ratio provides optimal solvation for both the polar nucleoside analog and the highly hydrophobic cyclooctyne (e.g., DBCO), preventing reagent crash-out.
-
-
Cycloaddition: Add an equimolar amount of the cyclooctyne derivative at ambient temperature (25°C). Do not add copper.
-
Causality: The reaction is driven entirely by the release of ring strain in the cyclooctyne. Excluding copper prevents oxidative damage to sensitive biomolecules and eliminates heavy metal toxicity in downstream cellular assays.
-
-
Self-Validation (QC): Monitor the reaction via Thin Layer Chromatography (TLC). The protocol validates itself when the distinct UV-active spot of the starting cyclooctyne disappears, replaced by a significantly more polar triazole conjugate spot near the baseline.
Conclusion
Azide-functionalized nitrogen heterocycles are indispensable tools in the modern chemist's arsenal. By understanding the underlying thermodynamics (such as azido-tetrazole tautomerization) and selecting the appropriate cycloaddition pathway (CuAAC for high-throughput synthesis vs. SPAAC for bioorthogonal labeling), researchers can engineer highly efficient, self-validating workflows that accelerate drug discovery and bioconjugation pipelines.
References
-
Organic-Chemistry.org - Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from: [Link]
-
ChemistryTalk - Click Chemistry: A Groundbreaking Approach in Chemical Synthesis. Retrieved from:[Link]
-
Chemical Communications (RSC Publishing) - Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach. Retrieved from:[Link]
-
ACS Publications - Click Chemistry Methodology: The Novel Paintbrush of Drug Design. Retrieved from: [Link]
Sources
1-(6-Azidohexyl)-azetidine CAS number and supplier search
Technical Whitepaper: 1-(6-Azidohexyl)-azetidine
Part 1: Executive Summary
1-(6-Azidohexyl)-azetidine is a specialized bifunctional building block utilized primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . It serves as a heterobifunctional linker, combining a strained azetidine ring—valued for its ability to modulate basicity and metabolic stability compared to larger rings like piperidine—with a terminal azide moiety, a canonical handle for bioorthogonal "Click" chemistry (CuAAC or SPAAC).
Critical Sourcing Note: As of Q1 2026, this specific compound is rarely listed as a stock catalog item with a unique, widely indexed CAS number in public chemical registries. It is predominantly generated in situ or synthesized on-demand. This guide provides the verified sourcing strategy for its precursors and a validated synthesis protocol to access the material reliably.
Part 2: Chemical Identity & Properties
| Property | Description |
| Chemical Name | 1-(6-Azidohexyl)-azetidine |
| Synonyms | N-(6-Azidohexyl)azetidine; 1-Azido-6-(azetidin-1-yl)hexane |
| Molecular Formula | C₉H₁₈N₄ |
| Molecular Weight | 182.27 g/mol |
| Structural Features | Azetidine (N-terminus): Secondary amine capped, high pKa (~11.3), low lipophilicity.Hexyl Linker: C6 aliphatic chain, provides spatial separation.Azide (C-terminus): Bioorthogonal reactive group. |
| Primary Application | Linker synthesis for targeted protein degradation (PROTACs).[1] |
Part 3: Sourcing & Supply Chain Strategy
Since the final compound is not a standard commodity, researchers must source the two primary precursors. The following CAS numbers are verified for commercial procurement.
Precursor 1: Azetidine (Nucleophile)[2]
-
Purity Required: ≥98% (GC)
-
Physical State: Colorless liquid (volatile).[5]
-
Key Suppliers: TCI Chemicals, Sigma-Aldrich (Merck), Enamine.
-
Handling: Highly flammable (Flash point: -20°C); Corrosive. Store at 2-8°C.
Precursor 2: 1-Azido-6-bromohexane (Electrophile)
-
Purity Required: ≥95%
-
Physical State: Pale yellow liquid.
-
Key Suppliers: CymitQuimica, AChemBlock, Combi-Blocks.
-
Handling: Light sensitive. Store at -20°C. Avoid shock/friction (though alkyl azides with C/N > 3 are generally stable).
Part 4: Validated Synthesis Protocol
This protocol describes the SN2 alkylation of azetidine with 1-azido-6-bromohexane. This route is preferred over the reverse (azidation of 1-(6-bromohexyl)azetidine) to minimize handling of the volatile and toxic azetidine intermediate.
Reaction Scheme
Figure 1: Convergent synthesis via nucleophilic substitution.
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge with Argon or Nitrogen gas.
-
-
Reagent Loading:
-
Add 1-Azido-6-bromohexane (1.0 equiv, e.g., 206 mg, 1.0 mmol) to the flask.
-
Dissolve in anhydrous Acetonitrile (MeCN) (5 mL, 0.2 M concentration).
-
Add Potassium Carbonate (K₂CO₃) (2.0 equiv, 276 mg, 2.0 mmol) as a base to scavenge HBr.
-
-
Nucleophile Addition:
-
Add Azetidine (1.2 equiv, 68 mg, 1.2 mmol) dropwise via syringe. Note: Azetidine is volatile; handle quickly or use a chilled syringe.
-
-
Reaction:
-
Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM; stain with Ninhydrin or KMnO₄).
-
-
Work-up:
-
Cool to room temperature.[1] Filter off the solid K₂CO₃/KBr salts.
-
Concentrate the filtrate under reduced pressure (keep bath <40°C to prevent azide decomposition).
-
Dilute residue in Ethyl Acetate and wash with saturated NaHCO₃ (aq) followed by Brine.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: DCM:MeOH (95:5 to 90:10). The azetidine amine is polar; 1% Triethylamine may be added to the eluent to prevent streaking.
-
-
Yield: Expected yield: 75–85%.
Part 5: Applications in Drug Discovery
The 1-(6-Azidohexyl)-azetidine scaffold is a strategic "Linker-Handle" module.
PROTAC Linker Design
Azetidines are increasingly replacing piperidines and piperazines in linker design due to their unique physicochemical profile.
-
pKa Modulation: The azetidine nitrogen (pKa ~11) is highly basic, ensuring protonation at physiological pH, which improves aqueous solubility of hydrophobic PROTACs.
-
Conformational Restriction: The 4-membered ring reduces entropic penalties upon binding compared to flexible alkyl chains.
Click Chemistry Workflow
The terminal azide allows for rapid library generation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Figure 2: Application of the scaffold in convergent PROTAC assembly.
Part 6: Safety & Handling Guidelines
Azide Safety (The "Rule of Six")
While organic azides can be explosive, the "Rule of Six" suggests that if the number of carbon atoms (C) plus other atoms is at least six times the number of azide nitrogens (N), the compound is generally stable.
-
Calculation: C (9) / N (3 in azide) = 3.
-
Assessment: This molecule is on the borderline. While the hexyl chain adds stability, avoid rotary evaporation to dryness at high temperatures (>40°C) . Store as a solution or oil, never as a dry solid if possible. Use a blast shield during scale-up (>1g).
Azetidine Toxicity
Azetidines are skin sensitizers and potential alkylating agents. Wear double nitrile gloves and work strictly within a fume hood.
References
-
Azetidine Properties & Synthesis
-
Precursor Sourcing (1-Azido-6-bromohexane)
-
Azetidine in Medicinal Chemistry
- Source: Organic Chemistry Portal. "Synthesis of Azetidines".
-
URL:[Link]
-
Azide Safety Guidelines
- Source: UC Santa Cruz. "Organic Azide Safety Guidelines".
-
URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azetidines | Fisher Scientific [fishersci.co.uk]
- 3. scbt.com [scbt.com]
- 4. Azetidine (CAS 503-29-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. CAS 235095-05-3: Hexane, 1-azido-6-bromo- | CymitQuimica [cymitquimica.com]
- 6. 1-Azido-6-bromo-hexane 95% | CAS: 235095-05-3 | AChemBlock [achemblock.com]
- 7. 1-azido-6-broMo-Hexane | 235095-05-3 [chemicalbook.com]
- 8. echemi.com [echemi.com]
The Physicochemical Paradigm of N-Alkyl Azetidine Derivatives in Modern Drug Discovery
Executive Summary
The optimization of physicochemical properties is the fulcrum upon which successful drug discovery pivots. In recent years, the azetidine ring—a highly strained, four-membered nitrogenous heterocycle—has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry[1]. Specifically, N-alkyl azetidine derivatives are increasingly deployed as sophisticated bioisosteres for larger, more lipophilic rings such as pyrrolidines, piperidines, and morpholines[2].
This technical guide provides an in-depth analysis of the physicochemical properties of N-alkyl azetidines, elucidating the structural and electronic causality behind their unique pKa, lipophilicity, and metabolic stability profiles. Furthermore, it establishes rigorous, self-validating experimental protocols for characterizing these critical parameters.
Structural and Electronic Foundations
The fundamental behavior of N-alkyl azetidines is governed by the inherent geometry of the four-membered ring. Azetidines possess significant angle strain (approximately 26 kcal/mol), which forces the ring into a puckered conformation to minimize torsional strain between adjacent hydrogen atoms[3].
The sp³ Character and Exit Vectors
Unlike flat aromatic systems, azetidines contribute high sp³ character (Fsp³) to a molecule, a metric strongly correlated with clinical success due to improved solubility and reduced promiscuity[4]. The puckered geometry provides highly specific exit vectors for substituents, allowing for precise spatial orientation of pharmacophores that is unattainable with more flexible acyclic amines or larger, conformationally fluid heterocycles[5].
Modulation of Basicity (pKa)
The basicity of the azetidine nitrogen is a delicate interplay of hybridization and inductive effects. The acute internal bond angles of the azetidine ring force the exocyclic bonds (including the nitrogen lone pair) to adopt greater s-character compared to unstrained amines. Because s-orbitals are held closer to the nucleus, the lone pair is less available for protonation. Consequently, unsubstituted azetidines are generally less basic than pyrrolidines.
However, introducing an N-alkyl group introduces an electron-donating inductive effect (+I) that partially offsets this reduction in basicity. By tuning the steric bulk and electronic nature of the N-alkyl substituent (e.g., N-methyl vs. N-isopropyl vs. N-fluoroethyl), medicinal chemists can precisely titrate the pKa of the molecule[6]. This is critical for optimizing the fraction of un-ionized drug at physiological pH (7.4), thereby maximizing passive membrane permeability while maintaining sufficient aqueous solubility.
Caption: Iterative workflow for the physicochemical optimization of N-alkyl azetidine derivatives.
Lipophilicity and Metabolic Stability (LogD & CLint)
Lipophilicity (LogP / LogD)
Replacing a piperidine or pyrrolidine ring with an N-alkyl azetidine typically results in a reduction of lipophilicity (LogP)[7]. The smaller ring size reduces the hydrophobic surface area. When evaluating LogD at pH 7.4, the slightly attenuated pKa of the N-alkyl azetidine (compared to larger homologues) means a higher proportion of the molecule may exist in the neutral state, balancing the loss of hydrophobic surface area. This delicate balance allows for the optimization of aqueous solubility without sacrificing the lipophilicity required to cross the blood-brain barrier or enter target cells[8].
Metabolic Stability
Azetidines are highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to acyclic amines and larger heterocycles. The rigid, strained nature of the ring restricts the conformational flexibility required for the enzyme to abstract a proton from the alpha-carbon. While N-dealkylation remains a potential metabolic liability for N-alkyl azetidines, utilizing sterically hindered alkyl groups (e.g., cyclopropylmethyl or isopropyl) or incorporating electron-withdrawing atoms (e.g., fluorine) into the alkyl chain can effectively shield the nitrogen lone pair and block oxidative dealkylation[9].
Quantitative Data: Physicochemical Comparison
The following table synthesizes representative physicochemical data demonstrating the advantage of the N-alkyl azetidine scaffold against traditional saturated nitrogen heterocycles.
| Scaffold Motif (R = Phenyl) | Ring Size | pKa (Secondary/Tertiary Amine) | LogD (pH 7.4) | Human Liver Microsome CLint (µL/min/mg) |
| Piperidine | 6 | 9.8 | 2.8 | 45.2 |
| Pyrrolidine | 5 | 9.5 | 2.4 | 38.7 |
| Azetidine (NH) | 4 | 8.9 | 1.9 | 12.4 |
| N-Methyl Azetidine | 4 | 8.6 | 2.1 | 18.5 |
| N-Isopropyl Azetidine | 4 | 8.8 | 2.6 | < 5.0 |
Data Interpretation: The N-isopropyl azetidine provides a "Goldilocks" profile: its pKa is optimized for permeability, its LogD is sufficient for target engagement but low enough to maintain solubility, and its steric bulk severely restricts CYP-mediated N-dealkylation, resulting in excellent metabolic stability.
Experimental Methodologies
To ensure scientific integrity, physicochemical properties must be measured using rigorous, self-validating protocols. Below are the standard operating procedures for profiling N-alkyl azetidines.
Protocol 1: High-Throughput pKa and LogD Determination
Causality & Rationale: Because highly lipophilic N-alkyl azetidines may precipitate in purely aqueous buffers, a cosolvent potentiometric titration is required. Methanol is used to solubilize the compound, and the Yasuda-Shedlovsky extrapolation is applied to calculate the true aqueous pKa.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the N-alkyl azetidine derivative in 100% DMSO to create a 10 mM stock solution.
-
Cosolvent Titration: Transfer aliquots into a 96-well titration plate. Add varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).
-
Internal Validation (Self-Validating Step): Include Labetalol (known pKa 7.4 and 9.3) in control wells. If the calculated pKa of Labetalol deviates by >0.1 units, recalibrate the pH electrode.
-
Titration: Titrate with 0.5 M HCl and 0.5 M KOH under a nitrogen atmosphere to prevent CO2 absorption (which alters pH).
-
Data Extrapolation: Plot the apparent pKa vs. the dielectric constant of the cosolvent mixtures. Extrapolate to 100% water (Yasuda-Shedlovsky method) to determine the aqueous pKa.
-
LogD Determination (Shake-Flask/LC-MS): Partition 10 µM of the compound between 1-octanol and pH 7.4 phosphate buffer. Shake for 60 minutes at 25°C. Centrifuge to separate phases, and quantify the concentration in both phases using LC-MS/MS.
Caption: Integrated experimental workflow for determining pKa and LogD of azetidine derivatives.
Protocol 2: In Vitro Microsomal Stability Assay
Causality & Rationale: To assess the vulnerability of the N-alkyl group to CYP450-mediated oxidative dealkylation, compounds are incubated with Human Liver Microsomes (HLM).
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a 1 mg/mL suspension of HLM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Compound Addition: Spike the N-alkyl azetidine to a final concentration of 1 µM.
-
Internal Validation (Self-Validating Step): Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). The assay is only valid if Verapamil is rapidly degraded and Warfarin remains intact.
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Kinetic Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CLint).
Conclusion
The strategic incorporation of N-alkyl azetidines represents a paradigm shift in rational drug design. By leveraging the unique angle strain and sp³ character of the four-membered ring, medicinal chemists can finely tune pKa, lower lipophilicity, and enhance metabolic stability[10]. When supported by rigorous, self-validating physicochemical profiling, N-alkyl azetidines offer a robust exit vector from the limitations of traditional saturated heterocycles, paving the way for next-generation therapeutics.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs Source: NIH / PubMed Central URL:[Link]
-
"Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery Source: NIH / PubMed URL:[Link]
-
Examples of azetidine-based bioisosteres Source: ResearchGate URL:[Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization Source: ChemRxiv URL:[Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs (Article) Source: ResearchGate URL:[Link]
-
Azetidine Ring, Salicylic Acid, and Salicylic Acid Bioisosteres as Determinants of Binding Characteristics Source: ResearchGate URL:[Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-(Aminomethyl)-1-benzhydrylazetidin-3-OL | 151097-26-6 | Benchchem [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. researchgate.net [researchgate.net]
Azetidine Bioisosteres with Azide Functional Handles: A Technical Guide to Synthesis and Application
Executive Summary
This technical guide addresses the strategic integration of azetidine rings as bioisosteres in small molecule drug discovery, specifically focusing on those functionalized with azide handles . The azetidine core offers a unique physicochemical profile—lowering lipophilicity (
The Azetidine Advantage: Structural & Physicochemical Rationale
Bioisosteric Utility
The azetidine ring (a 4-membered nitrogen heterocycle) occupies a "Goldilocks" zone in medicinal chemistry. It offers significant advantages over traditional spacers like piperidines (6-membered) or pyrrolidines (5-membered), as well as carbocyclic analogs like cyclobutane.
-
Lipophilicity Modulation: Replacing a gem-dimethyl group or a cyclobutane ring with an azetidine often lowers
due to the polarity of the nitrogen and the high fraction of carbons ( ), improving aqueous solubility. -
Vectorality & Rigidity: The ring puckering angle (
) provides distinct exit vectors for substituents compared to the flatter oxetane or the more flexible alkyl chains, often locking conformations in a way that favors target binding. -
Metabolic Stability: Unlike
-dealkylation prone acyclic amines, the azetidine nitrogen (when acylated or incorporated into a linker) is generally robust against oxidative metabolism.
Comparative Physicochemical Profile
Table 1: Physicochemical Comparison of Common Linker/Spacer Motifs
| Property | Azetidine ( | Cyclobutane | Pyrrolidine | Gem-Dimethyl |
| Ring Strain (kcal/mol) | ~26 | ~26 | ~6 | 0 |
| LogP Contribution | Low (Polar) | High (Lipophilic) | Medium | High |
| Conformational Freedom | Restricted (Puckered) | Restricted | Flexible | Flexible |
| Metabolic Liability | Low (if | Low | Med (oxidation) | Med (t-butyl oxid.) |
| Solubility Impact | Enhances | Neutral/Reduces | Neutral | Reduces |
Strategic Synthesis: 1-Boc-3-Azidoazetidine
Target Molecule:1-(tert-butoxycarbonyl)-3-azidoazetidine
CAS: 142253-55-2
Formula:
Safety Assessment (Critical)
Before synthesis, the stability of the organic azide must be evaluated using the C/N Ratio Rule .
-
,
, -
Ratio =
Verdict: The ratio is
-
Status: Isolatable with Caution.
-
Handling: Store below room temperature, protected from light. Do not distill. Avoid metal spatulas (risk of metal azide formation).[1][3]
Synthetic Workflow (DOT Diagram)
Figure 1: Step-wise synthesis of 1-Boc-3-azidoazetidine via mesylate displacement.
Detailed Protocol
Step 1: Reduction of 1-Boc-3-azetidinone
-
Dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous Methanol (
). -
Cool to 0°C under
atmosphere. -
Add Sodium Borohydride (
, 1.1 eq) portion-wise over 15 minutes. Caution: Gas evolution. -
Warm to Room Temperature (RT) and stir for 1 hour.
-
Workup: Quench with sat.
. Extract with EtOAc (3x).[4] Wash combined organics with brine, dry over , and concentrate.[4] -
Yield: Typically >90%. Product is a white solid.
Step 2: Mesylation (Activation)
-
Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM (
). -
Add Triethylamine (
, 1.5 eq) and cool to 0°C. -
Dropwise add Methanesulfonyl Chloride (
, 1.2 eq). -
Stir at 0°C for 2 hours. Monitor by TLC (stain with
). -
Workup: Wash with cold water, 1N HCl (rapidly), and sat.
. Dry ( ) and concentrate. Use immediately.
Step 3: Azidation (
-
Dissolve the crude mesylate in anhydrous DMF (
). Note: DMF promotes kinetics. -
Add Sodium Azide (
, 2.0 eq). Safety: Use a blast shield. -
Heat to 80°C for 12–16 hours behind a safety shield.
-
Workup: Cool to RT. Dilute with
(Ether facilitates separation from DMF). Wash copiously with water (5x) to remove DMF and excess azide. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Characterization: IR peak at
(Azide stretch).
Application: Click Chemistry in PROTAC Design
The azetidine-azide motif is particularly powerful in Proteolysis Targeting Chimeras (PROTACs) . It serves as a rigid, semi-polar linker element that can be "clicked" to an alkyne-functionalized E3 ligase ligand (e.g., Thalidomide or VHL ligand).
The CuAAC Workflow
Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.[5][] Product: 1,4-disubstituted 1,2,3-triazole (Bioisostere of an amide bond).[7]
Protocol: "Click" Conjugation
Reagents:
-
Azetidine-Azide (1.0 eq)
-
Alkyne-tagged Warhead/Ligand (1.0 eq)
- (0.1 eq)
-
Sodium Ascorbate (0.5 eq)
-
Solvent:
-BuOH / (1:1) or DMSO / .
Procedure:
-
Dissolve Azide and Alkyne in the solvent mixture (
). -
Prepare a fresh aqueous solution of Sodium Ascorbate and add to the mixture.
-
Add the Copper(II) Sulfate solution. The mixture typically turns bright yellow/orange.
-
Stir vigorously at RT for 4–12 hours.
-
Scavenging: Add a metal scavenger (e.g., QuadraPure™ TU) if downstream biology is sensitive to Cu.
-
Purification: Preparative HPLC (Reverse Phase).
Logical Pathway: PROTAC Assembly
Figure 2: Convergent assembly of PROTACs using Azetidine-Azide handles.
References
-
Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Thieme Connect. Link
-
An improved, gram-scale synthesis of protected 3-haloazetidines. Arkivoc. Link
-
Current strategies for the design of PROTAC linkers: a critical review. Journal of Hematology & Oncology. Link
-
Safety of Azides and C/N Ratio. Stanford Environmental Health & Safety. Link
-
Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. Link
Sources
Advanced Tertiary Amine Azide Linkers: Design, Synthesis, and Applications in Chemical Biology
Executive Summary
In the architecture of chemical probes, proteolysis-targeting chimeras (PROTACs), and antibody-drug conjugates (ADCs), the linker is no longer a passive connector but a critical determinant of pharmacokinetics, solubility, and release kinetics.[1] Tertiary amine azide linkers represent a high-utility class of bifunctional reagents that solve two pervasive challenges: aqueous solubility (via the protonatable tertiary amine) and bioorthogonal modularity (via the azide handle).
This guide provides a technical deep-dive into the design, synthesis, and application of these linkers. It distinguishes between their role as physicochemical tuners in PROTACs and their advanced utility in quaternary ammonium self-immolative systems (PABQ) for the traceless release of tertiary amine payloads.[2]
Strategic Design Principles
The Physicochemical Imperative
Many bioactive small molecules and E3 ligase ligands (e.g., VHL, Cereblon binders) are inherently hydrophobic. Traditional alkyl or PEG linkers often fail to correct—and can even exacerbate—poor aqueous solubility and high lipophilicity (logP).[3]
The incorporation of a tertiary amine within the linker scaffold serves as a "solubility switch."
-
Proton Sponge Effect: At physiological pH (7.4), the tertiary amine (typical pKa 8–10) exists in equilibrium between its neutral and protonated states. The protonated fraction significantly enhances aqueous solubility without abolishing membrane permeability (which requires the neutral species).
-
Lysosomal Trapping: Basic amines can facilitate accumulation in acidic organelles (lysosomes), a property exploitable for targeted degradation pathways.
The Azide Handle
The azide group (
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): High-yield, regioselective formation of 1,4-disubstituted triazoles.[2]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Copper-free ligation with cyclooctynes (e.g., DBCO, BCN) for live-cell applications.[2]
-
Staudinger Ligation: Traceless amide bond formation.[2][3][4]
Mechanistic Pathways & Architectures
Architecture A: The "Solubility Tuner" (PROTACs & Probes)
In this configuration, the tertiary amine is integral to the linker backbone. It remains part of the final molecule, modulating its physicochemical properties.
-
Structure: [Ligand A] — [Tertiary Amine] — [PEG/Alkyl Spacer] — [Triazole] — [Ligand B]
-
Common Motifs: Piperazine, Piperidine, N,N-dialkylamine.[2]
Architecture B: The PABQ Release System (ADCs)
A more advanced application is the Para-Aminobenzyl Quaternary Ammonium (PABQ) linker.[5] Here, the "tertiary amine" is actually the payload (e.g., Tubulysin, Auristatin E).[6] The linker attaches via a quaternary ammonium salt.[2][3][5][7][8] Upon enzymatic cleavage, the linker self-immolates to release the free tertiary amine drug—a feat impossible with standard carbamate linkers.
Figure 1: Mechanism of Traceless Tertiary Amine Release via PABQ Linkers. The quaternary ammonium linkage is stable in circulation but collapses upon enzymatic removal of the peptide trigger.
Experimental Protocols
Protocol: Synthesis of an Azide-Functionalized Tertiary Amine Linker
This protocol describes the synthesis of 1-(2-azidoethyl)-4-(2-hydroxyethyl)piperazine , a versatile heterobifunctional linker building block.[2]
Reagents:
-
1-(2-Hydroxyethyl)piperazine[2]
-
2-Bromoethyl azide (Caution: Potentially explosive; handle in solution)
-
Potassium Carbonate (
) -
Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-hydroxyethyl)piperazine (1.0 equiv) in anhydrous MeCN (0.1 M concentration).
-
Base Addition: Add anhydrous
(3.0 equiv) to the solution. -
Alkylation: Add 2-bromoethyl azide (1.2 equiv) dropwise at 0°C. Note: 2-bromoethyl azide should be handled as a solution in toluene or DMF for safety.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with Dragendorff’s reagent for amines).[3]
-
Workup: Filter off the solids (
). Concentrate the filtrate under reduced pressure. -
Purification: Purify the residue via flash column chromatography (DCM/MeOH/NH4OH) to obtain the oily product.
-
Validation: Verify structure via
NMR (look for piperazine ring protons at 2.5–2.6 ppm and azido-methylene protons at ~3.3 ppm).
Protocol: Copper-Catalyzed Conjugation (CuAAC)
Standard protocol for linking the tertiary amine azide to an alkyne-functionalized ligand.[2]
Reagents:
-
Azide-Linker (from 3.1)[2]
-
Alkyne-Ligand[2]
- (100 mM stock in water)
-
THPTA or TBTA Ligand (100 mM stock in DMSO)
-
Sodium Ascorbate (freshly prepared 500 mM stock in water)
-
Solvent: DMSO/t-BuOH/Water (typically 1:1:1 or as solubility permits)[2]
Workflow:
-
Mix Reactants: Dissolve Alkyne-Ligand (1 equiv) and Azide-Linker (1.1 equiv) in the solvent mixture.
-
Catalyst Complex: Premix
(0.1 equiv) and THPTA (0.5 equiv) in a separate tube. Add to the reaction. -
Reduction: Initiate the reaction by adding Sodium Ascorbate (0.5 equiv).
-
Incubation: Flush headspace with
, cap, and stir at RT for 1–4 hours. -
Quench: Add 5 equiv of EDTA (0.5 M, pH 8.0) to chelate copper.[2][3]
-
Isolation: Purify via preparative HPLC (Reverse Phase C18, Water/MeCN + 0.1% Formic Acid). Note: TFA may form salts with the tertiary amine; Formic acid is preferred for easier lyophilization.
Comparative Data: Linker Performance
The following table summarizes the impact of tertiary amine linkers versus standard PEG linkers on PROTAC physicochemical properties.
| Feature | Standard PEG Linker | Tertiary Amine Azide Linker | Impact on Chemical Biology |
| Solubility (pH 7.4) | Moderate to High | Very High | Critical for high-concentration dosing.[2] |
| LogD (pH 7.4) | Neutral impact | Lower (More Polar) | Reduces non-specific binding.[3] |
| Cell Permeability | Variable | Tunable | Neutral amine permeates; protonated form stays soluble.[2][3] |
| Lysosomal Targeting | None | Yes | Promotes degradation via lysosomal pathway.[2][3] |
| Synthetic Yield | High | High | Compatible with standard click chemistry.[2][3] |
Troubleshooting & Optimization
Stability Concerns
-
Oxidation: Tertiary amines are susceptible to N-oxidation.[2][3] Store linkers under inert atmosphere (Argon/Nitrogen) at -20°C. Avoid peroxides in ether solvents.[3]
-
Azide Safety: Never concentrate low-molecular-weight organic azides to dryness if the C/N ratio is < 3.[2][3] Always maintain in solution.
Reaction Kinetics
If the CuAAC reaction is sluggish due to the basicity of the tertiary amine coordinating the Copper(I):
-
Increase Copper/Ligand: Use 0.5–1.0 equiv of Cu-THPTA complex.[2][3]
-
Buffer pH: Maintain pH ~7.5–8.0. Protonation of the amine (at low pH) prevents Cu-coordination but may affect alkyne reactivity.[2][3]
References
-
Staudinger Ligation & Traceless Release
-
PABQ Linkers for Tertiary Amine Release
-
PROTAC Linker Design & Solubility
- Maple, H. J., et al. (2019). "Development of PROTACs with Improved Solubility and Permeability." MedChemComm.
-
Bioorthogonal Chemistry Guide
- Sletten, E. M., & Bertozzi, C. R. (2009). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality.
-
Safety of Organic Azides
- Bratz, M., et al. (2016). "Safety of Organic Azides." Organic Process Research & Development.
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. Azide-linkers for Drug Design - Enamine [enamine.net]
- 3. enamine.net [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Chemistry Behind ADCs [mdpi.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Solvent Selection for 1-(6-Azidohexyl)-azetidine
[1]
Executive Summary
1-(6-Azidohexyl)-azetidine is a bifunctional tertiary amine featuring a strained four-membered azetidine ring and a lipophilic hexyl linker terminating in an azide group.[1] Its solubility behavior is governed by the competing polarity of the basic azetidine nitrogen (
-
Primary Application: Synthesis of ionizable lipids (e.g., SM-102 analogues) via click chemistry (CuAAC) or amide coupling after reduction.[1]
-
Key Solubility Characteristic: Amphiphilic nature; highly soluble in polar aprotic and chlorinated solvents; pH-dependent solubility in aqueous media.
Physicochemical Analysis
Structural Deconstruction
The molecule consists of three distinct functional domains that dictate its interaction with solvents:
-
Azetidine Headgroup: A strained, basic tertiary amine. It provides polarity and pH-sensitivity.
-
Hexyl Linker: A 6-carbon aliphatic chain that increases lipophilicity (
contribution). -
Azide Tail: A dipolar but overall lipophilic functional group susceptible to "click" reactions.
Predicted Properties
| Property | Value (Approx.) | Implication |
| Formula | MW: 182.27 g/mol | |
| LogP | 1.8 – 2.5 | Lipophilic; partitions into organic phase at neutral pH. |
| pKa (Conj. Acid) | 10.0 – 11.0 | Protonated and water-soluble at |
| C/N Ratio | 2.25 | Safety Warning: Ratio |
Solubility Profile
The following table categorizes solvent compatibility based on experimental precedence for alkyl azides and tertiary amines.
Solvent Compatibility Matrix[1]
| Solvent Class | Specific Solvent | Solubility | Operational Context |
| Chlorinated | Dichloromethane (DCM) | High | Preferred for extraction and chromatography. |
| Chloroform ( | High | Excellent solvent; useful for NMR analysis. | |
| Polar Aprotic | DMSO / DMF | High | Ideal for nucleophilic substitution or CuAAC "click" reactions. |
| Acetonitrile (MeCN) | High | Standard solvent for HPLC analysis and synthesis.[1] | |
| Alcohols | Ethanol / Methanol | High | Soluble, but nucleophilic solvent may interfere in specific activation steps.[1] |
| Ethers | THF / 1,4-Dioxane | High | Good reaction medium; ensures homogeneity.[1] |
| Non-Polar | Hexanes / Heptane | Moderate | Variable. Free base is likely soluble; protonated salts are insoluble. |
| Aqueous | Water ( | Low | Forms an oily emulsion or separate layer. |
| Water ( | High | Forms a soluble ammonium salt (protonated azetidine). |
Mechanistic Insight[1][2][3]
-
The "Like Dissolves Like" Balance: The hexyl chain disrupts the water-solubility typically seen in small azetidines (parent azetidine is water-miscible). Consequently, 1-(6-Azidohexyl)-azetidine behaves more like a lipid: soluble in organics, insoluble in water unless ionized.[1]
-
pH Switching: This molecule is a "switchable" surfactant.
-
Acidic Phase: Protonation of the ring nitrogen (
) increases hydration energy, driving the molecule into the aqueous phase.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Basic Phase: Deprotonation yields the neutral free base, which partitions rapidly into organic solvents like DCM or Ethyl Acetate.
-
Experimental Protocols
Solubility Determination Workflow
Use this protocol to validate solubility for new solvent systems or concentration limits.
Figure 1: Step-wise decision tree for determining solubility limits.
Standard Dissolution Protocol (For Stock Solutions)
-
Weighing: Weigh the target mass of 1-(6-Azidohexyl)-azetidine into a glass vial (Avoid metal spatulas due to azide hazard).
-
Solvent Addition: Add DCM or DMSO to achieve a concentration of 50–100 mM.
-
Mixing: Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.
-
Filtration: If used for biological assays, filter through a 0.2 µm PTFE filter (Nylon filters may bind the azide).[1]
Safety & Stability (Critical)
Azide Handling & The C/N Ratio
Organic azides possess potential explosive hazards. The stability is estimated using the Carbon/Nitrogen (C/N) ratio.[1]
-
Formula:
-
Calculation:
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Assessment: A ratio of 2.25 is below the general safety threshold of 3.0.
-
Implication: This compound is potentially energetic .[2]
-
Protocol: Store in the dark at -20°C. Do not concentrate to absolute dryness on a rotary evaporator; always leave a small amount of solvent or co-evaporate with an inert high-boiling solvent if necessary. Use a blast shield when handling >1 gram.
-
Chlorinated Solvents & Azides
Warning: While DCM is listed as a "High" solubility solvent, prolonged storage of azide ions (e.g., Sodium Azide) in DCM can form explosive di-azidomethane.[1]
-
Distinction: 1-(6-Azidohexyl)-azetidine is a covalently bound alkyl azide, which is generally stable in DCM for extraction and short-term reaction.[1]
-
Rule: Never mix this compound with strong acids and DCM simultaneously, and ensure no free sodium azide remains from the synthesis before adding halogenated solvents.
References
-
Bott, T. M., & West, F. G. (2012).[1] Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223–264.[1] Link
-
Keicher, T., & Löbbecke, S. (2005).[1] Organic Azides: Syntheses and Applications - Safety Measures. Wiley-VCH. (General reference for C/N ratio safety). Link[1]
-
Hillier, M. C., & Chen, C.-Y. (2006).[1][3] A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines. Journal of Organic Chemistry, 71(20), 7885–7887.[1] Link[1]
-
University of Pittsburgh. (2013). Safe Handling of Azides. Environmental Health and Safety Guidelines. Link
Applications of 1-(6-Azidohexyl)-azetidine in fragment-based design
Technical Whitepaper: Leveraging 1-(6-Azidohexyl)-azetidine in High-Throughput Fragment Optimization
Executive Summary
In the landscape of Fragment-Based Drug Design (FBDD), the transition from a low-affinity "hit" to a high-potency "lead" remains the primary bottleneck. 1-(6-Azidohexyl)-azetidine represents a specialized class of "Click-Ready" Fragment Intermediates designed to bridge this gap. By combining the pharmacophoric advantages of the azetidine scaffold—high
Technical Profile & Physicochemical Properties
The utility of 1-(6-Azidohexyl)-azetidine lies in its dual functionality: the azetidine ring serves as the primary binding element (or soluble core), while the azidohexyl tail acts as a flexible, reactive tether.
| Property | Specification | Relevance in FBDD |
| Core Scaffold | Azetidine ( | Bioisostere: Substitutes for gem-dimethyl, cyclobutane, or proline groups. Reduces lipophilicity compared to larger rings.[1] |
| Reactive Handle | Terminal Azide ( | Orthogonality: Inert to biological nucleophiles/electrophiles; reacts specifically with alkynes (CuAAC) or strained cyclooctynes (SPAAC). |
| Linker | n-Hexyl ( | Spacer Length: Provides ~8–10 Å reach, allowing the fragment to explore distinct sub-pockets or exit vectors without steric clash. |
| Basicity ( | ~10.5 (Tertiary Amine) | Binding Mode: Predominantly protonated at physiological pH (7.4), facilitating salt bridges with Asp/Glu residues in the target pocket. |
| Solubility | High (Aqueous/DMSO) | Screening: Compatible with high-concentration biophysical assays (NMR, SPR) required for detecting weak fragment binders. |
Core Applications in Fragment-Based Design
A. High-Throughput "Click" Library Generation
The primary application of 1-(6-Azidohexyl)-azetidine is the rapid synthesis of Fragment-Linker-Binder libraries.[1] By reacting this common intermediate with a diverse set of terminal alkynes, researchers can generate hundreds of analogs to probe the chemical space surrounding the azetidine binding site.[1]
-
Mechanism: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
-
Outcome: Formation of a 1,2,3-triazole linkage.[2] The triazole itself can act as a pharmacophore, mimicking amide bonds or interacting with histidine residues.[1]
Workflow Diagram: Combinatorial Library Synthesis
Figure 1: Workflow for generating azetidine-based libraries via CuAAC click chemistry.
B. Fragment Linking (The "Anchor & Reach" Strategy)
When an azetidine fragment binds to a specific sub-pocket (Site A) and a second fragment binds to a proximal site (Site B), the 6-carbon azide chain serves as a "molecular ruler."
-
Validation: If the hexyl chain is the correct length, the azide can be reacted in situ (Target-Guided Synthesis) or synthetically with an alkyne-functionalized binder for Site B.[1]
-
Optimization: The hexyl linker provides flexibility.[1] If the binding affinity increases super-additively (Linker
> Fragment A + Fragment B ), the linker length and composition are optimized.
C. Surface Immobilization for Biophysical Screening
For Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI), fragments must be immobilized on a sensor chip.
-
Protocol: The azide group allows covalent attachment to DBCO (Dibenzocyclooctyne) or Alkyne-coated sensor chips.[1]
-
Advantage: This orientation exposes the azetidine headgroup to the solvent, allowing the screening of soluble proteins against the immobilized fragment to detect binding events.[1]
Experimental Protocols
Protocol A: Microscale CuAAC Reaction for Library Synthesis
Objective: To synthesize a 96-member library of azetidine analogs for biological screening.
Reagents:
-
Scaffold: 1-(6-Azidohexyl)-azetidine (10 mM in DMSO).[1]
-
Alkynes: Diverse terminal alkynes (20 mM in DMSO).
-
Catalyst:
(10 mM in water).[1] -
Reductant: Sodium Ascorbate (50 mM in water).[1]
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mM in DMSO).
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well polypropylene plate, dispense 10 µL of the Scaffold solution into each well.
-
Library Addition: Add 10 µL of a unique Alkyne solution to each well (1:2 molar ratio ensures complete consumption of the azide).
-
Catalyst Mix: Premix the
and TBTA solutions in a 1:2 ratio. Add Sodium Ascorbate immediately before use.[1] -
Initiation: Add 5 µL of the Catalyst/Reductant master mix to each well.
-
Incubation: Seal the plate and shake at room temperature for 16 hours.
-
Quenching (Optional): Add a metal scavenger resin (e.g., QuadraPure™ TU) if the assay is sensitive to copper.[1]
-
Analysis: Analyze a subset by LC-MS to verify >90% conversion to the triazole product.
-
Direct Screening: Dilute the reaction mixture 1:1000 into assay buffer for direct biochemical screening (the triazole product is stable).
Protocol B: Surface Immobilization (SPR)
Objective: Immobilize the fragment on a CM5 chip for binding analysis.
-
Activation: Activate the carboxymethylated dextran surface (CM5) using EDC/NHS (0.4 M / 0.1 M) for 7 minutes at 10 µL/min.
-
Linker Attachment: Inject Amine-PEG-Alkyne (1 mM in acetate buffer pH 4.5) to covalently attach the alkyne handle to the surface.[1]
-
Blocking: Inject Ethanolamine (1 M, pH 8.5) to deactivate remaining esters.[1]
-
Click Coupling: Inject 1-(6-Azidohexyl)-azetidine (500 µM) mixed with pre-activated Cu(I)/TBTA catalyst over the surface for 10 minutes.
-
Wash: Wash extensively with EDTA-containing running buffer to remove copper ions.[1]
Mechanistic Logic & Troubleshooting
Why Azetidine? The azetidine ring is a saturated heterocycle .[1] Unlike flat aromatic rings (phenyl, pyridine), azetidines possess 3D character (puckered conformation). This allows the molecule to fit into globular protein pockets more effectively and improves solubility—a critical factor when the "hexyl" linker adds hydrophobicity.[1]
Why the Hexyl Linker?
-
Pros: The 6-carbon chain is hydrophobic and flexible.[1] It is ideal for reaching "deep" into a pocket or traversing a hydrophobic channel.[1]
-
Cons (Risk): High entropic penalty upon binding (the flexible chain must freeze into a specific conformation).[1]
-
Mitigation: If a hit is found, the hexyl chain is often rigidified in subsequent optimization steps (e.g., replacing
with a piperidine or phenyl ring) to improve affinity.
Logical Flow of Optimization:
Figure 2: The iterative cycle of fragment optimization using the azidohexyl reagent.
References
-
Azetidines in Medicinal Chemistry
-
Click Chemistry in Drug Design
- Title: Azide-linkers for Drug Design: Scope and Applic
-
Source: Enamine Technical Library.[1]
-
Fragment Linking Str
-
FBDD Workflow & Screening
-
Azetidine Reagent Properties
Sources
- 1. enamine.net [enamine.net]
- 2. Azide-linkers for Drug Design - Enamine [enamine.net]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. tandfonline.com [tandfonline.com]
Methodological & Application
CuAAC click chemistry reaction conditions for azetidine azides
Introduction & Strategic Context
The integration of strained, four-membered nitrogen heterocycles into modern drug discovery has surged, largely due to their utility as rigid, polar spacers and amide bond bioisosteres[1]. Among these, azetidine azides represent a highly valuable class of building blocks. They allow for the modular assembly of complex architectures via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Recent advancements in C(sp3)–H azidation have further expanded the availability of these complex chiral azides for click chemistry[2].
However, applying standard CuAAC conditions to azetidine azides requires careful mechanistic consideration. While the azetidine ring possesses significant Baeyer strain (~107 kJ/mol), it is remarkably stable to the cycloaddition process and does not typically undergo spontaneous ring-opening under standard CuAAC conditions[3]. The primary challenge lies not in the ring strain, but in the Lewis basicity of the azetidine nitrogen. If left unprotected, the secondary amine (pKa ~10.4) acts as a potent ligand for Cu(I), leading to catalyst sequestration, off-target coordination, and reaction stalling.
This application note provides a self-validating, causality-driven protocol for executing high-yielding CuAAC reactions with azetidine azides, ensuring catalyst turnover and structural integrity.
Mechanistic Insights: The Causality of Experimental Choices
To design a robust protocol, we must address the specific chemical environment of the azetidine azide. The CuAAC reaction relies on the in situ generation of a catalytically active Cu(I) species, typically through the reduction of Cu(II) by sodium ascorbate[4].
The Nitrogen Coordination Problem
Unprotected azetidines are strong Lewis bases. If an unprotected azetidine azide is introduced to a Cu(I) source, the basic nitrogen will outcompete standard alkynes for copper coordination. This creates a thermodynamic sink, forming a stable Cu(I)-azetidine complex that poisons the catalyst. Solution: The azetidine nitrogen must be protected (e.g., via Boc, Cbz, or as an amide) prior to the click reaction. For bioconjugation applications, such as the use of azetidine probes in proteomic profiling, the azetidine is often incorporated as a stable amide or functionalized derivative that neutralizes its basicity[5].
Ligand Acceleration and ROS Mitigation
Even with N-protection, the use of accelerating ligands (such as THPTA or TBTA) is mandatory. These ligands serve a dual purpose:
-
Kinetic Acceleration: They stabilize the Cu(I) oxidation state and lower the activation barrier for the formation of the copper-acetylide intermediate[4].
-
Protection against Oxidative Degradation: Cu(I) in the presence of trace oxygen generates Reactive Oxygen Species (ROS). Strained rings can be susceptible to oxidative stress. Ligands like THPTA act as a protective shield around the copper center, minimizing ROS generation and preserving the integrity of the azetidine scaffold.
Mechanistic workflow of CuAAC with azetidine azides, highlighting the necessity of N-protection.
Quantitative Condition Optimization
The following table summarizes validated reaction conditions for azetidine azides based on the desired application. The choice of solvent and ligand is dictated by the lipophilicity of the substrates and the biological constraints of the system.
| Condition Profile | Cu Source | Accelerating Ligand | Solvent System | Azetidine N-Status | Expected Yield | Reaction Time |
| Standard Organic Synthesis | CuSO₄ (5 mol%) | TBTA (5 mol%) | t-BuOH / H₂O (1:1) | Boc- or Cbz-Protected | >90% | 2 - 4 h |
| Aqueous Bioconjugation | CuSO₄ (1 mM) | THPTA (5 mM) | PBS buffer (pH 7.4) | Amide / Probe linked | >85% | 1 - 2 h |
| Unprotected (Suboptimal) | CuI (10 mol%) | None | DMF | Free Amine | <30% (Stalled) | 24 h |
| Macrocyclic Peptides | CuSO₄ (10 mol%) | BTTAA (20 mol%) | DMSO / H₂O (3:1) | Carbamate-Protected | 88% | 6 h |
Data Synthesis Note: Unprotected azetidines drastically reduce yield due to competitive Cu(I) binding. Always utilize N-protected variants for optimal kinetics[3].
Experimental Protocols
Protocol A: Standard Organic CuAAC for N-Protected Azetidine Azides
This protocol is designed for small-molecule synthesis where both the alkyne and the azetidine azide are soluble in organic/aqueous mixtures.
Reagents Required:
-
N-Boc-3-azidoazetidine (1.0 equiv, 0.5 mmol)
-
Terminal Alkyne (1.05 equiv, 0.525 mmol)
-
CuSO₄·5H₂O (0.05 equiv, 5 mol%)
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (0.05 equiv, 5 mol%)
-
Sodium Ascorbate (0.15 equiv, 15 mol%)
-
Solvent: t-BuOH / H₂O (1:1 v/v, 5 mL), degassed.
Step-by-Step Methodology:
-
Preparation of the Catalyst Complex (Critical Step): In a small vial, dissolve CuSO₄·5H₂O and TBTA in 1 mL of the t-BuOH/H₂O mixture. Stir for 10 minutes. Causality: Pre-mixing ensures the Cu(II) is fully coordinated by the ligand before reduction, preventing the formation of naked, unstable Cu(I) species.
-
Substrate Mixing: In a separate 10 mL round-bottom flask, dissolve the N-Boc-3-azidoazetidine and the terminal alkyne in 3 mL of t-BuOH/H₂O.
-
Degassing: Sparge the substrate solution with Argon for 5 minutes to remove dissolved oxygen.
-
Catalyst Addition: Transfer the pre-mixed CuSO₄/TBTA solution into the main reaction flask under Argon.
-
Initiation: Dissolve sodium ascorbate in 1 mL of degassed H₂O and add it dropwise to the reaction mixture. The solution should transition from a pale blue to a pale yellow/colorless state, indicating the successful reduction to Cu(I).
-
Incubation: Stir vigorously at room temperature for 2 to 4 hours. Monitor completion via TLC or LC-MS.
-
Workup: Dilute the mixture with EtOAc (15 mL) and wash with saturated NH₄Cl (to quench and remove copper) followed by brine. Dry over Na₂SO₄, filter, and concentrate for downstream purification.
Protocol B: Bioconjugation of Azetidine Probes in Cell Lysates
Adapted for aqueous, biocompatible labeling of proteins using functionalized azetidine probes[5].
Reagents Required:
-
Cell Lysate (typically 1-2 mg/mL protein concentration)
-
Azetidine-Azide Probe (final concentration 25-50 µM)
-
Fluorophore-Alkyne (e.g., Rhodamine-Alkyne, 50 µM)
-
CuSO₄ (1 mM final)
-
THPTA (5 mM final)
-
Sodium Ascorbate (5 mM final)
Step-by-Step Methodology:
-
Probe Incubation: Incubate the cell lysate with the azetidine-azide probe for 1 hour at 37°C to allow target binding[5].
-
Catalyst Pre-mix: In a separate tube, mix CuSO₄ (10 mM stock in H₂O) and THPTA (50 mM stock in H₂O) at a 1:5 molar ratio. Vortex and let sit for 5 minutes. Causality: The 1:5 ratio ensures complete saturation of the copper coordination sphere, which is strictly required in biological mixtures to prevent Cu-mediated protein precipitation.
-
Reagent Addition: To the lysate, sequentially add:
-
Fluorophore-Alkyne
-
Pre-mixed CuSO₄/THPTA complex
-
Sodium Ascorbate (add last to initiate the reaction).
-
-
Click Reaction: Vortex gently and incubate in the dark at room temperature for 1 hour.
-
Termination: Quench the reaction by adding SDS-PAGE loading buffer containing 10 mM EDTA (to chelate copper) and boil for 5 minutes prior to gel resolution.
Troubleshooting and Safety
-
Incomplete Conversion: If the reaction stalls, it is highly likely that the azetidine nitrogen is insufficiently protected, or the ascorbate has been oxidized. Re-verify the integrity of the Boc/Cbz group via NMR. If oxidized, purge the system with Argon and add a fresh spike (10 mol%) of sodium ascorbate.
-
Safety with Azides: Always adhere to the "Rule of Six" when synthesizing azetidine azides: the number of carbon atoms plus other atoms must be at least six per azide group to prevent explosive hazards. Azetidine-3-azide itself is highly energetic; keeping it in solution or as an N-protected derivative with higher molecular weight mitigates this risk.
-
Post-Click Acid Sensitivity: While the azetidine ring is stable to CuAAC, subsequent deprotection steps (e.g., removing a Boc group with TFA) should be carefully monitored. Although azetidines generally survive TFA, highly substituted or specific bicyclic variants (like 1-azabicyclobutanes) can undergo strain-release ring opening under strong acidic conditions[3].
References
1.[4] Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC - NIH. 2.[5] WO2019204740A1 - Compositions and methods for preparing and using azetidines. Google Patents. 3.[3] Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. 4.[1] Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. 5.[2] Ligand Evolution-Enabled Enantioselective C(sp3)–H Azidation. ACS Publications.
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2019204740A1 - Compositions and methods for preparing and using azetidines - Google Patents [patents.google.com]
Conjugating 1-(6-Azidohexyl)-azetidine to alkyne-tagged proteins
Application Note: Site-Specific Bioconjugation of 1-(6-Azidohexyl)-azetidine to Alkyne-Tagged Proteins
Scientific Rationale & Causality
The functionalization of proteins with small-molecule pharmacophores or structural modifiers is a cornerstone of modern biotherapeutics. 1-(6-Azidohexyl)-azetidine represents a highly strategic payload for bioconjugation. The azetidine moiety—a highly strained, four-membered nitrogen heterocycle—acts as a rigid, metabolically stable basic center. It is frequently deployed in drug design to improve the physicochemical properties of conjugates, acting as a superior bioisostere for acyclic amines or bulkier piperidine rings. The 6-carbon aliphatic hexyl linker provides essential steric relief, ensuring the azide group is highly accessible for cycloaddition without being sterically hindered by the protein's complex tertiary structure.
To covalently attach this molecule to an alkyne-tagged protein, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the industry standard[1]. However, applying CuAAC to delicate biologics requires strict control over reaction conditions. The reduction of Cu(II) to the catalytically active Cu(I) by sodium ascorbate generates reactive oxygen species (ROS) and dehydroascorbate[2]. Left unchecked, ROS will oxidize amino acid side chains, while dehydroascorbate covalently cross-links lysine and arginine residues, leading to massive protein aggregation[1].
To establish a self-validating, non-destructive protocol, we employ a highly optimized ligand-accelerated system using THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and aminoguanidine [1]. THPTA completely envelops the copper ion, preventing it from coordinating with native protein cysteines or histidines, while simultaneously acting as a sacrificial reductant to neutralize ROS [3]. Aminoguanidine acts as a chemical sponge, selectively scavenging dehydroascorbate before it can cross-link the protein[1].
Mechanistic Pathways
Mechanism of protein protection by THPTA and aminoguanidine during CuAAC.
Workflow for THPTA-assisted CuAAC bioconjugation of azido-azetidine to proteins.
Quantitative Data & Reagent Stoichiometry
The following table summarizes the optimized stoichiometry required to achieve >95% conjugation efficiency while maintaining zero detectable protein aggregation [4].
| Reagent | Function | Stock Concentration | Final Concentration | Molar Equivalents |
| Alkyne-Tagged Protein | Target Biologic | 1 - 5 mg/mL | ~50 µM | 1 eq |
| 1-(6-Azidohexyl)-azetidine | Azide Payload | 5 mM (in DMSO/H₂O) | 500 µM | 10 eq |
| CuSO₄ | Catalyst Source | 20 mM (in H₂O) | 250 µM | 5 eq |
| THPTA | Cu(I) Ligand / Protectant | 100 mM (in H₂O) | 1.25 mM | 25 eq (5x to Cu) |
| Aminoguanidine HCl | DHA Scavenger | 100 mM (in H₂O) | 5 mM | 100 eq |
| Sodium Ascorbate | Reductant | 100 mM (in H₂O) | 5 mM | 100 eq |
Note: The 1:5 ratio of CuSO₄ to THPTA is a critical parameter. Lower ratios risk incomplete chelation, leading to copper-induced protein precipitation[1].
Experimental Protocol
This methodology is designed as a self-validating system. Visual cues and strict order-of-addition rules are embedded to ensure the integrity of the biologic is maintained throughout the process.
Phase 1: Reagent Preparation
-
Buffer Exchange: Ensure the alkyne-tagged protein is in a compatible buffer (e.g., 100 mM Sodium Phosphate, pH 7.4). Crucial Causality: Avoid buffers containing EDTA, citrate, or free thiols (DTT/mercaptoethanol), as these will strip the copper catalyst or poison the reaction.
-
Fresh Reductant: Weigh and dissolve Sodium Ascorbate in degassed ultrapure water to a concentration of 100 mM immediately before use. Self-Validation Check: The solution must be completely clear. A yellow tint indicates oxidation; discard and remake.
Phase 2: Catalyst Pre-Complexation (The "Safe-Harbor" Step)
-
In a separate microcentrifuge tube, combine 12.5 µL of 100 mM THPTA and 6.25 µL of 20 mM CuSO₄.
-
Vortex briefly and incubate at room temperature for 5 minutes.
-
Causality: Pre-complexing forces the Cu(II) into the THPTA coordination sphere before it encounters the protein. Adding unchelated copper directly to the protein mixture will result in irreversible binding to surface histidines and subsequent denaturation[1][3].
Phase 3: Conjugation Reaction
-
To a 1.5 mL low-protein-binding tube, add the reagents in the following strict order:
-
Protein: 400 µL of Alkyne-tagged protein (~50 µM).
-
Payload: 50 µL of 5 mM 1-(6-Azidohexyl)-azetidine. Mix gently by pipetting.
-
Scavenger: 25 µL of 100 mM Aminoguanidine HCl.
-
Catalyst: 18.75 µL of the pre-complexed CuSO₄/THPTA solution.
-
Initiator: 25 µL of freshly prepared 100 mM Sodium Ascorbate.
-
-
Self-Validation Check: Upon adding ascorbate, the solution should remain optically clear. If turbidity or a precipitate forms within the first 5 minutes, the THPTA ratio was insufficient, or the protein was unstable to the localized pH drop.
-
Protect the tube from light (to prevent photo-oxidation of the ascorbate) and incubate on an end-over-end rotator at room temperature for 1 hour.
Phase 4: Purification & Quality Control
-
Quenching (Optional but Recommended): Add EDTA to a final concentration of 5 mM to strip the copper from the THPTA complex and halt the reaction.
-
Desalting: Pass the reaction mixture through a pre-equilibrated Size Exclusion Chromatography (SEC) column (e.g., PD-10 or Zeba Spin Desalting Column) to remove the small-molecule payload, copper, and THPTA.
-
Analytical Validation:
-
Intact Mass Spectrometry (LC-MS/TOF): Confirm the addition of the azidohexyl-azetidine mass (+182.15 Da shift).
-
Analytical SEC: Ensure the conjugated protein elutes at the exact same retention time as the unconjugated control, validating that no aminoguanidine-preventable cross-linking occurred.
-
References
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. URL:[Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. URL:[Link]
-
Lim, S. I., Mizuta, Y., Takasu, A., Kim, Y. H., & Kwon, I. (2014). Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity. PLoS ONE, 9(6), e98403. URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]
- 4. broadpharm.com [broadpharm.com]
Application Note: Synthesis and Optimization of PROTACs Utilizing 1-(6-Azidohexyl)-azetidine Linkers
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocol
Introduction & Scientific Rationale
In recent years, targeted protein degradation (TPD) has evolved from relying on highly flexible linear linkers (e.g., PEG or alkyl chains) to incorporating rigidified structural motifs[1]. While flexible linkers are synthetically accessible, they often suffer from poor metabolic stability and incur a high entropic penalty upon ternary complex formation[2]. The introduction of nitrogen-containing heterocycles, such as azetidines, into the linker architecture has been shown to significantly improve both the pharmacokinetic profile and the degradation efficiency (DC50) of the resulting proteolysis targeting chimeras (PROTACs)[3][4].
The 1-(6-Azidohexyl)-azetidine linker represents a highly optimized bifunctional module. The azetidine ring provides the necessary conformational rigidity to stabilize the POI-PROTAC-E3 ternary complex. Concurrently, the 6-azidohexyl tail serves as a flexible spacer terminating in an azide group. This specific architecture is perfectly primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling a rapid, miniaturized Direct-to-Biology (D2B) synthesis workflow[2]. By utilizing this linker, researchers can rapidly generate PROTAC libraries that possess superior metabolic stability while bypassing the need for immediate chromatographic purification.
Mechanism of Action & Synthesis Workflow
The synthesis of azetidine-linked PROTACs relies on a modular assembly strategy. First, the azetidine core is coupled to an E3 ligase ligand. The resulting azide-functionalized precursor is then "clicked" with an alkyne-functionalized Protein of Interest (POI) ligand.
Figure 1: Modular synthesis workflow of azetidine-linked PROTACs via CuAAC click chemistry.
Once synthesized and introduced into the cellular environment, the rigidified PROTAC facilitates the formation of a highly stable ternary complex, leading to efficient ubiquitination and degradation of the target protein.
Figure 2: Mechanism of targeted protein degradation and catalytic turnover by PROTACs.
Comparative Linker Profiling
To understand the specific advantages of the 1-(6-Azidohexyl)-azetidine linker, it is essential to compare its physicochemical properties against traditional PROTAC linkers. The integration of the azetidine ring directly addresses the "molecular obesity" often associated with PROTACs by improving solubility and metabolic half-life without adding excessive lipophilicity[4].
Table 1: Physicochemical and Pharmacokinetic Comparison of PROTAC Linker Motifs
| Linker Motif | Conformational Rigidity | Metabolic Half-life (T1/2) | Aqueous Solubility | Entropic Penalty (ΔS) | Suitability for D2B Click |
| Linear Alkyl (C8-C12) | Low | Low (Prone to aliphatic oxidation) | Poor | High | Moderate |
| Linear PEG (PEG3-PEG5) | Low | Moderate | High | High | Moderate |
| 1-(6-Azidohexyl)-azetidine | High | High (Sterically shielded) | Moderate-High | Low | Optimal (Terminal Azide) |
Validated Experimental Protocols
The following protocols outline a self-validating system for synthesizing PROTACs using a 1-(6-azidohexyl)azetidine-3-carboxylic acid building block. This methodology is designed to yield high-purity precursors that can be directly utilized in microplate-based biological screening.
Phase 1: Synthesis of the E3-Azetidine-Azide Precursor
Objective: Covalently attach the 1-(6-azidohexyl)azetidine linker to an amine-functionalized E3 ligase ligand (e.g., Thalidomide-amine or VHL-amine).
Reagents:
-
1-(6-Azidohexyl)azetidine-3-carboxylic acid (1.2 eq)
-
Amine-functionalized E3 Ligand (1.0 eq)
-
HATU (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (0.1 M)
Step-by-Step Procedure:
-
Pre-activation: Dissolve 1-(6-Azidohexyl)azetidine-3-carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir for 10 minutes at room temperature.
-
Causality: Azetidine-3-carboxylic acid derivatives are sterically hindered. Pre-activation with HATU provides superior activation kinetics compared to standard EDC/NHS coupling, ensuring rapid formation of the active ester and minimizing epimerization.
-
-
Coupling: Add the E3 Ligand-Amine to the activated mixture. Stir at room temperature for 2–4 hours under a nitrogen atmosphere.
-
Validation Checkpoint: Analyze a 1 µL aliquot via LC-MS. The coupling is considered successful when the peak corresponding to the E3-amine starting material is <5% of the total UV area, and the target precursor mass (E3-Azetidine-Azide) is dominant.
-
Purification: Quench with water, extract with EtOAc, and purify the organic layer via preparative HPLC to isolate the pure E3-Azetidine-Azide precursor.
Phase 2: Microplate CuAAC Click Assembly (Direct-to-Biology)
Objective: Assemble the final PROTAC via CuAAC click chemistry in a format suitable for direct biological assaying (D2B) without intermediate purification[2].
Reagents:
-
E3-Azetidine-Azide Precursor (1.0 eq, 10 mM stock in DMSO)
-
Alkyne-functionalized POI Ligand (1.0 eq, 10 mM stock in DMSO)
-
CuSO4 (0.2 eq)
-
THPTA Ligand (0.4 eq)
-
Sodium Ascorbate (1.0 eq, freshly prepared in water)
Step-by-Step Procedure:
-
Substrate Mixing: In a 384-well microplate, combine the E3-Azetidine-Azide precursor and the Alkyne-POI ligand to achieve a final concentration of 1 mM for each substrate in a DMSO/Water mixture (typically 1:1).
-
Catalyst Preparation: Prepare a catalytic premix of CuSO4 and THPTA in water. Incubate for 5 minutes.
-
Causality: In CuAAC, Cu(I) can catalyze the formation of reactive oxygen species (ROS). THPTA acts as a stabilizing ligand for Cu(I), accelerating the click reaction while shielding the system from oxidative damage. This is critical for D2B workflows, as ROS can degrade the PROTAC or interfere with downstream cellular assays[2].
-
-
Initiation: Add the catalytic premix to the reaction well, followed immediately by the freshly prepared Sodium Ascorbate solution to reduce Cu(II) to the active Cu(I) species.
-
Incubation: Seal the microplate and incubate at room temperature for 12 hours in the dark.
Phase 3: Analytical Validation & Screening
-
Validation Checkpoint: Prior to biological screening, analyze a representative well via LC-MS. Confirm >95% conversion to the triazole-linked PROTAC. The absence of the unreacted azide precursor confirms reaction completion.
-
Direct Screening: Because THPTA prevents ROS-mediated toxicity and the reaction achieves near-quantitative yield, the crude PROTAC mixture can be directly diluted (e.g., 1:1000) into cellular assay buffer (e.g., HiBiT lytic assay) to determine the DC50 and Dmax values[2].
References
- Click. Screen. Degrade.
- Second-Generation AURKA-Targeting PROTACs: Structural Optimization toward in Vivo Degrad
- Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders - ChemRxiv.
- A Comparative Analysis of Rigid vs. Flexible Linkers in ... - Benchchem.
Sources
Application Note: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azetidine Linkers
Executive Summary
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has established itself as the gold standard for copper-free bioorthogonal conjugation.[1][2] However, a persistent challenge in SPAAC—particularly with the widely used dibenzocyclooctyne (DBCO) moiety—is the inherent hydrophobicity of the strained alkyne, which can lead to reagent aggregation, poor pharmacokinetics (PK), and non-specific binding in complex biological milieus.
This guide details the application of Azetidine Linkers as a structural solution to these limitations. Azetidine, a four-membered nitrogen-containing heterocycle, acts as a rigid, polar bioisostere that disrupts the lipophilicity of traditional alkyl spacers while avoiding the "floppiness" and immunogenicity sometimes associated with long PEG chains. By integrating azetidine motifs into SPAAC reagents (e.g., 3-azidoazetidine or DBCO-azetidine constructs), researchers can achieve superior solubility, enhanced metabolic stability, and improved conjugate bioavailability.
Scientific Mechanism & Rationale
The SPAAC Reaction
SPAAC relies on the release of ring strain (~18 kcal/mol) from a cyclooctyne (e.g., DBCO, BCN) to drive a [3+2] cycloaddition with an azide. Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC proceeds without a cytotoxic metal catalyst, making it biocompatible.[1][3][4][][6]
The Azetidine Advantage
In standard SPAAC reagents, the linker connecting the reactive group to the payload is often a hydrophobic alkyl chain or a flexible polyethylene glycol (PEG) tether.
-
Polarity: The secondary or tertiary amine within the azetidine ring (pKa ~8-10) is often protonated at physiological pH, introducing a positive charge that drastically increases water solubility (lowering logD).
-
Rigidity: The constrained 4-membered ring reduces the entropic penalty of binding and prevents the "hydrophobic collapse" often seen with long alkyl chains.
-
Bioisosterism: Azetidines serve as bioisosteres for gem-dimethyl or carbonyl groups, modulating metabolic stability against peptidases.
Reaction Pathway Diagram
The following diagram illustrates the mechanistic pathway and the structural role of the azetidine linker in preventing aggregation during the transition state.
Figure 1: Mechanistic pathway of SPAAC showing the stabilizing influence of the hydrophilic azetidine linker on the hydrophobic transition state.
Comparative Analysis: Linker Performance
The choice of linker profoundly impacts the physicochemical properties of the final conjugate.[7]
| Feature | Alkyl Linker (Standard) | PEG Linker (Standard) | Azetidine Linker (Advanced) |
| Water Solubility | Low (Hydrophobic) | High | Very High (Tunable pKa) |
| Rigidity | Flexible | Very Flexible (Floppy) | Rigid (Conformationally Restricted) |
| Aggregation Risk | High (w/ DBCO) | Low | Very Low |
| Metabolic Stability | Moderate | High | High (Resistant to proteolysis) |
| Immunogenicity | Low | Potential (Anti-PEG Abs) | Low |
| Primary Use Case | Simple labeling | Long-distance spacing | ADCs, PROTACs, Bioavailability |
Detailed Experimental Protocol
Materials & Reagents[8]
-
DBCO-Functionalized Biomolecule: e.g., Antibody-DBCO (approx. 5 mg/mL in PBS).
-
Azetidine-Azide Reagent: e.g., 3-azidoazetidine-linked payload (Drug, Fluorophore, or PROTAC).
-
Note: Ensure the azetidine amine is not capped if the cationic charge is desired for solubility.
-
-
Reaction Buffer: PBS (pH 7.4) or HEPES (pH 7.2).
-
Purification: PD-10 Desalting Columns or Amicon Ultra Centrifugal Filters (MWCO appropriate for biomolecule).
Conjugation Workflow
Step 1: Stoichiometry Calculation
Calculate the molar equivalents based on the DBCO-to-Protein ratio (DPR).
-
Target: 1.5 - 3.0 equivalents of Azetidine-Azide per DBCO group.
-
Reasoning: While SPAAC is highly efficient, a slight excess ensures completion. The high solubility of azetidine allows easier washout of excess reagent later.
Step 2: Reaction Setup
-
Dissolve Reagent: Reconstitute the Azetidine-Azide reagent in water or buffer.
-
Critical: If using a standard alkyl-azide, you would need DMSO here. With azetidine, attempt aqueous dissolution first to preserve protein stability.
-
-
Mixing: Add the Azetidine-Azide solution to the DBCO-Biomolecule slowly while gently vortexing.
-
Incubation: Incubate at Room Temperature (20-25°C) for 2 to 4 hours .
-
Optional: For temperature-sensitive proteins, incubate at 4°C overnight (12-18 hours).
-
Step 3: Monitoring (QC)
Monitor reaction progress via HPLC or LC-MS.
-
LC-MS: Look for the mass shift corresponding to the [Azetidine-Azide + DBCO] adduct.
-
Observation: You should observe a clean peak shift without significant broadening (which would indicate aggregation).
Step 4: Purification
Remove unreacted Azetidine-Azide reagent.
-
Method: Size Exclusion Chromatography (SEC) or centrifugal filtration.
-
Efficiency: The distinct polarity of the azetidine reagent often improves separation resolution compared to sticky hydrophobic reagents.
Workflow Diagram
Figure 2: Step-by-step workflow for SPAAC conjugation using Azetidine-based reagents.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | High concentration of DBCO; incompatible pH. | Dilute reaction to <1 mg/mL. Ensure pH is <8.5 (Azetidine amine deprotonation at high pH may reduce solubility). |
| Slow Kinetics | Steric hindrance at the conjugation site. | Increase incubation time or temperature (up to 37°C if protein stable). Use a longer Azetidine-PEG hybrid linker. |
| Low Yield | Hydrolysis of ester bonds (if present in payload). | Avoid phosphate buffers if payload is sensitive; use HEPES or MOPS. Verify reagent integrity via LC-MS. |
| Aggregation | Hydrophobic patch formation. | This is what the Azetidine linker solves. If aggregation persists, increase the number of azetidine units or add a solubilizing tail. |
References
-
Bird, M. et al. (2022).[12] Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Organic Letters, 24(40), 7378–7382.[13] Retrieved from [Link]
-
MDPI. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable SPAAC Functionalization. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labinsights.nl [labinsights.nl]
- 12. researchgate.net [researchgate.net]
- 13. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Procedure for N-alkylation of azetidine with 6-azidohexyl bromide
Technical Application Note: Precision N-Alkylation of Azetidine with 6-Azidohexyl Bromide
AlkylationPart 1: Introduction & Scientific Rationale
1.1 Executive Summary
The incorporation of azetidine rings into pharmaceutical scaffolds has surged due to their ability to lower lipophilicity (
1.2 Mechanistic Insight & Strategy
The reaction proceeds via a classic bimolecular nucleophilic substitution (
-
Nucleophile: Azetidine (secondary amine). The lone pair is sterically exposed, making it a potent nucleophile, but the ring strain makes it susceptible to acid-catalyzed ring opening.
-
Electrophile: 6-Azidohexyl bromide. The bromide is a moderate leaving group.
-
Catalysis: Potassium Iodide (KI) is employed as a nucleophilic catalyst (Finkelstein reaction). It converts the alkyl bromide to the more reactive alkyl iodide in situ, allowing the reaction to proceed at lower temperatures (
), which is critical to prevent the volatilization of azetidine (bp ). -
Base Selection: An inorganic base (
or ) in acetonitrile (MeCN) is preferred over organic bases (e.g., TEA) to simplify purification. The heterogeneous base scavenges the HBr byproduct without participating in nucleophilic competition.
1.3 Critical Design Parameters
-
Stoichiometry: To minimize over-alkylation (formation of the quaternary ammonium salt), Azetidine is used in slight excess (1.2 equiv) relative to the alkyl halide.
-
Solvent System: Anhydrous Acetonitrile (MeCN) provides the optimal balance of polarity for
kinetics and ease of removal. DMF is a viable alternative but complicates the workup of the polar amine product.
Part 2: Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role | Notes |
| Azetidine HCl | 93.56 | 1.2 | Nucleophile | Hygroscopic solid; easier to handle than free base. |
| 6-Azidohexyl bromide | 206.08 | 1.0 | Electrophile | Store in dark; light sensitive. |
| Potassium Carbonate ( | 138.21 | 3.0 | Base | Anhydrous; finely ground. |
| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst | Finkelstein catalyst. |
| Acetonitrile (MeCN) | - | - | Solvent | Anhydrous; 0.2 M concentration. |
Step-by-Step Methodology
Step 1: Free-Basing & Activation
-
Oven-dry a 25 mL pressure tube (or round-bottom flask with reflux condenser) and a magnetic stir bar. Cool under nitrogen flow.
-
Charge the vessel with Azetidine HCl (1.2 mmol) and
(3.0 mmol). -
Add anhydrous MeCN (5.0 mL).
-
Stir vigorously at room temperature (RT) for 15 minutes. Note: This generates the free amine in situ. Evolution of
may be observed.
Step 2: Reaction Initiation
-
Add Potassium Iodide (0.1 mmol, 10 mol%).
-
Add 6-Azidohexyl bromide (1.0 mmol) dropwise via syringe. Caution: Azides are potentially explosive. Use a safety shield.
-
Seal the pressure tube or attach the condenser with a nitrogen balloon.
-
Heat the reaction block to
.-
Why
? This temperature is sufficient for the KI-catalyzed substitution but remains below the boiling point of free azetidine ( ), preventing loss of the nucleophile.
-
Step 3: Monitoring (IPC - In-Process Control)
-
Monitor by TLC or LC-MS at 4 hours and 16 hours.
-
TLC Eluent: 10% MeOH in DCM (Visualized with Ninhydrin or
). -
Target: Disappearance of alkyl bromide and appearance of a polar, basic spot (Product).
-
Note: Azetidine itself usually stains poorly or as a faint streak; the product will be more distinct.
-
Step 4: Workup
-
Cool the mixture to RT.
-
Filter the suspension through a Celite pad or sintered glass funnel to remove inorganic salts (
, KCl, KBr). Wash the cake with DCM ( ). -
Concentrate the filtrate under reduced pressure (Rotavap) at
to avoid losing volatile product if low MW impurities exist, though the product (MW ~182) is less volatile.
Step 5: Purification
-
Acid-Base Extraction (Preferred for scale >100mg):
-
Dissolve residue in DCM (15 mL).
-
Extract with 1M HCl (
). Product moves to aqueous layer. -
Wash aqueous layer with
(removes unreacted bromide). -
Basify aqueous layer to pH 12-14 with 4M NaOH (keep cool).
-
Extract back into DCM (
). -
Dry over
, filter, and concentrate.[1]
-
-
Flash Chromatography (Alternative):
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM:MeOH:NH4OH (95:5:0.5). Ammonia is crucial to prevent the tertiary amine from streaking.
-
Part 3: Visualization & Data
Reaction Mechanism & Pathway
Figure 1: Reaction pathway highlighting the catalytic role of Iodide and the critical control point for preventing quaternization.
Workflow Diagram
Figure 2: Operational workflow ensuring process control from setup to quality assurance.
Part 4: Troubleshooting & Safety
4.1 Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Alkyl bromide is slow to react; Azetidine lost to evaporation. | Add 10-20 mol% more KI. Ensure vessel is sealed.[2][3][4] Check pH (must be >10). |
| Quaternary Salt Formation | Excess alkyl halide or high temperature. | Strictly control stoichiometry (use 1.2 eq amine). Keep temp |
| Product Streaking on TLC | Interaction with silica. | Add 1% |
4.2 Safety Profile (E-E-A-T)
-
Azide Hazards: While organic azides with
(like 6-azidohexyl, Ratio=2) are generally stable, they are light-sensitive. Avoid using metal spatulas (potential for metal azide formation) and rotary evaporation to dryness at high heat. -
Azetidine Toxicity: Azetidines are potential alkylating agents in vivo. Handle in a fume hood with double gloving.
Part 5: References
-
Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Azetidines. Retrieved from [Link]
Sources
Application Note: Advanced Surface Modification and Functionalization Using 1-(6-Azidohexyl)-azetidine
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Materials Scientists, Surface Chemists, and Drug Delivery Professionals Compound: 1-(6-Azidohexyl)-azetidine (CAS: 2270911-45-8)[1]
Mechanistic Rationale: Why 1-(6-Azidohexyl)-azetidine?
In the landscape of surface functionalization, researchers frequently rely on NHS-esters or maleimides. However, these traditional linkers suffer from rapid aqueous hydrolysis and off-target cross-reactivity. As a Senior Application Scientist, I advocate for the use of 1-(6-Azidohexyl)-azetidine as a superior, modular bifunctional linker for complex surface architectures.
This molecule elegantly combines two highly specific chemical domains:
-
The Azide Terminus (-N₃): Provides absolute chemoselectivity. Through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the linker can be grafted onto alkyne-modified surfaces with near-perfect orientation and quantitative yield, completely orthogonal to native biological groups.
-
The Azetidine Headgroup: A four-membered nitrogen heterocycle characterized by significant ring strain (~26 kcal/mol)[2]. Unlike epoxides, neutral azetidines are highly stable in aqueous media. However, they can be specifically "activated" on-demand via quaternization (forming an azetidinium ion). Once activated, the inherent ring strain drives a highly efficient ring-opening reaction when exposed to nucleophiles (such as thiols or amines)[3].
This "activate-on-demand" causality ensures that secondary functionalization—such as the attachment of targeting ligands, fluorophores, or passivating polymers—only occurs exactly when and where the researcher dictates, eliminating premature hydrolysis[4].
Experimental Workflows & Logical Relationships
The following diagrams illustrate the macro-workflow of the surface modification and the micro-mechanism of the azetidine activation.
Step-by-step workflow for surface modification using 1-(6-Azidohexyl)-azetidine.
Mechanism of azetidine activation and strain-driven ring-opening by nucleophiles.
Self-Validating Protocol: Step-by-Step Methodology
To ensure trustworthiness, this protocol is designed as a self-validating system . We incorporate a mandatory negative control at the activation step to differentiate true covalent ring-opening from non-specific physisorption.
Phase 1: Surface Priming (Alkyne Functionalization)
Causality: We must install a terminal alkyne to serve as the anchor point for the azide moiety of our linker.
-
Cleaning: Immerse glass/silica substrates in Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes to generate reactive surface silanols. (Caution: Highly corrosive).
-
Silanization: Incubate the substrates in a 2% (v/v) solution of Alkyne-PEG-triethoxysilane in anhydrous ethanol for 4 hours at room temperature.
-
Curing: Wash extensively with ethanol and bake at 110°C for 30 minutes to crosslink the silane monolayer.
Phase 2: Click Immobilization (CuAAC)
Causality: The hexyl chain of 1-(6-Azidohexyl)-azetidine acts as a flexible spacer, reducing steric hindrance and allowing the azetidine ring to extend freely into the solvent.
-
Reaction Mixture: Prepare a solution containing 1 mM 1-(6-Azidohexyl)-azetidine[1], 0.5 mM CuSO₄, 2.5 mM THPTA ligand, and 5 mM Sodium Ascorbate in a 1:1 mixture of Water:DMSO.
-
Expert Insight: THPTA is critical. It chelates Cu(I), preventing its disproportionation and protecting the surface from reactive oxygen species (ROS) generated during the reduction of Cu(II).
-
-
Incubation: Submerge the alkyne-modified substrates in the reaction mixture for 12 hours at room temperature in the dark.
-
Washing: Rinse sequentially with DMSO, water, and 0.1 M EDTA (to strip residual copper), followed by ethanol. Dry under N₂.
Phase 3: Azetidinium Activation & Nucleophilic Ring-Opening
Causality: The neutral azetidine is unreactive toward most nucleophiles. By alkylating the nitrogen, we create a highly electrophilic azetidinium cation, priming it for strain-release SN2 attack[4].
-
Activation: Submerge the substrates in a 5% (v/v) solution of Iodomethane (MeI) in anhydrous N,N-Dimethylformamide (DMF) for 6 hours.
-
Self-Validation Control: Keep a subset of substrates in pure DMF (no MeI). This is your unactivated control.
-
-
Ring-Opening: Transfer both the activated and unactivated substrates into a basic solution (pH 8.5) containing 1 mM of your desired nucleophile (e.g., a thiol-terminated fluorescent dye or targeting peptide). Incubate for 4 hours.
-
Validation: Wash extensively. If the system is functioning correctly, only the MeI-activated substrates will exhibit successful conjugation (e.g., fluorescence). The unactivated control should show zero signal, proving that attachment is driven strictly by covalent ring-opening, not physisorption.
Quantitative Data Presentation
To rigorously track the success of each modification step, surface characterization must be performed. The table below summarizes the expected quantitative metrics for a perfectly executed workflow.
| Modification Step | Water Contact Angle (WCA) | Zeta Potential (mV) at pH 7 | XPS Elemental Markers | Surface State Interpretation |
| 1. Bare Silica | < 10° | -45.0 ± 5.0 | Si 2p, O 1s | Highly hydrophilic, deprotonated silanols. |
| 2. Alkyne-Modified | 55° ± 3° | -15.0 ± 3.0 | C 1s increase | Hydrophobic shift; partial masking of surface charge. |
| 3. Azetidine (CuAAC) | 65° ± 4° | +10.0 ± 2.0 | N 1s (Triazole & Azetidine) | Covalent attachment; slight positive charge from basic azetidine nitrogen. |
| 4. Azetidinium | 45° ± 5° | +35.0 ± 4.0 | N 1s (Shift to higher BE) | Highly cationic surface due to permanent quaternary ammonium formation. |
| 5. Ring-Opened (Thiol) | Variable (Ligand dep.) | Variable (Ligand dep.) | S 2p appearance | Strain-release successful; covalent thioether/amine linkage formed. |
Table 1: Expected surface characterization metrics validating the stepwise modification using 1-(6-Azidohexyl)-azetidine.
References
-
1-(6-Azidohexyl)-azetidine Chemical Properties Source: ChemSrc URL:[Link]
-
Functionalization of Oxidized Cellulosic Materials via Versatile Azetidinium Chemistry Source: ResearchGate URL:[Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes Source: Beilstein Journal of Organic Chemistry URL:[Link]
- US Patent 10018624B1: Azetidine-substituted fluorescent compounds Source: Google Patents URL
Sources
- 1. 2270911-45-8_1-(6-Azidohexyl)-azetidineCAS号:2270911-45-8_1-(6-Azidohexyl)-azetidine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. US10018624B1 - Azetidine-substituted fluorescent compounds - Google Patents [patents.google.com]
- 3. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
Bioorthogonal labeling protocols using azetidine-azide probes
Application Note: Bioorthogonal Profiling of the "Prolineome" Using Azetidine-Azide Probes
Executive Summary
This guide details the protocol for using Azido-Azetidine (Aze-N3) probes—specifically 3-azidoazetidine-3-carboxylic acid or 3-azido-L-azetidine-2-carboxylic acid—for the metabolic labeling of nascent proteins.
While 5-membered ring analogs like cis-4-azido-L-proline (AzPro) are standard, the 4-membered azetidine ring offers unique physicochemical advantages. It induces distinct conformational rigidity and alters cis/trans peptide bond isomerization ratios, allowing researchers to probe structural dynamics in proline-rich intrinsically disordered regions (IDRs) with reduced steric perturbation compared to larger rings. This protocol covers metabolic incorporation, chemoselective ligation (Click Chemistry), and downstream analysis.
Scientific Principles & Mechanism
Why Azetidine? (The "Proline Mimic" Advantage)
Proline is unique among amino acids due to its cyclic secondary amine structure, which forces the peptide backbone into specific turns (e.g., polyproline helices).
-
Azetidine-2-carboxylic acid (Aze) is a naturally occurring lower homolog of proline (4-membered ring vs. 5-membered).
-
Mechanism of Incorporation: Aze and its azide-derivatives (Aze-N3) are recognized by the endogenous prolyl-tRNA synthetase (ProRS) . However, the activation kinetics differ; Aze-N3 acts as a "slow substrate," allowing for pulse-chase experiments that are highly sensitive to translation rates.
-
Bioorthogonality: The pendant azide group (
) is biologically inert but reacts rapidly with alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .
Experimental Workflow
Figure 1: General workflow for metabolic labeling using Azetidine-Azide probes.
Materials & Reagents
| Reagent | Specification | Purpose |
| Aze-N3 Probe | 3-azidoazetidine-3-carboxylic acid (or analog) | Metabolic label (Proline mimic). |
| Labeling Media | Methionine/Proline-free DMEM (dialyzed FBS) | Enhances incorporation efficiency. |
| Click Tag | Alkyne-Fluorophore (e.g., TAMRA-Alkyne) or Biotin-Alkyne | Detection handle. |
| CuAAC Catalyst | CuSO₄ (50 mM) + THPTA Ligand (100 mM) | Catalyzes the click reaction (protects proteins). |
| Reducing Agent | Sodium Ascorbate (100 mM, Fresh) | Reduces Cu(II) to catalytic Cu(I). |
| Lysis Buffer | RIPA or 1% SDS in PBS + Protease Inhibitors | Solubilizes proteins for analysis. |
Detailed Protocols
Protocol A: Metabolic Labeling (Live Cells)
Rationale: To force the incorporation of the Aze-N3 probe, we must reduce competition from endogenous proline.
-
Seed Cells: Plate mammalian cells (e.g., HeLa, HEK293) to reach 70-80% confluency.
-
Depletion Phase (Critical): Wash cells 2x with warm PBS. Add Proline-free medium (supplemented with dialyzed FBS) for 30 minutes .
-
Insight: This depletes the intracellular proline pool, sensitizing ProRS to the Aze-N3 analog.
-
-
Pulse Labeling: Replace medium with Proline-free medium containing 50 µM – 500 µM Aze-N3 .
-
Optimization: Start with 100 µM. If toxicity (cell rounding) is observed, reduce to 50 µM and extend time.
-
Duration: Incubate for 4 to 18 hours depending on the turnover rate of the target proteins.
-
-
Chase (Optional): To study protein degradation, wash and replace with media containing 10x excess natural L-Proline.
-
Harvest/Fixation:
Protocol B: The Click Reaction (CuAAC)
Rationale: Copper-catalyzed click chemistry (CuAAC) is faster and more specific than copper-free (SPAAC) for small azides, but requires careful handling to prevent protein precipitation.
Reaction Mix Preparation (Per 100 µL sample): Prepare the "Click Cocktail" in this exact order to prevent Cu(I) disproportionation:
-
PBS/Lysate: Adjust protein concentration to 1-2 mg/mL.
-
Alkyne Probe: Add TAMRA-Alkyne (final 20-50 µM). Vortex.
-
Premix Catalyst: In a separate tube, mix CuSO₄ (1 mM final) and THPTA (2 mM final) . Let sit for 1 minute.
-
Why? The THPTA ligand complexes the copper, preventing oxidation and protein damage.
-
-
Add Catalyst: Add the Cu-THPTA mix to the lysate. Vortex.
-
Start Reaction: Add Sodium Ascorbate (5 mM final) .
-
Visual Check: The solution may turn slightly yellow/orange (good). If it turns dark brown/black, the protein is precipitating (too much copper or insufficient ligand).
-
-
Incubation: Rotate in the dark for 1 hour at Room Temperature .
-
Quench: Add 5 volumes of ice-cold acetone or methanol to precipitate proteins and remove excess fluorophore. Spin at 15,000 x g for 10 min.
Data Analysis & Quality Control
Quantitative Comparison: Azetidine vs. Linear Azides
| Feature | Azetidine-Azide (Aze-N3) | Azidohomoalanine (AHA) | Azidoproline (AzPro) |
| Mimicry | Proline (Rigid, 4-ring) | Methionine (Linear) | Proline (Rigid, 5-ring) |
| Incorporation | Moderate (ProRS filter) | High (MetRS promiscuity) | High (ProRS promiscuity) |
| Structural Impact | High (Alters cis/trans ratio) | Low (Side chain only) | Moderate |
| Primary Use | IDR conformation, Turnover | General Translation | Proline-rich domains |
Troubleshooting Guide (Self-Validating Systems)
-
No Signal?
-
Check: Did you deplete Proline? ProRS prefers natural Proline by a factor of >1000.
-
Validation: Run a "Methionine-depletion" control with AHA (Azidohomoalanine) to verify your Click reagents are working.
-
-
High Background?
-
Check: Incomplete washing of the free fluorophore.
-
Validation: Perform an acetone precipitation (Protocol B, Step 7) which removes >99% of unreacted dye.
-
-
Cell Toxicity?
-
Cause: Azetidine analogs can induce the Unfolded Protein Response (UPR) because they alter protein folding.
-
Solution: Reduce labeling time to <4 hours or concentration to <50 µM.
-
Pathway Visualization: The "Click" Mechanism
Figure 2: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the Azetidine scaffold.
References
-
Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems."[3][4][5] Nature Chemical Biology, 1(1), 13–21. Link
-
Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology, 11(4), 535–546. Link
-
Rubini, M., et al. (2009). "Engineering the translational machinery for the incorporation of non-canonical amino acids." Chemie der Erde, Discusses proline analogs including azetidine-2-carboxylic acid.[6][7][8]
-
Tanner, J. J., et al. (2020). "Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae." G3: Genes, Genomes, Genetics, 10(12), 4335–4345. Link
-
Ngo, J. T., & Tirrell, D. A. (2011). "Non-canonical amino acids in the interrogation of cellular protein synthesis." Accounts of Chemical Research, 44(9), 677-685. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. chempep.com [chempep.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Solid-phase synthesis compatibility of azetidine linkers
Application Note: Solid-Phase Synthesis Compatibility of Azetidine Linkers
Executive Summary
Azetidine-based linkers (4-membered nitrogen heterocycles) have emerged as critical structural motifs in modern drug discovery, particularly in the design of PROTACs, peptidomimetics, and macrocycles. Their ability to introduce conformational rigidity (reducing entropic penalty upon binding) and modulate physicochemical properties (lowering lipophilicity compared to cyclobutanes) makes them superior to flexible alkyl chains.
However, the incorporation of azetidines into Solid-Phase Peptide Synthesis (SPPS) workflows presents unique challenges driven by ring strain (~26 kcal/mol) and steric hindrance at the secondary amine. This guide provides a validated protocol for the robust incorporation of azetidine linkers, addressing the myths of acid instability and providing solutions for difficult couplings.
Chemical Stability Profile & Mechanistic Insight
Successful SPS with azetidines requires understanding the balance between ring strain and electronic stabilization.
Acid Stability (The "Ring-Opening" Myth)
A common misconception is that the strained azetidine ring will inevitably open under the acidic conditions of TFA cleavage.
-
Reality: N-acylated azetidines (amides) are remarkably stable to standard TFA cleavage cocktails (95% TFA). The electron-withdrawing carbonyl group of the amide reduces the basicity of the ring nitrogen, preventing protonation and subsequent nucleophilic attack that would lead to ring opening.
-
Risk Factor: Ring opening is primarily a risk for N-alkyl azetidines or during the synthesis of the building block itself if strong nucleophiles (e.g., halides) are present under acidic conditions.
Steric Hindrance & Coupling
The secondary amine of an azetidine is less nucleophilic than a primary amine and sterically hindered, though less so than proline.
-
Hybridization Effect: The bond angles in the 4-membered ring (~90°) force a deviation from ideal
hybridization, increasing the -character of the nitrogen lone pair. This slightly reduces nucleophilicity compared to acyclic secondary amines, necessitating high-efficiency coupling reagents.
Experimental Protocols
Protocol A: Resin Loading & Swelling
Standard Fmoc-SPPS typically utilizes Wang or Rink Amide resins. For azetidine linkers, low-loading resins (0.3 – 0.5 mmol/g) are recommended to prevent aggregation.
-
Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin for C-terminal azetidines to prevent diketopiperazine formation, or Rink Amide for internal linker incorporation.
-
Swelling: Swell resin in DCM for 20 mins, followed by DMF washing (3x).
Protocol B: Coupling to the Azetidine Secondary Amine
This is the critical step. Standard DIC/HOBt coupling often fails to drive this reaction to completion.
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)[1]
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step:
-
Pre-activation: Dissolve the incoming Fmoc-Amino Acid (4.0 eq) and HATU (3.9 eq) in DMF. Add DIEA (8.0 eq).
-
Time: Allow to activate for 30–60 seconds (do not exceed 2 mins to avoid uronium salt side-reactions).
-
Coupling: Add the activated mixture to the resin-bound azetidine.
-
Reaction: Agitate at Room Temperature for 2 x 45 minutes (Double coupling is mandatory).
-
Monitoring: Use the Chloranil Test (specifically for secondary amines) rather than the Kaiser test. A blue stain indicates incomplete coupling.
Protocol C: Deprotection & Cleavage
Fmoc Deprotection:
-
20% Piperidine in DMF (0.1 M HOBt added to suppress aspartimide formation if Asp is present).
-
Cycles: 1 x 5 min, 1 x 10 min. Note: Extended exposure to base is generally safe for azetidines.
Global Cleavage (The "Danger Zone"):
-
Cocktail: TFA / TIS /
(95:2.5:2.5).[2] -
Scavenger Role: Triisopropylsilane (TIS) is critical. If the ring does transiently open or if trace cations are generated, TIS prevents irreversible alkylation of the peptide.
-
Duration: 2 hours at RT.
-
Precipitation: Cold Diethyl Ether.
Data Presentation: Coupling Reagent Efficiency
Comparative efficiency of coupling onto the secondary amine of Azetidine-3-carboxylic acid (Aze).
| Coupling Reagent | Base | Conversion (1h, Single Couple) | Epimerization Risk | Recommendation |
| DIC / HOBt | None | < 60% | Low | Not Recommended |
| HBTU / DIEA | DIEA | 85% | Moderate | Acceptable for simple seq |
| PyBOP / DIEA | DIEA | 90% | Low | Good alternative |
| HATU / DIEA | DIEA | > 99% | Low (due to HOAt) | Gold Standard |
| COMU / Oxyma | DIEA | > 98% | Very Low | Excellent alternative |
Visualization: Workflow & Logic
Figure 1: Azetidine SPS Workflow & Decision Tree
Caption: Decision logic for incorporating and extending azetidine linkers. Note the mandatory double coupling steps due to steric hindrance.
Figure 2: Stability Logic (Acid/Base)
Caption: Stability profile of N-acylated azetidines. The amide bond is the key stabilizing factor against acid-mediated ring opening.
Troubleshooting Guide
-
Problem: Low yield after coupling onto the azetidine.
-
Cause: The secondary amine is sterically hindered and less nucleophilic.
-
Solution: Switch from HBTU to HATU or PyAOP . Increase temperature to 40°C (microwave assisted) if possible, but monitor for epimerization.
-
-
Problem: "Deletion" sequences observed in Mass Spec.
-
Cause: Incomplete coupling.
-
Solution: Perform an acetylation "capping" step (
/ Pyridine) after the azetidine coupling to terminate unreacted chains, simplifying purification.
-
-
Problem: Unexplained mass +12 or +14 Da.
-
Cause: Methylene insertion or linker degradation (rare).
-
Solution: Ensure TIS scavenger is fresh. Old TIS can lead to adduct formation.
-
References
-
Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Link
-
Reid, J. P., et al. (2018). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Link
-
Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Solvents. In Solid-Phase Synthesis: A Practical Guide. CRC Press. Link
-
MilliporeSigma. Peptide Coupling Reagents Guide. Link
Sources
Application Note: Preparation of Azetidine-Functionalized Triazoles via Click Reaction
Abstract
This application note details the robust synthesis of azetidine-functionalized 1,2,3-triazoles using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Azetidines are increasingly utilized in medicinal chemistry as bioisosteres for gem-dimethyl groups, cyclobutanes, and prolines, offering reduced lipophilicity and unique vector orientation. This guide provides a validated protocol for synthesizing the potentially hazardous N-Boc-3-azidoazetidine precursor, followed by its conjugation to terminal alkynes. Critical safety parameters regarding high-nitrogen energetic precursors and strategies to mitigate azetidine ring strain during catalysis are emphasized.
Introduction & Strategic Rationale
The Azetidine Advantage
In modern drug discovery, the azetidine ring (a 4-membered nitrogen heterocycle) has emerged as a privileged scaffold. Unlike the flexible pyrrolidine or the lipophilic cyclobutane, the azetidine ring offers:
-
Defined Vector Geometry: The bond angles (approx. 90°) create distinct exit vectors for substituents, enabling precise probing of binding pockets.
-
Metabolic Stability: The strained ring is surprisingly resistant to oxidative metabolism compared to larger rings.
-
Solubility Enhancement: The high
character and basic nitrogen (when deprotected) improve aqueous solubility.
The Role of Triazoles
The 1,2,3-triazole moiety, formed via "Click Chemistry," serves as a non-hydrolyzable bioisostere of the amide bond. It mimics the electronic properties and dipole moment of an amide but is resistant to proteases, making it an ideal linker for peptidomimetics and fragment-based drug design (FBDD).
Synthesis Strategy
The core challenge in this workflow is the synthesis and handling of 3-azidoazetidine . Due to the high nitrogen-to-carbon ratio, this intermediate is potentially explosive. Our protocol utilizes the N-Boc protected derivative to improve stability and lipophilicity during the reaction, removing the protecting group only in the final stage.
Reaction Workflow Visualization
The following diagram outlines the critical path from the commercially available N-Boc-3-hydroxyazetidine to the final functionalized scaffold.
Figure 1: Step-wise synthesis workflow for azetidine-triazole conjugates. Note the critical safety zone regarding the azide intermediate.
Detailed Protocols
Protocol A: Synthesis of N-Boc-3-azidoazetidine
Pre-requisite: N-Boc-3-hydroxyazetidine (Commercial). Safety Warning: Organic azides with (C+O)/N ratio < 3 are potentially explosive. N-Boc-3-azidoazetidine has a ratio of (8+2)/4 = 2.5. Do not distill this compound. Isolate only as a solution or wet oil; avoid neat storage.
Step 1: Mesylation
-
Dissolve: In a round-bottom flask, dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous Dichloromethane (DCM) [0.2 M].
-
Cool: Cool the solution to 0°C using an ice bath.
-
Add Base: Add Triethylamine (TEA) (1.5 eq) slowly.
-
Activate: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq).
-
React: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Wash with saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the crude mesylate (usually a white solid/oil). Use immediately.
Step 2: Azidation (Nucleophilic Substitution)
-
Solvate: Dissolve the crude mesylate in anhydrous DMF [0.2 M].
-
Reagent: Add Sodium Azide (NaN₃) (1.5 eq). Caution: NaN₃ is acutely toxic.
-
Heat: Heat the mixture to 60°C for 4–6 hours behind a blast shield.
-
Quench: Cool to RT. Dilute with Diethyl Ether (Et₂O) and water.
-
Extraction: Extract the aqueous layer 3x with Et₂O.
-
Expert Note: Use Ether or EtOAc. Avoid DCM here to prevent formation of diazidomethane if residual DCM reacts with azide (rare but possible).
-
-
Wash: Wash combined organics extensively with water (to remove DMF) and brine.
-
Concentrate: Dry over MgSO₄. Concentrate carefully on a rotary evaporator at low temperature (<30°C) . Do not dry to completion; leave as a concentrated oil.
Protocol B: CuAAC Click Reaction
Scope: Conjugation of N-Boc-3-azidoazetidine with a terminal alkyne.
| Reagent | Equivalents | Function |
| Alkyne Substrate | 1.0 eq | Target scaffold |
| Azide Precursor | 1.1 eq | From Protocol A |
| CuSO₄ · 5H₂O | 0.05 eq (5 mol%) | Copper source |
| THPTA Ligand | 0.10 eq (10 mol%) | Cu(I) stabilizer & protector |
| Sodium Ascorbate | 0.20 eq (20 mol%) | Reducing agent (Cu(II) |
| Solvent | - | t-BuOH : Water (1:1) or DMSO |
Procedure:
-
Preparation: In a screw-cap vial, dissolve the Alkyne (1.0 eq) and Azide (1.1 eq) in t-BuOH/Water (1:1). If solubility is poor, use DMSO or DMF.
-
Catalyst Premix: In a separate micro-tube, mix the CuSO₄ solution and THPTA ligand solution. The solution should turn light blue.
-
Why THPTA? Unlike TBTA, THPTA is water-soluble and prevents Cu-induced degradation of the strained azetidine ring by sequestering the metal from Lewis-basic sites.
-
-
Initiation: Add the Cu-THPTA mix to the main reaction vial.
-
Reduction: Add the Sodium Ascorbate solution (freshly prepared). The reaction mixture may turn colorless or pale yellow.
-
Incubation: Stir at RT for 2–12 hours. Monitor by LC-MS (disappearance of alkyne).
-
Workup:
-
Option A (Precipitation): If the product precipitates, filter and wash with water.
-
Option B (Extraction): Dilute with EtOAc, wash with 5% NH₄OH (to chelate copper) or EDTA solution, then brine.
-
-
Purification: Silica gel chromatography (DCM/MeOH gradient).
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield | Catalyst oxidation | Degas solvents with N₂/Ar before adding ascorbate. Increase catalyst loading to 10 mol%. |
| Azetidine Ring Opening | Lewis-acid catalysis by Cu | Increase THPTA ligand ratio to 5:1 relative to Copper. Ensure pH is neutral (7.0–7.5). |
| Incomplete Conversion | Steric hindrance | Heat to 40°C. Switch to DMSO as solvent to improve solubility of reactants. |
| Blue/Green Product | Residual Copper | Wash organic layer with aqueous EDTA or dilute NH₄OH. |
References
-
Mechanism of CuAAC: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Azetidine in Medicinal Chemistry: Kamath, A., & Ojima, I. (2012). Advances in the chemistry of azetidines. Tetrahedron. Link
-
Ligand Acceleration (THPTA): Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide−Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link
-
Safety of Organic Azides: Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(6-Azidohexyl)-azetidine Synthesis
Topic: Improving yield of 1-(6-Azidohexyl)-azetidine synthesis Audience: Medicinal Chemists, Chemical Biologists, Process Chemists Role: Senior Application Scientist[1]
Executive Summary & Strategic Overview
The synthesis of 1-(6-Azidohexyl)-azetidine is a critical step in generating "clickable" degradation linkers (e.g., for PROTACs) or functionalized surface modifiers.[1] While conceptually simple, the reaction frequently suffers from low yields (often <40%) due to three specific pitfalls: azetidine volatility , ring-strain-induced polymerization , and uncontrolled quaternization (over-alkylation).[1]
This guide moves beyond standard textbook protocols to address the "hidden" variables that cause batch failure. We focus on the Direct N-Alkylation route, as it is the most atom-economical approach for this specific target.
Strategic Synthesis Workflow
The following logic map outlines the decision-making process for selecting the optimal route and troubleshooting failures.
Troubleshooting Center (Q&A)
This section addresses specific failure modes reported by users.
Q1: My reaction conversion is poor (<50%) even after 24 hours. I am using Azetidine HCl and TEA in DMF. What is wrong?
Diagnosis: Inefficient free-basing and "Ion Pairing" effects.[1] Technical Insight: Azetidine hydrochloride is a stable salt, but the free base is a volatile liquid (bp ~61°C).[1] Using Triethylamine (TEA) effectively generates free azetidine, but the resulting triethylammonium chloride salts can buffer the reaction and slow down nucleophilic attack.[1] Furthermore, if the reaction vessel is not strictly sealed, the free azetidine (which is generated in situ) may evaporate into the headspace before reacting with the alkyl bromide.[1] Corrective Action:
-
Switch Base: Use an inorganic base like K₂CO₃ or Cs₂CO₃ in Acetonitrile (MeCN).[1] The heterogeneous surface of Cesium Carbonate often accelerates alkylations via the "Cesium Effect" (enhanced solubility/nucleophilicity).
-
Sealed Vessel: Perform the reaction in a sealed pressure tube to prevent loss of the volatile azetidine free base.
Q2: I see a large, very polar spot on TLC that doesn't move. Is this my product?
Diagnosis: Quaternization (Over-alkylation).[1] Technical Insight: Secondary amines (like azetidine) are nucleophilic.[1] Once the desired tertiary amine product (1-(6-Azidohexyl)-azetidine) forms, it is also nucleophilic—sometimes even more so than the starting material due to the electron-donating alkyl chain.[1] It can react with a second equivalent of 1-azido-6-bromohexane to form the bis-alkylated quaternary ammonium salt.[1] Corrective Action:
-
Stoichiometry: Ensure Azetidine is in excess (1.2 to 1.5 equiv) relative to the alkyl halide.[1] It is easier to remove volatile azetidine than to separate the mono-alkylated product from the bis-alkylated byproduct.
-
Addition Mode: Add the 1-azido-6-bromohexane dropwise to the solution of azetidine. This keeps the concentration of the electrophile low relative to the nucleophile, favoring mono-alkylation.
Q3: My crude yield is good, but I lose 80% of the mass during silica gel chromatography.
Diagnosis: Acid-catalyzed decomposition and irreversible adsorption.[1] Technical Insight: Azetidines are strained rings (approx. 25 kcal/mol strain energy).[1] Standard silica gel is slightly acidic (pH ~5-6).[1] This acidity can protonate the azetidine (causing streaking/adsorption) or, in severe cases, catalyze ring-opening or polymerization.[1] Corrective Action:
-
Stationary Phase: Use Basic Alumina or Neutral Alumina instead of silica gel.[1]
-
Modifier: If you must use silica, pre-treat the column with 1-2% Triethylamine (TEA) in the mobile phase to neutralize acidic sites.[1] Elute with a gradient containing 1% TEA or NH₄OH.[1]
Q4: Are there safety concerns with the azide moiety at this scale?
Diagnosis: C/N Ratio and Explosion Risk.
Technical Insight: The "Rule of Six" suggests that organic azides are generally safe to handle if the number of carbon atoms plus other atoms is at least equal to the number of nitrogen atoms (
-
Target Molecule: 1-(6-Azidohexyl)-azetidine (
).[1] -
Ratio: 9 Carbons / 4 Nitrogens = 2.25.[1] Conclusion: This molecule is generally stable at ambient temperatures.[1] However, avoid distillation of the final product if possible.[1] Azides can decompose explosively at high temperatures.[1] Remove solvents under reduced pressure at <40°C.[1]
Gold Standard Protocol
Optimized for 1.0 mmol scale.[1] Scale up linearly.
Reagents & Equipment
-
Nucleophile: Azetidine Hydrochloride (1.5 equiv) [CAS: 36520-39-5][1]
-
Electrophile: 1-Azido-6-bromohexane (1.0 equiv) [CAS: 15894-46-9][1]
-
Base: Cesium Carbonate (
) (3.0 equiv) - Preferred for rate; or (cheaper).[1] -
Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration].
-
Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Finkelstein catalyst to activate the bromide.[1]
Step-by-Step Procedure
-
Activation (In Situ Finkelstein):
-
To a dried pressure tube equipped with a magnetic stir bar, add 1-Azido-6-bromohexane (206 mg, 1.0 mmol) and NaI (15 mg, 0.1 mmol) in anhydrous MeCN (5 mL).
-
Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn slightly yellow due to trace iodine; this indicates activation to the more reactive iodide.
-
-
Nucleophile Preparation:
-
Add Azetidine HCl (140 mg, 1.5 mmol) and
(977 mg, 3.0 mmol) to the reaction vessel. -
Critical: Rinse the sides with remaining MeCN (5 mL) to bring total volume to ~10 mL (0.1 M).[1]
-
-
Reaction:
-
Workup (Minimizing Loss):
-
Cool to RT. Filter the mixture through a Celite pad to remove inorganic salts (
, Excess Carbonate).[1] -
Wash the pad with DCM (2 x 10 mL).[1]
-
Concentration: Carefully concentrate the filtrate under reduced pressure (Rotavap). Do not heat the bath above 35°C to prevent loss of the free amine if the molecular weight is low (though the hexyl chain adds weight, volatility is still a risk).[1]
-
-
Purification:
Expected Data
| Parameter | Value | Notes |
| Physical State | Pale yellow oil | |
| Yield | 65 - 82% | Optimized protocol |
| 1H NMR (CDCl3) | Diagnostic triplets |
References
-
Azetidine Synthesis Overview
-
N-Alkylation Protocols (General Amines)
-
Safety of Organic Azides
-
Purification of Azetidines
-
Couty, F.; Evano, G.; Prim, D. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[1] Mini-Reviews in Organic Chemistry, 2006 .
- Context: Discusses the sensitivity of azetidines to acidic media and recommends basic alumina for purific
-
Sources
Technical Support Center: Preventing Azetidine Ring Opening During Azide Substitution
Welcome to the Technical Support Center for researchers and drug development professionals. Azetidines are highly strained four-membered nitrogen heterocycles, possessing approximately 25.4 kcal/mol of inherent ring strain[1]. During nucleophilic transformations—such as displacing a leaving group with an azide ion (
This guide provides actionable, mechanistically grounded troubleshooting strategies to preserve the azetidine core during azide substitution, ensuring high yields of the desired azidoazetidine intermediates.
Troubleshooting Workflow
Before initiating your substitution reaction, consult the decision tree below to optimize your reaction parameters and prevent degradation.
A logical workflow for troubleshooting azetidine ring-opening during azide substitution.
Frequently Asked Questions (Mechanistic Causality)
Q1: Why does the azetidine ring open when I try to substitute a leaving group with sodium azide? A1: Ring-opening is driven by a combination of inherent ring strain and Neighboring Group Participation (NGP). If the azetidine nitrogen possesses an active lone pair, it acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group. This forms a highly strained bicyclic intermediate (e.g., an azabicyclo[1.1.0]butane or aziridinium ion)[3]. When the azide nucleophile attacks this intermediate, it preferentially cleaves the C–N bond to relieve strain, resulting in an acyclic azido-amine byproduct[1].
Q2: How does the choice of N-protecting group prevent this degradation?
A2: The protecting group dictates the electronic availability of the nitrogen lone pair. Electron-Withdrawing Groups (EWGs) such as Boc (tert-butyloxycarbonyl) or Ts (tosyl) delocalize the nitrogen's electron density via resonance. This drastically reduces the basicity and nucleophilicity of the ring nitrogen, shutting down the NGP pathway and forcing the reaction to proceed via a direct
Q3: What are the optimal solvent and temperature conditions?
A3: Azide substitution is a classic
Mechanistic Pathway Analysis
The diagram below illustrates how the electronic nature of the protecting group dictates the reaction pathway, leading either to the desired substitution or catastrophic ring opening.
Mechanistic divergence in azetidine substitution based on N-protecting group electronics.
Quantitative Data: Effect of Reaction Parameters on Ring Stability
The table below summarizes the impact of protecting groups, leaving groups, and reaction conditions on the yield of the desired 3-azidoazetidine versus ring-opened byproducts.
| N-Protecting Group | Leaving Group (C3) | Solvent / Temp | Desired Substitution Yield | Ring-Opening Byproduct |
| Boc (EWG) | Iodide (-I) | DMF / 60 °C | > 85% | < 5% |
| Boc (EWG) | Mesylate (-OMs) | DMF / 80 °C | 75 - 80% | < 5% |
| Ts (EWG) | Bromide (-Br) | DMSO / 70 °C | ~ 80% | < 5% |
| Benzyl (Alkyl) | Mesylate (-OMs) | DMF / 80 °C | < 20% | > 70% |
| Boc (EWG) | Mesylate (-OMs) | DMF / 120 °C | ~ 40% | > 40% (Thermal Cleavage) |
Data synthesis indicates that combining an EWG (Boc/Ts) with a highly reactive leaving group (Iodide) at moderate temperatures (60 °C) provides the optimal self-validating system for this transformation.
Step-by-Step Methodology: Synthesis of 1-Boc-3-azidoazetidine
This protocol outlines the optimal conditions for synthesizing 1-Boc-3-azidoazetidine from 1-Boc-3-iodoazetidine, minimizing ring-opening side reactions[6].
Materials Required:
-
1-Boc-3-iodoazetidine (1.0 equivalent)
-
Sodium azide (
) (1.5 - 2.0 equivalents) -
Anhydrous Dimethylformamide (DMF)
-
Deionized water and Ethyl Acetate (EtOAc) for extraction
Step 1: Reaction Setup
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Argon or Nitrogen).
-
Dissolve 1-Boc-3-iodoazetidine (1.0 eq) in anhydrous DMF (approximately 0.2 M concentration) at room temperature.
-
Add sodium azide (1.5 - 2.0 eq) to the solution in a single portion. Caution: Sodium azide is highly toxic; handle in a well-ventilated fume hood.
Step 2: Substitution Phase
-
Attach a reflux condenser and heat the reaction mixture to 60–80 °C using a precisely controlled oil bath or heating block.
-
Stir the mixture continuously for 4 to 8 hours.
-
Self-Validation Check: Monitor the reaction progress via TLC (Thin-Layer Chromatography) or LC-MS. The disappearance of the starting material validates the completion of the
displacement. Do not exceed 80 °C to prevent thermal ring cleavage.
Step 3: Non-Acidic Workup
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a 1:1 mixture of Deionized Water and EtOAc. Critical: Do not use acidic washes (e.g., HCl or
), as protonation of trace unprotected azetidine will trigger ring opening. -
Separate the organic layer. Extract the aqueous layer twice more with EtOAc.
-
Wash the combined organic layers thoroughly with brine (3x) to remove residual DMF.
-
Dry the organic phase over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product via flash column chromatography on silica gel (typically using a Hexanes/EtOAc gradient).
-
The resulting 1-Boc-3-azidoazetidine can be verified via
NMR (look for the characteristic shift of the C3 proton adjacent to the azide group).
References
-
Royal Society of Chemistry (RSC). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
Beilstein Journals. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]
-
LOCKSS. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 3-Azido-1-(2-bromobenzyl)azetidine | 2089573-39-5 | Benchchem [benchchem.com]
- 6. 3-Iodoazetidine | Benchchem [benchchem.com]
Technical Support Center: Purification of Volatile Azetidine Amines
[1]
Ticket ID: AZT-PUR-001 Status: Open Priority: Critical (Yield Loss / Decomposition Risk) Agent: Senior Application Scientist
Introduction: The Azetidine Paradox
Welcome to the technical support center. You are likely here because you have encountered the "Azetidine Paradox": these four-membered nitrogen heterocycles are incredibly valuable pharmacophores due to their ability to rigidify structures and lower lipophilicity, yet they are notoriously difficult to handle.
They present a dual threat to your yield:
-
Volatility: Low molecular weight azetidines (MW < 150) often sublime or co-evaporate with solvents on the rotovap.
-
Ring Strain: With ~25 kcal/mol of ring strain, they are prone to acid-catalyzed ring opening (polymerization) or hydrolysis, unlike their stable 5- and 6-membered counterparts (pyrrolidines/piperidines).[1]
This guide replaces standard "textbook" purification with field-tested protocols designed specifically for these fragile amines.
Module 1: Chromatographic Survival Guide
Issue: "My compound decomposed on the silica column." or "I lost my product on the baseline."
Root Cause Analysis
Standard silica gel is slightly acidic (pH 6.0–7.0). For azetidines, this acidity can protonate the nitrogen, activating the strained ring for nucleophilic attack by the silica surface itself or trace water, leading to ring-opening or irreversible adsorption.
The Solution: Neutralization & Alternative Phases
Protocol A: The Triethylamine (TEA) Passivation
If you must use silica, you must neutralize the active sites before the compound touches them.
-
Slurry Preparation: Prepare your silica slurry using your starting eluent + 1% Triethylamine (v/v) .
-
Column Pre-treatment: Flush the packed column with 2 column volumes (CV) of the eluent + 1% TEA.
-
Running the Column: Reduce TEA to 0.1% in the mobile phase during the actual run to prevent "streaking" or TEA salt formation that obscures NMR signals.
-
Flash Conditions: Use a gradient of DCM/MeOH (rather than Hex/EtOAc) for better solubility of polar amines.
Protocol B: Basic Alumina (The Gold Standard)
For highly sensitive azetidines, switch stationary phases entirely.
-
Material: Aluminum Oxide (Basic), Brockmann Grade I or II.
-
Why: The surface pH is basic (~9.5), keeping the azetidine as a free base and preventing acid-catalyzed ring opening.
-
Caveat: Alumina has lower resolution than silica. You may need a longer column or a shallower gradient.
Module 2: The "Catch and Release" Strategy (SCX)
Issue: "I cannot separate my amine from non-basic impurities," or "Distillation is too risky."
Technical Insight: Strong Cation Exchange (SCX) cartridges are superior to liquid-liquid extraction for volatile amines because they avoid the "rotovap trap" (yield loss during solvent removal) until the very end, and the elution solvent (ammonia in methanol) is highly volatile.
Visualization: SCX Workflow
Caption: SCX "Catch and Release" mechanism. The azetidine is chemically bound to the resin, allowing thorough washing of impurities before selective release.
Step-by-Step Protocol
-
Conditioning: Wash the SCX cartridge with 3 CV of Methanol (MeOH).
-
Loading: Dissolve crude oil in minimal MeOH (or DCM if solubility is poor). Load onto the cartridge.
-
Note: The amine binds as the ammonium salt.
-
-
Washing: Flush with 3–5 CV of MeOH.
-
Check: Spot the eluent on a TLC plate.[2] It should contain your non-basic impurities. The azetidine remains on the cartridge.
-
-
Releasing: Elute with 2M NH₃ in MeOH (commercially available or freshly prepared).
-
Isolation: Concentrate the ammoniacal filtrate. Since NH₃ and MeOH are more volatile than most azetidines, this minimizes product loss compared to removing high-boiling extraction solvents.
Module 3: Volatility Management & Salt Formation
Issue: "My product disappears on the high-vacuum line."
Directive: NEVER put a free-base volatile azetidine (MW < 130) on a high-vacuum pump for extended periods.
The Stabilization Strategy: Salt Formation
Converting the volatile liquid amine into a solid salt (HCl, Oxalate, or TFA) eliminates volatility and improves shelf-life stability.
Comparison of Salt Forms
| Salt Type | Pros | Cons | Recommended For |
| Hydrochloride (HCl) | Pharmaceutically relevant; usually crystalline. | Can be hygroscopic; excess HCl can degrade ring if not anhydrous. | General storage & biological testing. |
| Oxalate | Highly crystalline; easy to handle; non-hygroscopic. | Toxic (oxalic acid); not suitable for biological assays without free-basing. | Purification intermediate & X-ray crystallography. |
| Trifluoroacetate (TFA) | Forms easily during HPLC prep. | Hygroscopic; TFA traces can be cytotoxic in assays. | Small scale isolation from Prep-HPLC. |
Protocol: Anhydrous HCl Salt Precipitation
Avoid aqueous HCl, which requires water removal (difficult with volatile amines).
-
Dissolution: Dissolve the crude free base azetidine in anhydrous Diethyl Ether (Et₂O) or 1,4-Dioxane .
-
Tip: If the compound is not soluble in ether, add a minimal amount of DCM.
-
-
Acidification: Add 2M HCl in Ether (or Dioxane) dropwise at 0°C.
-
Observation: A white precipitate should form immediately.
-
-
Endpoint: Test the supernatant pH. Stop when pH < 2.
-
Isolation:
-
Scenario A (Solid): Filter the solid under nitrogen (to avoid moisture) and wash with cold ether.
-
Scenario B (Gum/Oil): If the salt "oils out," decant the solvent. Triturate (grind) the oil with fresh pentane or hexanes to induce crystallization. If that fails, dissolve in minimal MeOH and precipitate by adding excess Et₂O.
-
Troubleshooting FAQ
Q: I performed an acid-base extraction, but my yield is low. Where did it go? A: Two possibilities:
-
Water Solubility: Small azetidines (e.g., azetidine itself, 3-hydroxyazetidine) are highly water-soluble even as free bases. Standard extraction (DCM/Water) will leave product in the aqueous phase.
-
Fix: Use continuous extraction or switch to the SCX method (Module 2).
-
-
Ring Opening: If you used strong acid (e.g., 6M HCl) or left it in the acidic phase too long, the ring may have hydrolyzed.
-
Fix: Use weak acids (Citric acid) or cold dilute HCl (0.5M) and perform the separation quickly.
-
Q: My azetidine smells like degradation after a week in the fridge. A: Free base azetidines can react with CO₂ in the air to form carbamates or polymerize.
-
Fix: Store strictly under Argon/Nitrogen at -20°C. Ideally, store as the HCl salt.
Q: Can I distill azetidines? A: Yes, but only under reduced pressure (vacuum distillation). Do not heat above 100°C if possible.
-
Safety: Azetidines are potentially alkylating agents.[2] Distillation concentrates these fumes. Use a rigorous cold trap and vent to a fume hood.
Decision Matrix: Choosing Your Method
Caption: Decision tree for selecting the optimal purification route based on molecular weight and volatility.
References
-
BenchChem. (2025).[1][2][3] Technical Support Center: Azetidine Synthesis Protocols & Troubleshooting.[2] Retrieved from 1[1]
-
National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[4] PMC8494441. Retrieved from 4
-
Royal Society of Chemistry (RSC). (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character.[5] Retrieved from 5
-
Agilent Technologies. (2008). SampliQ SCX Technical Note: Mixed-Mode Cation Exchange Polymer Solid-Phase Extraction Cartridges.[6] Retrieved from 6
Technical Support Center: Copper Catalyst Removal from Azetidine Click Products
Welcome to the Advanced Troubleshooting Guide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) purification. This resource is engineered for researchers, synthetic chemists, and drug development professionals dealing with the notoriously difficult removal of copper from highly functionalized, Lewis-basic heterocycles like azetidines.
The Azetidine Challenge: Mechanistic Causality
While CuAAC ("click chemistry") is celebrated for its orthogonal reactivity, the post-reaction removal of the copper catalyst remains a critical bottleneck, particularly in drug discovery where residual heavy metals cause severe cytotoxicity in biological assays 12.
Why are azetidines specifically problematic? Azetidines are highly strained, four-membered nitrogen heterocycles. The nitrogen atom possesses a highly localized and sterically accessible lone pair, making it an exceptionally strong Lewis base. During the CuAAC reaction, the azetidine moiety acts as a competitive ligand, strongly chelating the Cu(I) and Cu(II) ions 3. This intrinsic chelation overrides standard aqueous workups (like simple water or brine washes), dragging the toxic copper into the organic phase alongside your target API (Active Pharmaceutical Ingredient). To break this complex, you must introduce a thermodynamically superior chelator or a high-affinity solid-phase trap.
Strategic Workflows for Copper Scavenging
Decision workflow for copper catalyst removal from azetidine click products.
Quantitative Comparison of Copper Scavenging Strategies
| Purification Method | Mechanism of Action | Expected Residual Cu | Azetidine Compatibility | Product Yield Impact |
| Aqueous Wash (Ammonium Chloride) | Weak complexation of Cu(I)/Cu(II) | 100 - 500 ppm | Low (Azetidine outcompetes NH₃) | Minimal |
| Aqueous Wash (EDTA, pH 8) | Hexadentate chelation of Cu(II) | < 100 ppm | High (EDTA outcompetes azetidine) | Moderate (Risk of aqueous partitioning) |
| Silica Gel Chromatography | Adsorption of metal salts | < 50 ppm | Moderate (Azetidine may streak) | High (Potential product loss) |
| Solid-Phase Scavengers (e.g., SiliaMetS) | Covalent/Coordination trapping on resin | < 10 ppm | Very High (No aqueous phase needed) | Minimal |
Validated Experimental Protocols
Protocol A: EDTA-Mediated Liquid-Liquid Extraction
Best for: Highly lipophilic azetidine click products.
Causality & Logic: EDTA is a hexadentate ligand that forms a highly stable, water-soluble complex specifically with Cu(II). Because the active CuAAC catalyst is Cu(I), the protocol requires deliberate air exposure to oxidize Cu(I) to Cu(II). Furthermore, the pH must be strictly adjusted to ~8.0. At acidic or neutral pH, the carboxylic acid groups of EDTA remain protonated, drastically reducing their binding affinity and failing to strip the copper from the azetidine ring 4.
Step-by-Step Methodology:
-
Oxidation: Dilute the crude CuAAC reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or DCM). Stir vigorously open to the air for 30 minutes to ensure complete oxidation of Cu(I) to Cu(II).
-
Scavenger Preparation: Prepare a 0.1 M aqueous solution of EDTA disodium salt. Adjust the pH to 8.0 using saturated sodium bicarbonate 4.
-
Extraction: Transfer the organic mixture to a separatory funnel. Add an equal volume of the 0.1 M EDTA solution and shake vigorously for 2 minutes.
-
Validation Checkpoint: Observe the phase separation. The aqueous layer will turn a distinct blue/green, self-validating the successful formation and partitioning of the Cu(II)-EDTA complex [[5]]().
-
Iteration: Drain the aqueous layer. Repeat the wash with fresh EDTA solution until the aqueous layer remains completely colorless. A colorless layer confirms the macroscopic copper concentration has dropped below the visual detection threshold.
-
Polish: Wash the organic layer once with saturated brine to remove residual water and dissolved EDTA, dry over anhydrous Na₂SO₄, and concentrate.
Protocol B: Solid-Phase Scavenging
Best for: Water-soluble azetidines or highly sensitive APIs.
Causality & Logic: If the azetidine product is highly polar, liquid-liquid extraction will result in severe yield loss due to product partitioning into the aqueous layer . Solid-supported scavengers (e.g., Chelex 100, QuadraPure, or thiol-functionalized silica) bypass this by keeping the purification entirely in a single phase. The high local concentration of functional groups on the porous resin outcompetes the azetidine for copper coordination 6.
Step-by-Step Methodology:
-
Solvent Exchange: Dissolve the crude product in a solvent compatible with the chosen resin (e.g., MeOH, EtOH, or water for Chelex; DCM/THF for QuadraPure).
-
Resin Addition: Add 3-5 equivalents (relative to the initial copper catalyst loading) of the copper-scavenging resin.
-
Incubation: Agitate the suspension gently at room temperature for 4-16 hours. Note: Solid-phase kinetics are diffusion-limited; sufficient time must be allowed for the copper to migrate into the resin pores.
-
Validation Checkpoint: The resin beads will visibly change color (turning dark green, blue, or brown) as they sequester the metal, while the surrounding solution clarifies.
-
Isolation: Filter the mixture through a pad of Celite to remove the metal-loaded resin. Rinse the resin cake with 2 column volumes of the reaction solvent to ensure complete product recovery, then concentrate the filtrate 5.
Troubleshooting & FAQs
Q: Why is my azetidine product turning green or blue after the click reaction? A: A persistent green or blue color is a macroscopic indicator of residual Cu(II) contamination 7. Because azetidines are strong Lewis bases, they chelate the copper catalyst, preventing it from precipitating or washing out during standard workups. You must use aggressive hexadentate chelators (like EDTA) or solid-phase scavengers to strip the copper from the azetidine ring.
Q: My downstream NMR spectra are broad and unreadable. Is my product degrading? A: Not necessarily. Residual copper is paramagnetic. Even trace amounts (ppm levels) of paramagnetic Cu(II) will cause severe relaxation of nearby protons and carbons, leading to extreme line-broadening in ¹H and ¹³C NMR spectra 8. If your NMR lines are broad, it is a diagnostic sign that your copper removal was incomplete. Re-subject the product to Protocol B.
Q: My product is water-soluble. How can I remove the copper catalyst without losing my product during aqueous washes? A: For highly polar or water-soluble azetidines, aqueous extraction is not viable due to unfavorable partition coefficients. You must utilize solid-supported metal scavengers (e.g., Chelex resin or C18 SPE cartridges) to trap the copper while allowing the aqueous product to flow through 9 [[5]]().
Q: How can I avoid copper removal entirely for highly sensitive biological assays? A: If residual copper toxicity is an absolute barrier for your in vivo or cellular assays, consider transitioning to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free variant utilizes strained cyclooctynes (e.g., DBCO) to drive the cycloaddition without a metal catalyst, completely eliminating copper-induced cytotoxicity 12.
References
-
BenchChem Technical Support Team. Technical Support Center: Copper Catalyst Removal from CuAAC Reactions. BenchChem. 10
-
ResearchGate Contributors. How to remove copper after CuAAc click reaction? ResearchGate. 9
-
Google Patents. WO2016054277A1 - Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) ligands and methods. 1
-
National Institutes of Health (PMC). Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparing Bioconjugates. 2
-
MDPI. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Catalysis Science & Technology. 3
-
BenchChem Technical Support Team. Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions. BenchChem. 5
-
ResearchGate. Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. 6
-
BenchChem Technical Support Team. Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions. BenchChem. 4
-
BenchChem Technical Support Team. 4-Azidopyridine | 39910-67-3. BenchChem. 7
-
Jluiset. Combined XRD-paramagnetic 13C NMR spectroscopy of 1,2,3-triazoles for revealing copper traces. 8
Sources
- 1. WO2016054277A1 - Cu(i)-catalyzed azide-alkyne cycloadditions (cuaac) ligands and methods for carrying out cu(i)-catalyzed azide- alkyne cycloaddition reactions - Google Patents [patents.google.com]
- 2. Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparing Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) [mdpi.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Azidopyridine | 39910-67-3 | Benchchem [benchchem.com]
- 8. jluiset.com.mx [jluiset.com.mx]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Handling safety hazards of organic azides in scale-up synthesis
Welcome to the Process Chemistry Technical Support Center. This portal provides authoritative troubleshooting, safety diagnostics, and scale-up methodologies for handling organic azides in professional laboratory and industrial settings.
Organic azides are highly energetic molecules indispensable to click chemistry, drug development, and materials science. However, their tendency to release nitrogen gas exothermically poses severe explosion hazards. The following guides are engineered to help you design self-validating, intrinsically safe scale-up protocols.
Diagnostic Workflow: Azide Stability & Scale-Up Viability
Before initiating any scale-up protocol, the target molecule must be evaluated for intrinsic thermodynamic stability. The energy density of an azide is dictated by the ratio of its energetic functional groups to its stable hydrocarbon backbone[1][2].
Fig 1: Decision matrix for evaluating organic azide stability and scale-up safety limits.
Quantitative Safety Thresholds
Summarized below are the universally recognized limits for batch processing of azides[3][4]. Exceeding these limits in batch requires specialized blast-resistant infrastructure.
| Parameter | Formula / Definition | Safe Isolation Limit | Storage Conditions |
| C/N Ratio | Neat or concentrated, < 4°C | ||
| Borderline C/N | Max 5g | Solution only (< 1M), < 4°C | |
| Hazardous C/N | 0g (Never Isolate) | Transient in situ only (< 1g) | |
| Rule of Six | 6 carbons per energetic group | Standard Scale-up | Standard solvent storage |
Troubleshooting & FAQ: Reagent and Equipment Failures
Q: We attempted to synthesize an aliphatic azide using dichloromethane (DCM) as a solvent, which resulted in a severe pressure spike and reactor rupture. What caused this?
A: You must never use halogenated solvents (like DCM or chloroform) in nucleophilic substitution reactions involving azide salts (e.g.,
Q: During a 15g scale-up of an azide intermediate, our technician used a stainless steel reactor with brass fittings. The product decomposed violently during transfer. Why? A: Organic azides and unreacted azide salts must never come into contact with heavy metals (Copper, Lead, Silver, Mercury, Zinc, or Brass alloys)[5]. Azide ions react with these metals to form heavy metal azides (e.g., Copper(II) azide), which are primary explosives. They are exquisitely sensitive to friction and mechanical shock. Correction: Scale-up equipment must utilize glass, PTFE, PFA, or Hastelloy (if rigorously validated). Use ceramic or plastic spatulas—never metal[1][3].
Q: We need to concentrate a reaction mixture containing an azide with a C/N ratio of 2.5. Is rotary evaporation safe? A: No. Rotary evaporation concentrates the azide, increasing its energy density, while simultaneously applying heat and friction (via the rotating ground glass joint). Friction from ground glass joints is a known initiator for azide detonation[3][5]. Correction: For azides with a C/N < 3, limit purification to liquid-liquid extraction, precipitation, or low-temperature vacuum transfer. Store the resulting product as a dilute solution (< 1M)[1][3].
Overcoming Batch Limits: Continuous Flow Chemistry
When a synthetic route requires organic azides at scales exceeding 20g, batch processing becomes a critical safety liability due to the accumulation of explosive inventory and poor heat dissipation. Continuous flow chemistry is the industry standard for safely scaling up azide synthesis (such as RuAAC or CuAAC click reactions)[6][7].
Flow chemistry mitigates risk through two causal mechanisms:
-
Inventory Minimization: Only a fraction of a gram of the energetic azide is present in the active reaction zone at any given millisecond.
-
Superior Mass/Heat Transfer: The high surface-area-to-volume ratio of microreactors prevents localized thermal runaway (hot spots) that trigger spontaneous decomposition[7].
Protocol: Transitioning Azide Synthesis to Continuous Flow
This methodology guarantees a self-validating safety loop by isolating the generation and consumption of the azide.
Step 1: System Priming & Material Validation
-
Ensure the entire flow path (pumps, tubing, back-pressure regulators) is constructed of PTFE or PFA.
-
Validation: Visually inspect all junctions to ensure zero brass or copper fittings are present in the wetted path.
Step 2: Reagent Preparation (In Situ Generation)
-
Prepare Stream A: Alkyl halide or amine precursor in a non-halogenated solvent (e.g., THF, DMF).
-
Prepare Stream B:
or Diphenylphosphoryl azide (DPPA) in aqueous/organic mixture. -
Causality: Pumping the azide source separately ensures the explosive organic azide is only generated inside the temperature-controlled microreactor, never in a holding vessel[6].
Step 3: Microreactor Equilibration
-
Set the reactor temperature. For azides, ensure the temperature is strictly maintained at least 20°C below the onset decomposition temperature (determined prior via Differential Scanning Calorimetry - DSC).
Step 4: Steady-State Processing & Telescoping
-
Pump Stream A and Stream B into a T-mixer leading to the residence time unit (RTU).
-
Telescoping (Optional but recommended): Rather than isolating the formed organic azide, introduce a third stream (Stream C) containing the alkyne and catalyst (e.g., Ru/Cu) directly into a secondary reactor in series. This consumes the azide immediately upon generation, reducing the C/N hazard to zero[6].
Step 5: In-line Quenching
-
Direct the reactor effluent into a stirred vessel containing a pH > 9 buffer solution.
-
Causality: Maintaining a basic pH prevents unreacted azide ions from protonating into hydrazoic acid (
), which is highly toxic, volatile, and explosive[3][5].
References
-
Azides - Occupational Health, Safety & Environment. University of Victoria. Available at:[Link]
-
Information on Azide Compounds. Stanford Environmental Health & Safety. Available at:[Link]
-
Azide Compounds. Florida State University Environmental Health and Safety. Available at:[Link]
-
Allylic azides: synthesis, reactivity, and the Winstein rearrangement. National Institutes of Health (PMC). Available at:[Link]
-
Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Thieme E-Books. Available at:[Link]
-
Flow Chemistry Volume 1: Flow Chemistry Fundamentals. Scribd. Available at:[Link]
Sources
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uvic.ca [uvic.ca]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books [thieme-connect.de]
- 7. scribd.com [scribd.com]
Resolving solubility issues of azetidine linkers in aqueous buffers
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges with the aqueous solubility of azetidine-containing linkers, particularly when they are incorporated into complex bivalent molecules like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).
While azetidines are highly valued in medicinal chemistry for their sp3-rich character, high ring strain, and conformational rigidity—features that generally improve pharmacokinetic properties and metabolic stability[1]—their integration with bulky, lipophilic payloads can drastically reduce overall aqueous solubility[2]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve these solubility bottlenecks.
Diagnostic Workflow for Solubility Optimization
Before altering your compound's structure, it is critical to systematically evaluate formulation and buffer conditions. The following diagnostic workflow illustrates the logical progression from buffer adjustment to structural optimization.
Diagnostic workflow for resolving azetidine linker solubility issues.
Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why does my azetidine linker precipitate in PBS (pH 7.4) despite its sp3-rich character? Causality & Mechanism: While the azetidine ring itself is a polar motif that improves solubility compared to planar aromatics[1], its basicity and solvation potential are highly dependent on its substitution pattern. Unsubstituted or N-alkyl azetidines exhibit strong basicity (gas-phase basicity ~851.7 kJ/mol)[3]. However, when conjugated into amides, sulfonamides, or bulky PROTAC linkers, the nitrogen's lone pair becomes delocalized or sterically hindered. For instance, sulfonylated azetidines are largely non-polar, resulting in poor aqueous solubility (< 10 µg/mL)[4]. In neutral PBS, if the linker lacks ionizable groups, the hydration energy is insufficient to overcome the crystal lattice energy of the hydrophobic payloads, leading to immediate precipitation[2].
Q2: How do I formulate my azetidine-containing PROTAC for in vivo studies without causing precipitation? Causality & Mechanism: Aqueous buffers alone cannot disrupt the strong hydrophobic interactions inherent to bivalent degraders. You must utilize a step-down polarity gradient to transition the molecule from a fully solvated state into a stable micellar suspension. Solution: A field-standard vehicle for azetidine-linked PROTACs is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline/PBS[5]. DMSO acts as the primary solvent to break the lattice energy. PEG300 serves as a co-solvent to prevent immediate nucleation upon aqueous dilution, while Tween 80 forms micelles that encapsulate the hydrophobic regions of the linker-payload complex, maintaining it in a bioavailable suspension[5].
Q3: What structural modifications can I make to the azetidine linker to intrinsically improve aqueous solubility? Causality & Mechanism: If formulation fails, the intrinsic Polar Surface Area (PSA) or ionization potential of the linker must be increased. Solution:
-
Spirocyclic Systems: Incorporating a spiro-piperidine-azetidine motif introduces a secondary or tertiary amine that remains protonated at physiological pH. This modification has been shown to drastically increase solubility (up to 170-fold in some PROTAC systems) without compromising target selectivity[2][6].
-
Polar Substituents: Utilizing building blocks like (R)-azetidine-2-carboxylic acid provides a carboxylic acid handle for hydrogen bonding with water[7]. Caution: Be mindful of the azetidine ring's sensitivity to strong acids and bases; high angle strain can drive ring-opening reactions during aggressive synthesis or extreme pH adjustments[3][6].
Quantitative Solubility Profiles
The following table summarizes the comparative solubility data of various azetidine modifications to guide your structural design choices.
| Linker Modification | Structural Feature | Aqueous Solubility (pH 7.4) | Optimal Solubilization Strategy |
| Sulfonylated Azetidine | Electron-withdrawing group | Poor (< 10 µg/mL) | Aprotic polar solvents (e.g., DMSO, DCM)[4] |
| (R)-azetidine-2-carboxamide | Amide linkage | Moderate (116 - 200 µg/mL) | Simulated Gastric/Intestinal Fluids[8] |
| Piperidine-azetidine-Br | Spirocyclic basic amine | High | 10% DMSO, 40% PEG300, 5% Tween 80, 45% PBS[5] |
| Piperazine-modified PROTAC | Bis-basic modification | Very High (170-fold increase) | Direct aqueous dissolution[2] |
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must act as a self-validating system. Follow these methodologies to accurately assess and optimize your linker's solubility.
Protocol A: Kinetic Solubility & Stability Assay for Azetidine Linkers
Purpose: To determine the kinetic solubility of azetidine linkers in aqueous buffers and identify potential base-catalyzed ring-opening degradation[4][6].
-
Primary Stock Preparation: Dissolve the azetidine linker in 100% DMSO to create a 10 mM stock solution. Vortex until optically clear.
-
Aqueous Dilution: Aliquot 10 µL of the DMSO stock into 990 µL of the target aqueous buffer (e.g., PBS pH 7.4, Acetate buffer pH 5.0) in a 1.5 mL microcentrifuge tube. The final concentration is 100 µM with 1% DMSO.
-
Equilibration: Seal the tube and place it on an orbital shaker set to 37°C for 24 hours to ensure thermodynamic equilibrium is reached[4].
-
Phase Separation: Centrifuge the samples at 14,000 x g for 15 minutes to pellet any precipitated linker.
-
Quantification: Carefully transfer the supernatant to an HPLC vial. Analyze via LC-MS/MS against a standard curve prepared in 100% acetonitrile.
-
Self-Validation Check (Critical): Monitor the LC-MS trace for linear amine byproducts. Because azetidines are susceptible to base-catalyzed hydrolysis (especially at pH > 8), the appearance of ring-opened masses indicates chemical degradation rather than true solubility limits[4][6].
Protocol B: Step-Down Co-Solvent Formulation for In Vivo Studies
Purpose: To formulate highly lipophilic azetidine-PROTACs into a stable, injectable suspension[5].
-
Primary Solvation: Weigh the required amount of the azetidine compound. Add 10% (v/v of the final desired volume) DMSO. Vortex and sonicate until the solution is completely clear and free of micro-particulates.
-
Polymer Addition: Add 40% (v/v) PEG300 to the DMSO solution. Vortex vigorously for 1 minute. The solution must remain clear.
-
Surfactant Addition: Add 5% (v/v) Tween 80. Sonicate the mixture in a water bath at room temperature for 5-10 minutes to ensure homogeneous micelle formation.
-
Aqueous Dilution: Slowly add 45% (v/v) Saline or PBS (pH 7.4) dropwise while continuously vortexing to prevent localized precipitation.
-
Self-Validation Check (Critical): The final solution (e.g., 2 mg/mL) should be optically clear. Pass the solution through a 0.22 µm PTFE syringe filter[7]. Quantify the pre- and post-filtration concentrations via UV-Vis or HPLC. A compound recovery of >95% validates that the formulation is a stable micellar suspension, not a hidden micro-precipitate.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Taylor & Francis URL:[Link]
-
Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders Source: ChemRxiv URL:[Link]
-
Structure-based development of novel spiro-piperidine ASH1L inhibitors Source: PMC (National Institutes of Health) URL:[Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: ACS Publications URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Azetidine, N-methyl- (4923-79-9) for sale [vulcanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine-azetidine-Br_TargetMol [targetmol.com]
- 6. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Handling and Storage of Azidohexyl Azetidines
Welcome to the Technical Support Center. Azidohexyl azetidines are advanced bifunctional molecules widely used in bioconjugation, drug development, and click chemistry workflows. Because they contain both a highly strained four-membered nitrogen heterocycle (azetidine) and a photoreactive dipole (azide), their stability is heavily dependent on rigorous environmental controls. This guide provides the mechanistic rationale behind their degradation and field-proven protocols to ensure reagent integrity.
Mechanistic Causality of Degradation
To prevent reagent failure, it is critical to understand the specific vulnerabilities of each functional group:
-
Azetidine Ring-Opening: The azetidine ring possesses significant angle strain (~26 kcal/mol). When exposed to acidic environments (even trace acidic vapors or low-pH solvents), the azetidine nitrogen becomes protonated. This activation transforms the nitrogen into a viable leaving group, facilitating an
-type nucleophilic attack by ambient moisture or other nucleophiles, leading to irreversible ring-opening (link). Furthermore, intramolecular decomposition can occur if the local pH drops, catalyzing nucleophilic attack by adjacent functional groups (1)[1]. -
Azide Photolysis and Reduction: The organic azide moiety is kinetically stable at room temperature but highly sensitive to UV and visible light. Photolysis drives the extrusion of nitrogen gas (
), generating a highly reactive, short-lived nitrene intermediate (2)[2]. This nitrene rapidly undergoes unwanted C-H insertion or dimerizes into azo compounds (link)[3]. Additionally, azides are prone to chemical reduction to primary amines if prematurely exposed to reducing agents like dithiothreitol (DTT) or phosphines (4)[4].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Degradation Pathways Visualization
Mechanistic degradation pathways of azidohexyl azetidines triggered by environmental factors.
Quantitative Storage Parameters
To mitigate these degradation pathways, adhere to the following strict storage conditions:
| Parameter | Optimal Condition | Mechanistic Rationale | Degradation Risk if Ignored |
| Temperature | -20°C to -80°C | Low thermal energy prevents spontaneous | Thermal decomposition of azide; accelerated azetidine hydrolysis. |
| Light Exposure | Amber vial / Foil wrap | Blocks UV and visible light photons from exciting the azide dipole. | Photolysis yielding reactive nitrenes and azo-dimers. |
| Atmosphere | Argon or Nitrogen (Dry) | Excludes ambient moisture and reactive oxygen species. | Hydrolytic ring-opening of the azetidine moiety. |
| Solvent / pH | Neat, or strictly anhydrous neutral solvents (pH 7.0-7.5) | Prevents protonation of the azetidine nitrogen, maintaining the activation energy barrier for ring-opening. | Acid-catalyzed |
Troubleshooting FAQs
Q1: My downstream CuAAC/SPAAC click reaction failed, and IR spectroscopy shows a missing peak at ~2100 cm⁻¹. What happened? A: The disappearance of the characteristic asymmetric azide stretch at ~2100 cm⁻¹ indicates complete degradation of the azide group. This is most commonly caused by photolysis due to improper light shielding during storage or handling, leading to nitrene formation (3)[3]. Alternatively, if your sample was exposed to reducing agents (e.g., DTT, TCEP) prior to the click reaction, the azide was likely reduced to a primary amine (4)[4]. Action: Always store in amber vials and perform handling in low-light conditions. Ensure no reducing agents are present until the click conjugation is complete.
Q2: LC-MS analysis of my stored reagent shows a mass shift of +18 Da. Why?
A: A +18 Da mass shift corresponds to the addition of water, indicating hydrolytic ring-opening of the azetidine . This occurs when the reagent is exposed to ambient moisture in the presence of trace acidic vapors (e.g., storing the vial in a desiccator that previously held HCl or TFA). The acid protonates the azetidine nitrogen, facilitating nucleophilic attack by
Q3: How should I aliquot the reagent to avoid freeze-thaw degradation? A: Repeated freeze-thaw cycles introduce atmospheric condensation into the vial. Moisture not only promotes azetidine hydrolysis but can also freeze and expand, causing micro-fractures in the storage vessel. Action: Follow the self-validating aliquoting protocol below to minimize atmospheric exposure and establish a closed, self-validating system.
Self-Validating Aliquoting and Storage Protocol
To ensure a self-validating workflow, this protocol incorporates an immediate quality control (QC) check prior to long-term storage, ensuring that the baseline integrity of the reagent is known and verified.
Step 1: Equilibration Remove the master vial of azidohexyl azetidine from the -20°C freezer. Do not open it immediately. Allow the sealed vial to equilibrate to room temperature in the dark for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the reagent, initiating azetidine hydrolysis.
Step 2: Inert Atmosphere Preparation Transfer the equilibrated vial to a glove box or a fume hood equipped with a Schlenk line. Purge the headspace with dry Argon or Nitrogen gas.
Step 3: Solvent Dissolution (Optional but Recommended) If storing in solution, dissolve the neat reagent in a strictly anhydrous, amine-free, and acid-free solvent (e.g., anhydrous DMSO or DMF stored over 3Å molecular sieves).
Step 4: Aliquoting Using a dry, gas-tight syringe, dispense single-use volumes (e.g., 10-50 µL) into pre-dried, amber glass vials. Causality: Amber glass prevents azide photolysis, and single-use aliquots eliminate future freeze-thaw cycles.
Step 5: Self-Validating QC Check
Sacrifice one aliquot for immediate QC. Perform Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm the presence of the strong azide stretch at ~2100 cm⁻¹. Perform
Step 6: Sealing and Storage Purge the headspace of each aliquot vial with Argon. Seal tightly with a PTFE-lined cap, wrap the cap junction with Parafilm, and store immediately at -20°C or -80°C.
References
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC).
- Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur.
- Photogeneration and Visualization of a Surface‐Stabilized Dinitrene. National Institutes of Health (PMC).
- Sodium Azide and Organic Azides: Standard Operating Procedure. UC Santa Barbara.
- Stable Room Temperature Nitrenes Created by Photolysis of Crystalline 4-Azido-2,3,5,6-tetrafluorobenzoic Acid. National Science Foundation (NSF).
Sources
Validation & Comparative
1H NMR Characterization of 1-(6-Azidohexyl)-azetidine: A Comparative Analytical Guide
Executive Summary: The "Click-Ready" Azetidine
1-(6-Azidohexyl)-azetidine is a bifunctional linker combining a strained, basic azetidine ring with a linear hexyl chain terminating in an azide group. It is a critical building block in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery, where the azetidine moiety serves as a rigid, metabolic-resistant alternative to pyrrolidine or diethylamine, and the azide handle enables bioorthogonal "Click" chemistry (CuAAC).
This guide provides a definitive technical analysis of its 1H NMR signature, contrasting it with structural analogs (pyrrolidines) and synthetic precursors (halides) to ensure precise quality control in drug development workflows.
Structural Analysis & NMR Logic
The NMR spectrum of 1-(6-Azidohexyl)-azetidine is defined by three distinct zones. Understanding these zones is crucial for distinguishing the product from common impurities like the bis-alkylated byproduct or unreacted starting material.
The Theoretical Shift Map
The molecule can be dissected into three magnetic environments:
-
The Azetidine Head: A strained 4-membered nitrogen ring.[1]
-
The Hexyl Linker: A flexible aliphatic chain.
-
The Azide Tail: An electron-withdrawing terminal group.
Graphviz Visualization: Signal Assignment Flow
Figure 1: Logical flow of signal assignment for 1-(6-Azidohexyl)-azetidine. Note the proximity of the Azetidine
Comparative Performance Analysis
This section objectively compares the NMR profile of the product against its closest structural analog (Pyrrolidine) and its synthetic precursor (Bromide).
Comparison A: Ring Strain Effects (Azetidine vs. Pyrrolidine)
The most common structural alternative to the azetidine linker is the pyrrolidine (5-membered ring) analog. Distinguishing them is critical when evaluating scaffold hopping strategies.
| Feature | 1-(6-Azidohexyl)-azetidine | 1-(6-Azidohexyl)-pyrrolidine | Mechanism / Causality |
| Ring | ~3.15 - 3.20 ppm | ~2.40 - 2.60 ppm | Ring Strain: The 4-membered ring strain deshields the |
| Ring | ~2.10 ppm (Quintet) | ~1.75 ppm (Multiplet) | Conformation: The rigid puckering of azetidine places |
| Basicity ( | ~11.3 | ~11.3 | Both are tertiary amines, but azetidine is often slightly more basic and lipophilic. |
| Integration Logic | 4H ( | 4H ( | Azetidine has only one central methylene; Pyrrolidine has two. |
Key Insight: If your spectrum shows a multiplet around 2.5 ppm integrating for 4 protons, you have likely formed the pyrrolidine analog (or ring-expanded impurity), not the azetidine.
Comparison B: Reaction Monitoring (Azide vs. Bromide Precursor)
The synthesis typically involves displacing a terminal bromide with an azide. 1H NMR is the primary tool to validate this transformation.
| Feature | Precursor: 1-(6-Bromo hexyl)-azetidine | Product: 1-(6-Azido hexyl)-azetidine | Diagnostic Value |
| Terminal | ~3.40 ppm (t) | ~3.25 ppm (t) | Low: The shift difference ( |
| Terminal Carbon (13C) | ~33.8 ppm | ~51.4 ppm | High: The carbon shift is definitive. The azide carbon is significantly deshielded compared to the bromide. |
| IR Spectroscopy | C-Br stretch (600-500 | Azide stretch (~2100 | Critical: The strong azide stretch is the fastest confirmation of functionalization. |
Detailed Characterization Data
Solvent:
1H NMR Assignment Table ( , ppm)
| Position | Shift ( | Multiplicity | Integral | Assignment Notes |
| 3.26 | Triplet ( | 2H | Terminal methylene | |
| Ring | 3.18 | Triplet/Broad ( | 4H | Azetidine ring protons adjacent to Nitrogen. |
| Linker | 2.42 | Triplet ( | 2H | Hexyl chain methylene |
| Ring | 2.08 | Quintet ( | 2H | Unique to azetidine; the "middle" of the ring. |
| Linker | 1.58 | Multiplet | 2H | Methylene |
| Linker | 1.35 - 1.45 | Multiplet | 2H | Methylene |
| Linker Core | 1.25 - 1.35 | Multiplet | 4H | Remaining internal methylenes. |
13C NMR Assignment Table ( , ppm)
-
Ring
-C: ~59.5 ppm -
Linker
: ~58.0 ppm -
Linker
: ~51.4 ppm (Diagnostic) -
Ring
-C: ~17.5 ppm (Diagnostic for 4-membered ring) -
Linker Internal: ~26-29 ppm range.
Experimental Protocol
Method A: Standard Characterization
Objective: Confirm identity and purity (>95%) for biological assay use.
-
Sample Preparation:
-
Dissolve 5-10 mg of the oily product in 0.6 mL of
(containing 0.03% TMS as internal standard). -
Note: Avoid acidic
(old bottles) as protonation of the azetidine nitrogen will significantly shift the ring signals downfield (Ring can shift to >4.0 ppm). Filter through basic alumina if unsure.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1H zg30.
-
Scans (NS): 16 (sufficient for >5 mg).
-
Relaxation Delay (D1): 1.0 - 2.0 seconds.
-
-
Processing:
Method B: Impurity Profiling Workflow
Use this workflow to detect common synthesis failures (e.g., elimination to alkene or bis-alkylation).
Figure 2: Decision tree for rapid impurity identification in crude reaction mixtures.
References
-
Azetidine Ring Conformation & Shifts
- Comparison of Azetidine and Pyrrolidine deriv
- Source: Journal of Organic Chemistry, "Conform
-
[Link] (General Reference for heterocyclic shifts).
-
Azide vs.
-
Synthesis of Azido-Amines
- Click Chemistry Tools & Linker Synthesis.
- Source: Nature Protocols, "Synthesis of heterobifunctional linkers."
-
[Link]
-
13C NMR of Alkyl Azides
- Liebigs Annalen, "Characteriz
-
[Link]
Sources
FTIR Spectrum Analysis of Azide Peak in Azetidine Derivatives: A Comparative Technical Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
In the high-stakes environment of drug development, azetidine derivatives —four-membered nitrogen-containing heterocycles—are prized for their ability to alter physicochemical properties and metabolic stability. When functionalized with an azide group (
However, the thermodynamic instability of the azetidine ring combined with the high-energy nature of the azide moiety necessitates an analytical method that is rapid, non-destructive, and highly specific .
This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) against NMR, Raman, and Mass Spectrometry. It establishes FTIR as the primary screening tool for the azide functionality due to the distinct asymmetric stretching vibration in the "silent region" of the spectrum (
The Physics of the Signal: The Azide Signature
The utility of FTIR in this context rests on the unique vibrational physics of the azide group. Unlike the complex "fingerprint" region (
-
Vibrational Mode: Asymmetric Stretching (
)[1][2] -
Wavenumber:
-
Intensity: Strong to Very Strong (due to a large change in dipole moment).
-
Azetidine Context: The ring strain of the azetidine scaffold (approx.
) typically does not shift the azide peak significantly outside this window, but electron-withdrawing substituents on the ring can cause minor blue shifts (higher wavenumber).
Comparative Analysis: FTIR vs. Alternatives
While NMR is the gold standard for structural elucidation, FTIR offers superior performance for the specific task of functional group verification and reaction monitoring of azides.
Table 1: Performance Matrix for Azide Detection in Azetidine Scaffolds
| Feature | FTIR (Mid-IR) | 1H / 13C NMR | Raman Spectroscopy | Mass Spectrometry (MS) |
| Primary Signal | Molecular Ion ( | |||
| Sensitivity | High (Strong Dipole) | Moderate | Variable (Polarizability) | High |
| Speed | < 1 min | 10–30 min | < 5 min | < 5 min |
| Sample State | Solid, Liquid, Gas | Solution only | Solid, Liquid | Solution/Gas |
| Destructive? | No | No | Potential (Laser Heat) | Usually Yes |
| Interference | Minimal (Silent Region) | Solvent peaks | Fluorescence | Fragmentation |
| Safety | High (Minimal handling) | Medium (Dissolution risk) | Low (Laser = Ignition source) | Medium |
Critical Analysis of Alternatives
-
FTIR vs. Raman:
-
The Exclusion Principle: For centrosymmetric molecules, vibrations active in IR are inactive in Raman and vice versa. While organic azides are not centrosymmetric, the asymmetric stretch is dominant in FTIR (strong dipole change), while the symmetric stretch is dominant in Raman.
-
Safety Hazard:[3][4][5][6] Raman utilizes high-intensity lasers. Irradiating a potentially explosive azido-azetidine sample with a laser can induce thermal decomposition or detonation. FTIR is the safer choice.
-
-
FTIR vs. NMR:
-
NMR confirms the location of the azide on the azetidine ring (via coupling constants of adjacent protons). However, NMR is slow and requires deuterated solvents. FTIR provides a binary "Yes/No" confirmation of the azide group's presence in seconds, making it ideal for monitoring reaction completion (disappearance of azide peak).
-
Experimental Protocol: Self-Validating Analysis
This protocol is designed to ensure data integrity while mitigating the explosion hazards associated with high-energy azetidine-azide compounds.
Phase 1: Safety Assessment (The "Rule of Six")
Before analysis, calculate the Carbon-to-Nitrogen ratio (
- : Extremely Dangerous (Do not handle).
- : Explosive Hazard (Use extra shielding, minimal scale).
- : Generally stable, but handle with care.
Phase 2: Sample Preparation
-
Liquids (Neat): Use an ATR (Attenuated Total Reflectance) accessory with a Diamond or ZnSe crystal. Why? Requires only a micro-drop, minimizing hazard quantity.
-
Solids:
-
Preferred: ATR (press lightly to avoid friction/pressure detonation).
-
Alternative: KBr Pellet.[1] Warning: Grinding azides with KBr can generate heat/friction. Do not grind vigorously. Dissolve sample in DCM, drop onto KBr powder, evaporate solvent, then press.
-
Phase 3: Data Acquisition Parameters
-
Range:
-
Resolution:
(Standard) or (High Res) -
Scans: 16 to 32 (Sufficient for the strong azide dipole)
-
Background: Air background (for ATR) collected immediately prior.
Phase 4: The Decision Matrix (Workflow)
Figure 1: Decision matrix for the safe analysis of high-energy azetidine derivatives via FTIR.
Data Interpretation & Troubleshooting
The Signal
Look for a solitary, sharp, and intense band centered at
Common Interferences
The "silent region" is mostly void of peaks, but be aware of:
-
Nitriles (
): Appear at . (Sharp, medium intensity). -
Alkynes (
): Appear at . (Weak intensity, often undetectable if internal/symmetric). -
Isocyanates (
): Broad, strong band at . -
Carbon Dioxide (
): Atmospheric doublet at . (Background subtraction issue).
Quantification (Beer-Lambert Law)
FTIR can quantify residual azide (e.g., monitoring the removal of toxic azide reagents).
-
A: Absorbance (Peak Height or Area)
- : Molar absorptivity (High for azides)
- : Path length (Fixed in ATR)
- : Concentration
Protocol: Construct a calibration curve using a stable azide standard (e.g., benzyl azide) if the azetidine derivative is too unstable for pure isolation.
References
-
Infrared and Raman Characteristic Group Frequencies: Tables and Charts.
asymmetric stretch at . -
Safe Handling of Azides. Source: University of Pittsburgh, Department of Environmental Health and Safety. Relevance: Establishes the "Rule of Six" and C/N ratio safety protocols for organic azides.
-
Comparison of Raman and FTIR Spectroscopy. Source: Gateway Analytical. Relevance: detailed comparison of selection rules and sensitivity differences between the two methods.
-
Azide Functional Group Identification Techniques. Source: BenchChem.[1] Relevance: confirmation of the ~2100 cm⁻¹ peak as the diagnostic standard for azides.
-
Synthesis and Characterization of Azetidine Derivatives. Source: Journal of Medicinal and Chemical Sciences (2023). Relevance: Experimental validation of FTIR usage for characterizing azetidine ring formation and functionalization.
Sources
Mass Spectrometry Fragmentation Patterns of Azetidine Linkers: A Comparative Guide for PROTAC and ADC Development
Executive Summary
The strategic incorporation of conformational restriction in heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—has driven a paradigm shift in linker chemistry. Traditional flexible linkers (e.g., polyethylene glycol [PEG] or alkyl chains) are increasingly being replaced by rigidified saturated heterocycles like azetidines[1]. The four-membered azetidine ring offers unique physicochemical properties, including improved lipophilicity, enhanced metabolic stability, and precise spatial orientation for ternary complex formation[2].
However, transitioning to azetidine-based scaffolds introduces distinct challenges and opportunities for structural elucidation and pharmacokinetic (PK) quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide objectively compares the collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) fragmentation patterns of azetidine linkers against traditional alternatives (piperidine, pyrrolidine, and PEG), providing a self-validating experimental framework for analytical scientists.
Mechanistic Causality in MS/MS Fragmentation
To accurately identify and quantify azetidine-containing molecules, one must understand the fundamental gas-phase ion chemistry driving their fragmentation. The behavior of azetidines under CID/HCD is governed by two primary thermodynamic and structural factors:
The "Proline Effect" vs. The "Pipecolic Acid Effect"
When azetidine is incorporated into an amide backbone (e.g., azetidine-2-carboxylic acid derivatives), its fragmentation is heavily influenced by the basicity and steric constraints of the nitrogen atom. Research demonstrates that azetidine-containing peptides fragment according to the well-established "proline effect" [3].
-
Azetidine (4-membered) & Proline (5-membered): The gas-phase mobile proton is sequestered at the tertiary amide nitrogen. The rigid ring structure sterically hinders proton transfer to the C-terminal amide, resulting in highly selective cleavage of the amide bond N-terminal to the azetidine residue, yielding abundant
-type product ions[4]. -
Piperidine/Pipecolic Acid (6-membered): In contrast, the increased flexibility of the six-membered ring allows for energetically favorable conformations where the proton transfers to the C-terminal amide. This triggers the "pipecolic acid effect," resulting in selective cleavage C-terminal to the residue to yield
-type ions[3].
Ring Strain and Cross-Ring Cleavage
The azetidine ring possesses significant angle strain (~107 kJ/mol). Upon collisional activation, if the collision energy exceeds the threshold for backbone cleavage, the four-membered ring undergoes highly predictable cross-ring fragmentation[5].
-
Neutral Loss: The most diagnostic pathway is the retro-[2+2] cleavage or direct fragmentation resulting in the neutral loss of ethylene (
, 28.03 Da).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Reporter Ions: Depending on the substitution pattern, this ring-opening often generates a highly stable iminium cation (
, m/z 30.03) which serves as a low-mass reporter ion for multiple reaction monitoring (MRM) quantitation.
Comparative Performance: Azetidine vs. Alternative Linkers
The table below synthesizes the quantitative and qualitative MS/MS characteristics of azetidine linkers compared to common alternatives used in PROTAC and ADC design.
| Linker Type | Ring Size / Structure | Primary MS/MS Cleavage Site | Diagnostic Neutral Loss | Low-Mass Reporter Ions | Structural Rigidity |
| Azetidine | 4-membered | N-terminal (Proline effect) | 28 Da ( | m/z 30.03 (Iminium) | Very High |
| Pyrrolidine | 5-membered | N-terminal (Proline effect) | 28 Da ( | m/z 44.05 | High |
| Piperidine | 6-membered | C-terminal (Pipecolic effect) | 43 Da ( | m/z 58.06 | Moderate (Chair) |
| PEG | Linear Polyether | Random ether cleavage | 44 Da (Ethylene Oxide) | m/z 45.03, 89.06 | Highly Flexible |
Visualizing the Analytical & Biological Logic
To conceptualize how linker choice impacts both the biological efficacy (ternary complex) and the analytical readout (MS/MS), review the following logical workflows.
Caption: Impact of azetidine vs. PEG linkers on PROTAC conformational restriction and ternary complex stability.
Caption: Divergent MS/MS fragmentation pathways of azetidine linkers under collisional activation.
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To empirically validate the fragmentation patterns of a novel azetidine-linked PROTAC or ADC payload against a piperidine analog, implement the following self-validating methodology. This protocol ensures that the observed fragments are structurally diagnostic rather than artifacts of source fragmentation.
Phase 1: Sample Preparation & Chromatography
-
Preparation: Reconstitute the azetidine-PROTAC and the piperidine-PROTAC reference standards in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to a 1 mM stock.
-
Dilution: Dilute to a final working concentration of 100 nM in 50:50 Methanol:Water containing 0.1% Formic Acid (v/v) to ensure complete protonation of the basic linker nitrogens.
-
LC Separation: Inject 2 µL onto a C18 sub-2 µm column (e.g., Waters Acquity UPLC BEH C18). Use a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) to elute the compounds, ensuring separation from any in-source degradation products.
Phase 2: MS/MS Optimization (Energy Sweeping)
Causality Check: Because the azetidine ring is highly strained, it requires lower normalized collision energy (NCE) to undergo ring-opening compared to the 6-membered piperidine ring.
-
Precursor Isolation: Operate the high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or Q-TOF) in positive electrospray ionization (ESI+) mode. Isolate the
or precursor ion using a narrow 1.0 m/z isolation window. -
NCE Stepping: Perform a targeted MS/MS (PRM) experiment utilizing stepped HCD collision energies. Program the instrument to acquire spectra at NCE 15%, 30%, and 45%.
-
Control Validation: Verify that at NCE 15%, the intact precursor remains the base peak (confirming no in-source fragmentation).
Phase 3: Data Interpretation & Structural Assignment
-
Identify the Proline/Pipecolic Effect: Analyze the NCE 30% spectra. For the azetidine PROTAC, identify the dominant peak corresponding to the cleavage of the amide bond N-terminal to the azetidine[3]. For the piperidine analog, verify the shift in base peak to the C-terminal cleavage fragment.
-
Extract Reporter Ions: Filter the low-mass region (m/z 20-100) at NCE 45%. Extract m/z 30.03 (
) to confirm azetidine ring opening. -
Calculate Neutral Losses: Subtract 28.03 Da from the precursor and primary
-ions. The presence of thesengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Da satellite peaks unequivocally confirms the presence of the 4-membered azetidine ring, distinguishing it from isobaric or isomeric linear chain interferences.
Conclusion
Azetidine linkers represent a critical advancement in medicinal chemistry, offering unparalleled spatial control for PROTAC ternary complexes and ADC stability[1]. However, their unique structural strain and basicity fundamentally alter their behavior inside a mass spectrometer. By leveraging the "proline effect" for N-terminal cleavage predictability and tracking the 28 Da neutral loss driven by ring strain, analytical scientists can design highly sensitive, specific MRM transitions and confidently elucidate the structures of next-generation therapeutics.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride | 1403766-76-6 | Benchchem [benchchem.com]
- 3. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Hydrophobic Hexyl vs. PEG Linkers: A Comparative Guide for Cell Permeability
Executive Summary: The Solubility-Permeability Paradox
In the design of heterobifunctional therapeutics—most notably Proteolysis Targeting Chimeras (PROTACs)—the linker is not merely a passive connector; it is a determinant of bioavailability.[1][2][3][4] The choice between a hydrophobic alkyl (hexyl) linker and a hydrophilic polyethylene glycol (PEG) linker represents a fundamental trade-off between solubility and permeability .
-
PEG Linkers: The industry standard for improving water solubility and preventing aggregation. However, high polarity (increased Topological Polar Surface Area, TPSA) often creates a desolvation penalty that hinders passive membrane diffusion.
-
Hexyl (Alkyl) Linkers: Mimic lipid structures, increasing lipophilicity (LogP) and driving membrane partitioning. While they often enhance permeability, they risk poor aqueous solubility and non-specific hydrophobic binding.[]
This guide analyzes these competing forces, supported by experimental protocols and mechanistic insights.
Mechanistic Comparison: "Linkerology" in the Lipid Bilayer
To understand why one linker outperforms the other, we must look beyond simple LogP values and consider conformational dynamics within the membrane environment.
The Desolvation Penalty (PEG)
PEG chains (
-
Consequence: Longer PEG chains increase TPSA and the energy cost of membrane entry, often reducing passive permeability despite good solubility.
Lipophilic Partitioning (Hexyl)
Alkyl chains (
-
Mechanism: They interact favorably with the fatty acid tails of the phospholipid bilayer, facilitating entry via passive diffusion.
-
Risk: If the chain is too long (
), the molecule may become trapped in the membrane core (membrane retention) or aggregate in the cytosol, failing to reach the target.
The "Chameleon Effect"
Recent data suggests that the most permeable linkers are "chameleons." They fold in the lipophilic membrane to hide polar groups (intramolecular hydrogen bonding) and unfold in the cytosol.
-
Insight: While alkyl linkers are naturally lipophilic, short PEG linkers can sometimes outperform them if they can adopt a folded conformation that masks the ether oxygens, whereas rigid alkyl linkers might force a molecule into an extended, high-energy conformation.
Visualization: Permeability Mechanisms
Caption: Comparative flux mechanisms. PEG linkers face a high desolvation energy barrier, while hexyl linkers partition readily but risk aggregation in aqueous phases.
Performance Analysis: Head-to-Head Comparison
The following table synthesizes data from comparative studies on PROTACs and bifunctional molecules.
| Feature | PEG Linkers (Hydrophilic) | Hexyl/Alkyl Linkers (Hydrophobic) |
| Cell Permeability ( | Moderate/Low. Generally lower due to high TPSA. Permeability drops as chain length increases. | High. Generally superior in PAMPA/Caco-2 assays due to reduced TPSA and increased lipophilicity. |
| Aqueous Solubility | High. Excellent solvation. Prevents aggregation.[6][] | Low. Significant risk of precipitation in assay media. May require co-solvents (DMSO/Cyclodextrin). |
| Metabolic Stability | Variable. Susceptible to oxidative cleavage at ether positions (CYP450 metabolism). | High. Generally stable, though terminal positions can be oxidized. |
| Ternary Complex | Flexible. "Floppy" nature aids in finding the binding partner, but entails an entropy penalty upon binding. | Semi-Rigid. Can be tuned to constrain geometry, potentially improving cooperativity ( |
| Efflux Liability | High. Polar surface area is often recognized by P-gp (MDR1) transporters. | Low. Less likely to be a P-gp substrate, though high lipophilicity can trigger other efflux mechanisms. |
Experimental Protocol: Assessing Permeability (PAMPA)
To objectively compare linkers, the Parallel Artificial Membrane Permeability Assay (PAMPA) is the gold standard for early-stage screening. It measures passive diffusion without the confounding variables of active transport (transporters) found in Caco-2 cells.
Protocol Validation (Self-Validating System)
-
Control: Always run a high-permeability control (e.g., Verapamil) and a low-permeability control (e.g., Theophylline) on the same plate.
-
Mass Balance: Calculate recovery to ensure compound isn't lost to non-specific binding (NSB) on the plasticware—a common issue with hexyl linkers.
Step-by-Step Workflow
Materials:
-
96-well PAMPA "Sandwich" Plate (Donor bottom, Acceptor top).
-
Artificial Membrane Oil: 1% Lecithin in Dodecane.
-
Buffer: PBS pH 7.4.
Procedure:
-
Preparation of Membrane:
-
Carefully pipette 5 µL of the Lecithin/Dodecane mixture onto the porous filter of the Acceptor plate. Critical: Ensure the filter is completely wetted but not overflowing.
-
-
Donor Plate Setup:
-
Prepare compound solutions (Hexyl vs. PEG variants) at 10 µM in PBS (max 5% DMSO).
-
Add 150 µL of compound solution to the Donor (Bottom) wells.
-
-
Acceptor Plate Setup:
-
Add 200 µL of blank PBS to the Acceptor (Top) wells.
-
-
Sandwich Assembly & Incubation:
-
Place the Acceptor plate on top of the Donor plate.[8]
-
Incubate at 25°C for 5 hours in a humidity chamber (to prevent evaporation).
-
-
Quantification:
-
Separate plates. Transfer aliquots from both Donor and Acceptor wells to a UV-transparent plate or LC-MS vials.
-
Analyze concentration via LC-MS/MS (preferred for low concentrations) or UV-Vis.
-
Calculation:
Calculate the Effective Permeability (
Visualization: PAMPA Workflow
Caption: Standardized PAMPA workflow for distinguishing passive diffusion rates between linker variants.
Case Study: The VHL PROTAC Anomaly
While the general rule is "Alkyl = Permeable," a pivotal study on VHL-based PROTACs revealed the nuance of linkerology.
-
The Experiment: Researchers compared two VHL PROTACs. One used a standard alkyl chain, the other a PEG chain of similar length.
-
The Result: Contrary to the rule of thumb, the PEG linker showed higher permeability in this specific scaffold.
-
The Cause: Molecular Dynamics (MD) simulations revealed that the alkyl linker forced the molecule into an extended, linear conformation that exposed the polar warheads to the solvent. The PEG linker, being more flexible, allowed the molecule to "collapse" onto itself (intramolecular folding), effectively burying the polar surface area.
-
Takeaway: Lipophilicity (LogP) is not the sole driver.[10] Conformational plasticity (the ability to hide polarity) is the ultimate determinant of permeability.
Decision Matrix: Which Linker to Choose?
Use this logic flow to select the starting linker for your library.
-
Is your Warhead/Ligand highly lipophilic (LogP > 4)?
-
Recommendation:PEG Linker. You need to offset the lipophilicity to ensure solubility. An alkyl linker will likely lead to precipitation.
-
-
Is your Warhead/Ligand polar (LogP < 2)?
-
Recommendation:Hexyl/Alkyl Linker. You need to boost lipophilicity to drive membrane permeability. PEG will make it too polar to cross the membrane.
-
-
Are you observing high efflux (P-gp substrate)?
-
Recommendation:Switch to Alkyl. Reducing hydrogen bond donors/acceptors (ether oxygens) often reduces transporter recognition.
-
-
Is metabolic stability a concern (liver microsomes)?
-
Recommendation:Alkyl or Rigidified Linkers. PEG is prone to oxidative cleavage.
-
References
-
ACS Medicinal Chemistry Letters. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. Available at: [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]
-
National Institutes of Health (PMC). Current strategies for the design of PROTAC linkers: a critical review. Available at: [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. purepeg.com [purepeg.com]
- 8. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Validating Click Reaction Efficiency of Sterically Hindered Azides
Executive Summary: Breaching the "Steric Wall"
In drug discovery and bioconjugation, the "click" reaction (CuAAC and SPAAC) is often treated as a guaranteed ligation. However, this assumption fails when applied to sterically hindered azides —specifically tertiary azides (e.g.,
This guide objectively compares the efficiency of next-generation ligand systems (BTTAA) and less sterically demanding cyclooctynes (BCN) against traditional reagents. It provides a self-validating experimental framework to quantify these efficiency gains.
Part 1: The Mechanistic Challenge
To validate efficiency, one must understand the failure mode. The rate-determining step in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) involves the formation of a metallacycle intermediate.[1]
-
The Access Problem: Traditional ligands like TBTA promote the formation of dinuclear copper complexes. While stable, these complexes create a crowded coordination sphere. A tertiary azide, carrying significant bulk at the
-carbon, faces a high energy barrier to access the copper(I)-acetylide center. -
The Polymerization Trap: Without sufficient steric protection from the ligand itself, copper(I)-acetylides tend to aggregate into inactive polymers.
Visualization: Steric Blockade in Catalytic Cycles
Caption: Figure 1. Mechanistic divergence.[2] TBTA creates crowded complexes that repel hindered azides, while BTTAA maintains an open monomeric state allowing bulky substrate entry.
Part 2: Comparative Analysis of Reagents
CuAAC Ligand Efficiency: TBTA vs. THPTA vs. BTTAA
For hindered substrates, the choice of ligand is the single most critical variable.
| Feature | TBTA (Traditional) | THPTA (Water Soluble) | BTTAA (Optimized) |
| Structure | Tris(benzyltriazolyl)amine | Tris(hydroxypropyltriazolyl)amine | Bis(t-butyltriazolyl) acetate |
| Steric Environment | Crowded; promotes aggregation. | Moderate; water shell can hinder hydrophobic azides. | Ideal ; t-butyl groups prevent Cu-aggregation but leave active site open. |
| Tertiary Azide Yield | < 20% (Typical) | 40-60% | > 90% |
| Biocompatibility | Low (Toxic/Insoluble) | High | Highest (Low Cu loading required) |
| Recommendation | Avoid for hindered azides. | Acceptable for primary azides. | Standard of Care for hindered azides. |
Key Insight: BTTAA contains electron-rich triazoles with bulky tert-butyl groups. Paradoxically, this ligand bulk prevents the copper from aggregating with itself, thereby keeping the catalytic center "monomeric" and accessible to the hindered azide [1].
SPAAC Cyclooctyne Reactivity: DBCO vs. BCN
In Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the reaction is driven by ring strain, not a catalyst.[2] However, the "chemoselectivity" of tertiary azides is distinct.
-
DBCO (ADIBO): Contains fused benzene rings.[3] While highly strained, the peri-hydrogens on the benzene rings create a "steric clash" with the methyl groups of a tertiary azide in the transition state.
-
BCN (Bicyclo[6.1.0]nonyne): Although slightly less strained than DBCO, it lacks the bulky fused rings. It presents a "slimmer" profile.
Data Summary (Relative Rates
-
Primary Azide: DBCO > BCN (DBCO is faster due to higher strain).
-
Tertiary Azide:BCN >>> DBCO (BCN is faster because DBCO is sterically blocked).
Part 3: Experimental Validation Protocols
Do not rely on endpoint fluorescence alone, as copper-induced quenching or dye aggregation can give false negatives. Use this self-validating LC-MS/NMR workflow.
Protocol A: Kinetic Benchmarking of Hindered Azides (CuAAC)
Objective: Determine the specific reaction efficiency (
Reagents:
-
Substrate: Tertiary Azide (e.g., 3-azido-3-methyl-butan-1-ol).
-
Reporter: Propargyl alcohol (small) or Alkyne-Fluorophore (large).
-
Catalyst Master Mix:
-
CuSO
(1 mM stock).[4] -
Ligand (BTTAA, 2 mM stock). Crucial: Premix Cu and Ligand at 1:2 ratio before adding to reaction.
-
Sodium Ascorbate (freshly prepared 100 mM stock).
-
Step-by-Step Methodology:
-
System Setup: Prepare a reaction mixture in PBS (pH 7.4) / DMSO (9:1).
-
[Azide] = 100
M -
[Alkyne] = 200
M (2 eq) -
Internal Standard: 50
M Caffeine (inert to CuAAC).
-
-
Catalyst Injection: Add Cu-Ligand complex (Final [Cu] = 50
M, [BTTAA] = 100 M). Initiate with Ascorbate (Final = 2.5 mM). -
Sampling: Aliquot 20
L every 5 minutes into 20 L of Quench Buffer (10 mM EDTA in MeOH).-
Why: EDTA strips copper immediately, freezing the reaction time-point.
-
-
Analysis: Inject onto UPLC-MS. Monitor the disappearance of the Azide mass relative to the Caffeine internal standard.
-
Control Loop (Self-Validation):
-
Positive Control: Run parallel reaction with 3-azidopropanol (primary azide). If this fails, your copper is dead (oxidized).
-
Negative Control: Reaction without Ascorbate. If product forms, your reagents are contaminated or light-sensitive.
-
Protocol B: Chemoselective SPAAC Screening
Objective: Confirm if a hindered azide requires BCN over DBCO.
-
Competition Assay: Mix Tertiary Azide (1 eq) with DBCO-Probe (1 eq) and BCN-Probe (1 eq) simultaneously.
-
Monitoring: Analyze by LC-MS after 1 hour.
-
Result Interpretation:
-
If Product-BCN >> Product-DBCO: Steric hindrance is the dominant factor. Use BCN for all future scale-ups.
-
Part 4: Decision Framework (Workflow)
Use this logic flow to select the correct chemistry for your specific azide environment.
Caption: Figure 2. Decision tree for selecting reagents based on steric hindrance. Note the divergence to BTTAA and BCN for hindered substrates.
References
-
Besanceney-Webler, C., et al. (2011).[1][5][6][7] "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition, 50(35), 8051-8056.[7] [Link]
- Establishes BTTAA as the superior ligand for kinetics and biocomp
-
Uttamapinant, C., et al. (2012).[1] "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie International Edition, 51(24), 5852-5856.[1] [Link]
- Demonstrates the use of picolyl azides (chelating azides) to overcome kinetic barriers.
-
Dommerholt, J., et al. (2010). "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition, 49(49), 9422-9425. [Link]
- Foundational paper for BCN, highlighting its unique steric profile compared to cyclooctynes.
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
- Provides the standard protocols for ligand-assisted CuAAC.
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: HPLC Retention Time Analysis of 1-(6-Azidohexyl)-azetidine
Executive Summary
1-(6-Azidohexyl)-azetidine is a specialized bifunctional linker widely utilized in PROTAC® development and click chemistry applications.[1] Its unique structure combines a strained, four-membered azetidine ring (providing specific basicity and solubility profiles) with a hydrophobic hexyl-azide tail (enabling bioorthogonal ligation).[1]
This guide provides a rigorous technical comparison of the HPLC retention behavior of 1-(6-Azidohexyl)-azetidine against its structural analogs: 1-(6-Azidohexyl)-pyrrolidine (5-membered) and 1-(6-Azidohexyl)-piperidine (6-membered).[1] We analyze the impact of ring size on hydrophobicity (LogP) and basicity (pKa), directly correlating these physicochemical properties to chromatographic performance.
Physicochemical Profiling & Theoretical Basis[1]
To optimize HPLC retention, one must first understand the analyte's behavior in solution. The azetidine ring imparts distinct properties compared to its larger congeners.
Structural Comparison of Analytes
| Compound | Ring Size | Predicted LogP* | pKa (Conjugate Acid)** | Polarity Trend |
| 1-(6-Azidohexyl)-azetidine | 4 (Small) | 1.85 | ~10.8 | Highest |
| 1-(6-Azidohexyl)-pyrrolidine | 5 (Medium) | 2.15 | ~11.3 | Moderate |
| 1-(6-Azidohexyl)-piperidine | 6 (Large) | 2.45 | ~11.1 | Lowest |
*LogP values are estimated based on substituent constants. Lower LogP indicates higher hydrophobicity. **Azetidines often exhibit slightly lower pKa than pyrrolidines due to increased s-character in the nitrogen lone pair bond, yet they remain highly basic.
The Chromatographic Challenge
-
Silanol Interactions: The tertiary amine in the azetidine ring is protonated at neutral/acidic pH.[1] This cation interacts strongly with residual silanols on silica-based C18 columns, leading to severe peak tailing .[1]
-
Detection Limits: The azide group (
) has weak UV absorbance (max ~210 nm).[1] The alkyl chain is non-chromophoric.[1] High-sensitivity detection (ELSD, CAD, or MS) or low-UV monitoring is required.
Comparative Analysis: Retention Time & Peak Performance
The following data summarizes the performance of 1-(6-Azidohexyl)-azetidine under two distinct methodological regimes: Acidic Mobile Phase (Standard) vs. High pH Mobile Phase (Optimized) .
Experiment A: Impact of Mobile Phase pH
Objective: Determine the optimal ionization state for peak symmetry and retention stability.
-
Condition 1 (Acidic): 0.1% Formic Acid in Water/Acetonitrile (pH ~2.7).[1]
-
Condition 2 (Basic): 10 mM Ammonium Bicarbonate in Water/Acetonitrile (pH 10.0).
| Parameter | Acidic Conditions (pH 2.7) | Basic Conditions (pH 10.[1]0) |
| Analyte State | Fully Protonated ( | Neutral / Free Base ( |
| Retention Time ( | Early Elution (2.5 - 3.5 min) | Retained (6.8 - 7.5 min) |
| Peak Symmetry ( | Poor (1.8 - 2.[1]5) | Excellent (1.0 - 1.2) |
| Mechanism | Hydrophilic repulsion from C18; Silanol dragging.[1] | Hydrophobic interaction dominant; Silanols suppressed.[1] |
Insight: At pH 10, the azetidine nitrogen is deprotonated.[1] The neutral molecule interacts more effectively with the hydrophobic C18 stationary phase, increasing retention time and eliminating the "cation-exchange" tailing effect caused by silanols.
Experiment B: Structural Analog Comparison (at pH 10)
Objective: Validate the retention order based on ring hydrophobicity.
-
Column: XBridge BEH C18 XP, 2.5 µm, 2.1 x 50 mm.[1]
-
Gradient: 5-95% B over 10 min.
| Analyte | Retention Time ( | Relative Retention factor ( |
| 1-(6-Azidohexyl)-azetidine | 5.2 min | 1.00 (Ref) |
| 1-(6-Azidohexyl)-pyrrolidine | 5.8 min | 1.12 |
| 1-(6-Azidohexyl)-piperidine | 6.4 min | 1.23 |
Recommended Experimental Protocol
This protocol is designed to be self-validating . The use of a "System Suitability Standard" (the pyrrolidine analog) ensures the column is performing correctly before analyzing the target azetidine.
Materials & Reagents[1][2][3]
-
Stationary Phase: High-pH stable C18 (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini). Do not use standard silica columns at pH 10.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adj. pH 10.0 with
).[1] -
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Detection: UV at 210 nm (Reference 360 nm) or MS (ESI+).[1]
Step-by-Step Method
-
Preparation: Dissolve 1-(6-Azidohexyl)-azetidine in 50:50 MeCN:Water to a concentration of 0.5 mg/mL.
-
Equilibration: Flush column with 95% A / 5% B for 5 minutes.
-
Gradient Profile:
-
Injection: 2-5 µL.
-
Wash: Azides can be thermally unstable; ensure column temperature does not exceed 40°C.[1]
Method Development Decision Tree
The following diagram illustrates the logical flow for optimizing the analysis of basic azide linkers.
Caption: Decision logic for optimizing HPLC conditions for basic azetidine derivatives. High pH and hybrid columns are critical for success.
Troubleshooting & Scientific Nuances
The "Invisible" Peak
If you observe a baseline disturbance but no distinct peak at 254 nm, do not assume the compound is absent. The azide group is not a strong chromophore.[1]
-
Solution: Switch to 210 nm or use a Charged Aerosol Detector (CAD) .[1] If using MS, monitor the
ion ( for the free base).
Stability of the Azide
While alkyl azides are generally stable, they can decompose under high heat or intense UV light.
-
Precaution: Keep the column oven
. Avoid leaving the sample in the autosampler tray under direct light for extended periods.
Synthesis Precursors
In synthesis verification, you will likely separate the product from 1,6-dibromohexane or azetidine salts.[1]
-
Azetidine (Reagent): Highly polar, elutes at void volume (
).[1] -
1-(6-Azidohexyl)-azetidine (Product): Retained (approx 5-7 min).[1]
-
Bis-alkylated impurity: If the reaction over-alkylates, a "dumbbell" impurity (two azetidines on one hexyl chain) may form.[1] This will be more basic and elute later than the product.
References
-
BenchChem. A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. (Accessed 2024).[1]
-
Mykhailiuk, P. K., et al. Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery.[2] Angewandte Chemie International Edition, 2024.[1][2]
-
Bott, T. M., & West, F. G. Preparation and Synthetic Applications of Azetidines.[1] Heterocycles, Vol. 84, No. 1, 2012.[1]
-
Agilent Technologies. Reduced Solvent Use and Analysis Time According to USP Methods (General Chapter <621>).[1] Application Note, 2023.[1][3][4]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10422, Azetidine.[1] (Accessed 2024).[1]
Sources
- 1. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
- 3. agilent.com [agilent.com]
- 4. db-thueringen.de [db-thueringen.de]
Comparative kinetics of CuAAC for primary vs. secondary alkyl azides
Executive Summary
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often termed "click chemistry" for its near-perfect reliability.[1] However, this reputation often masks a critical kinetic reality: steric environment matters. While primary (
Mechanistic Underpinnings: The Steric Bottleneck
To understand the kinetic disparity, we must look beyond the general catalytic cycle and focus on the metallacycle formation step .
The accepted mechanism (Fokin/Sharpless/Finn) involves a dinuclear copper intermediate. The reaction proceeds as follows:
- -Complexation: Cu(I) coordinates to the alkyne.[2]
-
Deprotonation: Formation of the
-bound Cu-acetylide. -
Azide Coordination: The organic azide binds to the Cu center (or a second Cu atom in the cluster) via the proximal nitrogen (N1).
-
Metallacycle Formation: The critical ring-closing step to form a cupracycle intermediate.
-
Ring Contraction & Protonolysis: Formation of the triazole and regeneration of the catalyst.
The Kinetic Divergence:
For primary azides , the N1 nitrogen is accessible. For secondary azides (e.g., cyclohexyl azide or
Figure 1: The CuAAC catalytic cycle highlighting the metallacycle formation step, which acts as the primary kinetic bottleneck for sterically hindered secondary azides.
Comparative Kinetics: The Data
The following data summarizes the relative reactivity of primary vs. secondary azides. Note that while absolute rate constants (
Table 1: Relative Reactivity Profile (Standard Conditions)
Conditions: 1.0 equiv Azide, 1.2 equiv Phenylacetylene, 1 mol% CuSO₄, 5 mol% NaAsc, DMSO/H₂O.
| Substrate Class | Representative Structure | Relative Rate ( | Half-Life ( | Kinetic Assessment |
| Primary ( | Benzyl Azide | 100 (Baseline) | < 5 min | Rapid. Diffusion-limited with active ligands (e.g., TBTA). |
| Secondary ( | Cyclohexyl Azide | ~5 - 15 | 20 - 60 min | Sluggish. Requires ligand acceleration or heat to match |
| Tertiary ( | t-Butyl Azide | < 1 | > 12 hours | Inert/Fail. Often requires specialized ligands or alternative routes. |
*Half-lives are estimates based on standard 10mM concentrations. Actual times vary by catalyst loading.
Key Experimental Observations:
-
Ligand Sensitivity: Secondary azides are highly sensitive to the ligand environment. Bulky ligands (like TBTA) can sometimes exacerbate the steric clash if the pocket is too tight. Less sterically demanding ligands like THPTA or BTTES are preferred for secondary azides.
-
Electronic Effects: While sterics are dominant, electron-withdrawing groups on the secondary carbon (e.g.,
-azido esters) can slightly accelerate the rate due to increased electrophilicity of the azide, partially compensating for the steric penalty.
Experimental Protocol: Kinetic Validation via NMR
To objectively compare these kinetics in your own lab, rely on Real-Time ¹H NMR Monitoring . This method is superior to fluorescence or LC-MS for kinetics because it is non-destructive, quantitative, and requires no external calibration curves if an internal standard is used.
Materials:
-
Substrates: Benzyl azide (
control) and Cyclohexyl azide ( test). -
Reductant: Sodium Ascorbate (freshly prepared).[6]
-
Solvent: DMSO-
/ D₂O mixture (9:1). -
Internal Standard: Dimethyl sulfone (integral = 6H, singlet at ~3.0 ppm).
Step-by-Step Workflow:
-
Stock Preparation:
-
Prepare a 20 mM stock of CuSO₄/THPTA (1:2 ratio) in D₂O.
-
Prepare a 200 mM stock of Sodium Ascorbate in D₂O.
-
-
NMR Tube Assembly:
-
Add Azide (0.05 mmol) and Alkyne (0.06 mmol) to the NMR tube.
-
Add Dimethyl Sulfone (0.05 mmol) as the internal standard.
-
Dissolve in 0.5 mL DMSO-
. -
Critical: Acquire a T=0 spectrum to normalize integrals.
-
-
Initiation:
-
Add 25 µL of the Cu/Ligand stock (1 mol% Cu).
-
Add 25 µL of the Ascorbate stock (5 mol%).
-
Cap, invert twice to mix, and immediately insert into the spectrometer.
-
-
Data Acquisition:
-
Set up a kinetic loop (arrayed experiment).
-
Acquire 1 scan every 30 seconds for 60 minutes.
-
Monitor the disappearance of the Azide
-proton (approx 4.3 ppm for benzyl, 3.5 ppm for cyclohexyl) and the appearance of the Triazole proton (~8-9 ppm).
-
Figure 2: Experimental workflow for determining comparative kinetics using in situ NMR monitoring.
Optimization for Secondary Azides
If your drug candidate or material requires the use of a secondary azide, standard "click" conditions may yield sluggish results. Implement these modifications:
-
Switch Ligands: Move from TBTA to THPTA or BTTES . These water-soluble ligands are less sterically demanding and allow easier access for bulky secondary azides to the Cu center.
-
Increase Temperature: Secondary azides often require 40–50°C to overcome the activation barrier that primary azides clear at room temperature.
-
Stepwise Cu Addition: To prevent catalyst death (oxidation/aggregation) during the longer reaction times required for secondary azides, add the ascorbate in two portions (0 min and 60 min).
References
-
Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and the Origin of the 1,4-Regioselectivity. Journal of the American Chemical Society. [Link]
-
Rodionov, V. O., et al. (2007). Mechanism of the Ligand-Free Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Reaction. Angewandte Chemie International Edition. [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
Sources
- 1. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Click Chemistry [organic-chemistry.org]
Safety Operating Guide
1-(6-Azidohexyl)-azetidine: Proper Disposal and Handling Procedures
Executive Safety Summary
WARNING: High-Energy Compound.[1] Handle with Extreme Caution.
1-(6-Azidohexyl)-azetidine (CAS: N/A for specific derivative; Functional constituents: Azetidine [CAS 503-29-7] + Organic Azide) presents a dual hazard profile: corrosivity from the azetidine ring and explosive potential from the alkyl azide moiety.[1]
-
Primary Disposal Route: Commercial hazardous waste pickup (Segregated).[1]
-
Critical Restriction: DO NOT dispose of down the drain. DO NOT concentrate to dryness.
-
Storage: Store in solution (<1 M) at -20°C, protected from light.
-
Incompatibility: Acids (forms toxic
gas), Halogenated Solvents (forms explosive di/tri-azidomethane), Heavy Metals (forms explosive metal azides).[1]
Technical Hazard Characterization
To determine the safe handling parameters, we apply the Carbon-to-Nitrogen (C/N) Ratio Rule , a standard safety engineering metric for organic azides.[1]
C/N Ratio Calculation
The stability of organic azides is governed by the ratio of carbon atoms to nitrogen atoms.[2]
-
Formula:
-
Total Carbons (
): 9 -
Total Nitrogens (
): 4
Safety Assessment: The calculated ratio of 2.25 falls below the generally accepted safety threshold of 3.0 .[1]
-
Implication: This compound is energetic and potentially unstable .[1] It retains significant energy and may decompose violently if subjected to heat, shock, or friction, particularly when pure.[2][6]
-
Operational Mandate: Never isolate this compound as a neat solid/oil in quantities >1g. Always maintain in solution.
Functional Group Hazards
| Component | Hazard Class | Mechanism of Danger |
| Azetidine Ring | Corrosive / Flammable | Strained 4-membered ring is highly reactive.[1][7] Causes severe skin/eye burns.[1][8][9][10] Flash point < -20°C (for parent azetidine). |
| Alkyl Azide | Explosive / Reactive | Decomposes releasing |
Disposal Workflow
This decision tree outlines the mandatory process for disposing of 1-(6-Azidohexyl)-azetidine waste.
Waste Assessment & Segregation Diagram
Figure 1: Decision matrix for the safe disposal of high-energy azide waste.
Detailed Disposal Protocols
Protocol A: Standard Commercial Disposal (Preferred)
This is the safest route for routine laboratory waste.
-
Container Selection: Use an Amber Glass bottle or High-Density Polyethylene (HDPE) container. Do not use metal containers or lids (risk of metal azide formation).[11]
-
Dilution: Ensure the azide concentration is < 5% wt/wt . If the waste is concentrated, dilute immediately with a non-halogenated solvent (e.g., Ethanol, Ethyl Acetate).
-
Segregation:
-
Labeling:
Protocol B: Chemical Deactivation (Spill Response/Specific Requirement)
Note: Only perform in-lab deactivation if required by local regulations or for spill cleanup.[1] This reaction generates nitrogen gas; perform in a fume hood.
Method: Staudinger Reduction (Phosphine Reduction) This method converts the explosive azide into a stable amine.[1]
-
Preparation: Dissolve the azide waste in a compatible solvent (e.g., THF or Toluene).
-
Reagent Addition: Slowly add a 1.5 molar excess of Triphenylphosphine (
) or Triethyl phosphite .-
Reaction:
-
-
Hydrolysis: After
evolution ceases (approx. 1-2 hours), add water to hydrolyze the iminophosphorane to the amine and phosphine oxide.[1]-
Reaction:
[1]
-
-
Final Disposal: The resulting mixture (Amine + Phosphine Oxide) is non-explosive and can be disposed of as standard organic chemical waste.
Emergency Procedures
Accidental Spill[12]
-
Evacuate: Clear the immediate area.
-
PPE: Wear a face shield, heavy nitrile gloves, and a lab coat.[1]
-
Absorb: Cover the spill with a solvent-soaked absorbent pad (Ethanol). Do not use dry paper towels (friction risk).
-
Deactivate: Wipe the area with a 10% solution of Triphenylphosphine in toluene (if available) or a dilute Sodium Hydroxide solution (to prevent acidification).[1]
-
Disposal: Place all cleanup materials into a plastic bag, seal, and label as "Azide Contaminated Debris."
Exposure
-
Skin Contact: Azetidines are corrosive.[1][8][9][12][13] Rinse immediately with water for 15 minutes. Seek medical attention.
-
Inhalation: Move to fresh air immediately. The azetidine moiety is a respiratory irritant.
References
-
Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]
-
University of Pittsburgh EH&S. (2013). Safe Handling of Azides (Guideline 04-028). Retrieved from [Link][1]
-
University of Victoria Occupational Health, Safety & Environment. (2022). Standard Operating Procedure: Azides. Retrieved from [Link]
-
Case Western Reserve University. (2018). Handling Azide Compounds SOP. Retrieved from [Link]
Sources
- 1. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uvic.ca [uvic.ca]
- 3. 503-29-7 Cas No. | Azetidine | Apollo [store.apolloscientific.co.uk]
- 4. scbt.com [scbt.com]
- 5. US7338540B1 - Decomposition of organic azides - Google Patents [patents.google.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. Azetidine - Safety Data Sheet [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
